molecular formula C2H2O4 B051558 Oxalic Acid-d2 CAS No. 2065-73-8

Oxalic Acid-d2

カタログ番号: B051558
CAS番号: 2065-73-8
分子量: 92.05 g/mol
InChIキー: MUBZPKHOEPUJKR-ZSJDYOACSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Oxalic acid-d2 is a stable, isotopically labeled form of oxalic acid where two hydrogen atoms are replaced by deuterium (²H). This compound serves as a critical tool in advanced research, primarily as an internal standard and tracer in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and mass spectrometry. Its high isotopic purity ensures minimal spectral interference, allowing for precise quantification of metabolites and organic compounds in complex mixtures. Researchers utilize this compound in metabolic pathway analysis to track the fate of carbon skeletons in biological systems, leveraging its distinct spectroscopic signature. Furthermore, it is employed in mechanistic studies of chemical reactions, particularly those involving decarboxylation or metal chelation, where the kinetic isotope effect (KIE) of deuterium provides invaluable insights into reaction dynamics. As a deuterated analog of a common metal-chelating agent, it also finds application in studying corrosion inhibition and metal ion speciation. This product is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

dideuterio oxalate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBZPKHOEPUJKR-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OC(=O)C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O4
Source PubChem
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DSSTOX Substance ID

DTXSID50174689
Record name Oxalic acid-d2
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Molecular Weight

92.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2065-73-8
Record name Ethanedioic acid-1,2-d2
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Record name Oxalic acid-d2
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Record name Oxalic acid-d2
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Record name Oxalic [2H]acid
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Foundational & Exploratory

What is Oxalic Acid-d2 and its common uses in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic Acid-d2, the deuterated analog of oxalic acid, serves as a crucial tool in modern research, particularly in the fields of analytical chemistry and metabolomics. Its unique isotopic properties make it an invaluable internal standard for mass spectrometry-based quantification and a tracer for elucidating metabolic pathways. This guide provides a comprehensive overview of this compound, its properties, and its common applications in a research setting, complete with detailed experimental protocols and visual workflows.

Core Properties of this compound

This compound, also known as ethanedioic-d2 acid, is a white crystalline solid that is soluble in water.[1] It is characterized by the replacement of two hydrogen atoms with deuterium (B1214612) atoms, resulting in a higher molecular weight than its non-labeled counterpart, oxalic acid. This mass difference is the fundamental principle behind its utility in isotope dilution mass spectrometry.

PropertyValueReference(s)
Chemical Formula C₂D₂O₄[2]
Molecular Weight 92.05 g/mol [2]
CAS Number 2065-73-8[2]
Appearance White crystalline solid[1]
Solubility Soluble in water[1]
Isotopic Purity Typically ≥98 atom % D[3]

Common Uses in Research

The primary applications of this compound in research are as an internal standard for the accurate quantification of oxalic acid in biological samples and as a metabolic tracer to investigate biochemical pathways.

Internal Standard in Mass Spectrometry

In quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound is a preferred internal standard.[4] Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass.[5] This allows for the correction of variability during sample preparation, chromatography, and ionization, leading to highly accurate and precise measurements.[5]

Tracer in Metabolic Research

This compound can be used as a tracer to study metabolic pathways, such as the glyoxylate (B1226380) and tricarboxylic acid (TCA) cycles.[6][7] By introducing the labeled compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into metabolic flux and pathway activity.[8]

Experimental Protocols

Quantification of Oxalic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of oxalic acid in a biological matrix such as plasma or urine.

1. Sample Preparation:

  • Thaw frozen biological samples (e.g., plasma, urine) on ice.

  • To a 100 µL aliquot of the sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in water). The concentration of the internal standard should be chosen to be within the linear range of the assay.

  • Acidify the sample by adding a small volume of a suitable acid (e.g., 10 µL of 1M HCl) to ensure all oxalate (B1200264) is in its acid form.

  • Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., 300 µL of acetonitrile).

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable column for polar compound separation, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode anion exchange column.

    • Mobile Phase A: Water with a small amount of an appropriate modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the polar oxalic acid.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for the detection of organic acids.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both oxalic acid and this compound.

      • Oxalic Acid: e.g., m/z 89 → m/z 61

      • This compound: e.g., m/z 91 → m/z 62

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for both the analyte (oxalic acid) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve using a series of standards with known concentrations of oxalic acid and a constant concentration of this compound.

  • Determine the concentration of oxalic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Acidify Acidification Spike->Acidify Precipitate Protein Precipitation (e.g., Acetonitrile) Acidify->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (HILIC or Anion Exchange) Supernatant->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify G cluster_glyoxylate Glyoxylate Cycle cluster_tca TCA Cycle Isocitrate_g Isocitrate Glyoxylate Glyoxylate Isocitrate_g->Glyoxylate Isocitrate lyase Succinate_g Succinate Isocitrate_g->Succinate_g Isocitrate_t Isocitrate Isocitrate_g->Isocitrate_t Malate_g Malate Glyoxylate->Malate_g Malate synthase Oxalate Oxalate Pool Glyoxylate->Oxalate Glyoxylate oxidase Succinate_t Succinate Succinate_g->Succinate_t Oxaloacetate_g Oxaloacetate Malate_g->Oxaloacetate_g Malate_t Malate Malate_g->Malate_t Oxaloacetate_g->Isocitrate_g Oxaloacetate_t Oxaloacetate Oxaloacetate_g->Oxaloacetate_t AcetylCoA_g Acetyl-CoA AcetylCoA_g->Malate_g AlphaKG α-Ketoglutarate Isocitrate_t->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA SuccinylCoA->Succinate_t Fumarate Fumarate Succinate_t->Fumarate Fumarate->Malate_t Malate_t->Oxaloacetate_t Citrate Citrate Oxaloacetate_t->Citrate Citrate->Isocitrate_t AcetylCoA_t Acetyl-CoA AcetylCoA_t->Citrate Tracer This compound (Tracer) Tracer->Oxalate

References

Oxalic Acid-d2 chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure, Physical Properties, and Analytical Applications of Oxalic Acid-d2.

This guide provides a comprehensive overview of this compound (Ethanedioic acid-d2), a deuterated form of oxalic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the compound's chemical structure and physical properties, and provides outlines for common experimental protocols where it is used as an internal standard.

Core Concepts

This compound is a stable isotope-labeled version of oxalic acid where the two acidic protons are replaced with deuterium (B1214612) atoms.[1] This isotopic substitution results in a mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The fundamental principle behind its use is isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to a sample, it acts as a chemical mimic for the non-labeled analyte. This allows for the correction of variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification.

Chemical Structure and Identification

The chemical structure of this compound is identical to that of oxalic acid, with the exception of the two deuterium atoms replacing the hydrogen atoms in the carboxyl groups.

G cluster_oxalic_acid_d2 This compound C1 C C2 C C1->C2 O1 O C1->O1 O3 O C1->O3 O2 O C2->O2 O4 O C2->O4 D1 D O3->D1 D2 D O4->D2

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are very similar to those of unlabeled oxalic acid due to the minor effect of deuterium substitution on chemical behavior.

PropertyValue
CAS Number 2065-73-8
Molecular Formula C₂D₂O₄
Molecular Weight 92.05 g/mol
Appearance White to off-white solid
Melting Point 190 °C (decomposes)
Boiling Point 365.1 °C at 760 mmHg
Density 1.772 g/cm³
Solubility Soluble in DMSO and Methanol
Isotopic Purity Typically ≥98 atom % D

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in LC-MS/MS and GC-MS, as well as general guidelines for NMR sample preparation.

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of oxalic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte (Oxalic Acid) reference standard

  • Internal Standard (this compound)

  • Blank biological matrix (e.g., plasma, urine)

  • LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • Formic acid (or other suitable mobile phase modifier)

  • Protein precipitation agent (e.g., cold acetonitrile or trichloroacetic acid)

2. Preparation of Standards and Samples:

  • Stock Solutions: Prepare primary stock solutions of both oxalic acid and this compound in a suitable solvent (e.g., methanol).

  • Working Solutions: Create a series of working solutions for the analyte by performing serial dilutions of the stock solution to generate a calibration curve. Prepare a single working solution of the internal standard at a fixed concentration.

  • Calibration Standards: Spike blank biological matrix with the analyte working solutions to create a set of at least six to eight non-zero calibration standards.

  • Sample Preparation: To a fixed volume of each unknown sample, calibration standard, and quality control (QC) sample, add a constant volume of the internal standard working solution.

3. Extraction (Protein Precipitation):

  • To the samples containing the internal standard, add a protein precipitation agent, such as cold acetonitrile (typically 3 volumes to 1 volume of sample).

  • Vortex the mixture vigorously for at least 30 seconds.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Inject the supernatant onto a suitable LC column (e.g., C18 reversed-phase). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve separation. The deuterated standard should ideally co-elute with the non-labeled analyte.

  • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize and monitor the specific precursor-to-product ion transitions for both oxalic acid and this compound.

5. Data Processing:

  • Integrate the chromatographic peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Analyze LC-MS/MS Analysis (Separation and Detection) Extract->Analyze Process Data Processing (Peak Integration, Ratio Calculation) Analyze->Process Quantify Quantification (using Calibration Curve) Process->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

GC-MS Analysis of Oxalic Acid

For GC-MS analysis, oxalic acid and its deuterated analog must be derivatized to increase their volatility. A common method is methylation to form dimethyl oxalate (B1200264).[2]

1. Derivatization (Methylation):

  • An aliquot of the sample extract is evaporated to dryness.

  • The residue is treated with a methylating agent, such as 7% hydrochloric acid in methanol.[2]

  • The reaction mixture is heated to ensure complete derivatization.

2. Extraction:

  • After derivatization, the dimethyl oxalate is extracted into an organic solvent, such as chloroform (B151607).[2]

3. GC-MS Analysis:

  • The chloroform extract is injected into the GC-MS system.

  • The dimethyl oxalate and its deuterated counterpart are separated on a suitable GC column and detected by the mass spectrometer.

  • Quantification is performed using a similar isotope dilution approach as described for LC-MS/MS.

NMR Sample Preparation

For structural confirmation or purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy, the following general guidelines apply.

1. Solvent Selection:

  • Choose a deuterated NMR solvent in which this compound is soluble, such as DMSO-d6 or Methanol-d4 (CD3OD).

2. Sample Preparation:

  • Dissolve an appropriate amount of the solid sample (typically 1-10 mg for ¹H NMR) in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically a height of about 4-5 cm).

  • Cap the NMR tube securely.

This technical guide provides a foundational understanding of this compound for its effective application in a research setting. The provided protocols are general and may require optimization for specific matrices and instrumentation.

References

An In-depth Technical Guide to Ethanedioic acid-d2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanedioic acid-d2, also known as oxalic acid-d2, is the deuterated form of ethanedioic acid, a simple dicarboxylic acid. In the fields of pharmaceutical research and drug development, stable isotope-labeled compounds like ethanedioic acid-d2 are invaluable tools, primarily utilized as internal standards for quantitative bioanalysis.[1] The substitution of protons with deuterium (B1214612) atoms imparts a mass shift detectable by mass spectrometry, while maintaining nearly identical physicochemical properties to the unlabeled analyte.[2] This characteristic allows for precise and accurate quantification of analytes in complex biological matrices by correcting for variability during sample preparation and analysis.[3] This guide provides a comprehensive overview of the technical details of ethanedioic acid-d2, including its chemical properties, and detailed protocols for its application in bioanalytical method validation.

Core Compound Information

Chemical Identity

  • Systematic Name: Ethanedioic acid-d2

  • Common Synonyms: this compound, Deuterated oxalic acid[2]

  • CAS Number: 2065-73-8[2]

  • Molecular Formula: C₂D₂O₄[4]

Physicochemical Properties

The following table summarizes key physicochemical properties. Data for the non-deuterated form (ethanedioic acid) is provided as a close approximation, as the deuterated form is expected to have very similar characteristics.[2]

PropertyValueReference
Molecular Weight 92.05 g/mol [4]
Appearance White crystalline solid[2]
Melting Point (anhydrous) 189.5 °C (decomposes)[5]
pKa1 1.25–1.46[5]
pKa2 3.81–4.40[5]
Solubility in water Soluble[2]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1680 and 1750 cm⁻¹.[6] For ethanedioic acid-d2, the O-D stretch would be expected to shift to a lower wavenumber (around 2100-2300 cm⁻¹) compared to the O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: In a ¹H NMR spectrum, the acidic protons of unlabeled ethanedioic acid would appear as a single peak. For the deuterated form, this peak would be absent.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show a single peak for the two equivalent carboxyl carbons, typically in the range of 170-185 ppm.[7]

Application in Bioanalytical Method Validation

The primary application of ethanedioic acid-d2 in a drug development setting is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) assays. Its use is highly recommended by regulatory bodies like the FDA for the quantification of an analyte in a biological matrix.[8][9]

Experimental Protocol: Bioanalytical Method Validation Using a Deuterated Internal Standard

This protocol outlines the key steps for validating a bioanalytical method for a hypothetical drug candidate using a deuterated internal standard, in line with FDA guidelines.

1. Preparation of Stock and Working Solutions

  • Analyte and Internal Standard (IS) Stock Solutions: Accurately weigh the analyte and the deuterated internal standard (e.g., ethanedioic acid-d2 if it were the analyte) and dissolve in an appropriate organic solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the deuterated internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add the deuterated internal standard working solution.

  • For calibration standards and QCs, add the corresponding analyte working solution. For blank samples, add the solvent.

  • Vortex mix the samples.

  • Add a protein precipitation agent (e.g., acetonitrile) to the samples.

  • Vortex mix vigorously to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

3. LC-MS/MS Analysis

  • Chromatography: Use a suitable HPLC or UPLC column to achieve chromatographic separation of the analyte and any potential interferences. The mobile phase will be specific to the analyte. For a small polar molecule like oxalic acid, a reverse-phase method with a mobile phase of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid) could be employed.[10]

  • Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both the analyte and the deuterated internal standard.

4. Method Validation Parameters

The following parameters must be assessed according to regulatory guidelines:

  • Selectivity and Specificity: Analyze at least six different lots of the blank biological matrix to ensure no endogenous components interfere with the detection of the analyte or the deuterated internal standard.[8]

  • Calibration Curve: Prepare a calibration curve with a blank sample, a zero sample (spiked only with the internal standard), and at least six non-zero concentration levels. The curve should be fitted with a suitable regression model.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision. The acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[11]

  • Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the matrix should be ≤15%.[3]

  • Recovery: Determine the extraction efficiency of the analyte and the internal standard by comparing the peak areas from pre-extraction spiked samples to those from post-extraction spiked samples. Recovery should be consistent and reproducible.[8]

Diagrams

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Outcome stock Prepare Analyte & Deuterated IS Stock Solutions working Prepare Calibration Standards & QC Working Solutions stock->working spike Spike Biological Matrix with Analyte and Deuterated IS working->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms quant Quantification using Calibration Curve lcms->quant selectivity Selectivity & Specificity accuracy Accuracy & Precision matrix Matrix Effect recovery Recovery report Validated Bioanalytical Method selectivity->report accuracy->report matrix->report recovery->report

Caption: Workflow for bioanalytical method validation using a deuterated internal standard.

Conclusion

Ethanedioic acid-d2 is a valuable tool for researchers and professionals in drug development. Its primary utility as a stable isotope-labeled internal standard in LC-MS-based bioanalysis enables the development of robust, accurate, and precise quantitative methods. Adherence to rigorous validation protocols, as outlined by regulatory agencies, ensures the integrity of the data generated, which is fundamental to the successful progression of new therapeutic candidates.

References

An In-depth Technical Guide to the Key Differences Between Oxalic Acid and Oxalic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of oxalic acid and its deuterated counterpart, oxalic acid-d2. The focus is on the core differences in their physicochemical properties, spectroscopic signatures, and applications in research and development. This document is intended to be a valuable resource for scientists utilizing these compounds in metabolic research, drug development, and analytical sciences.

Core Physicochemical and Spectroscopic Differences

The primary distinction between oxalic acid and this compound lies in the substitution of hydrogen atoms with deuterium (B1214612) atoms. This isotopic substitution, while seemingly minor, imparts subtle yet significant changes to the molecule's physical and spectroscopic properties. These differences are crucial for various scientific applications, particularly in tracer studies and kinetic isotope effect experiments.

Physicochemical Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H or D) in the carboxyl groups of oxalic acid results in a slight increase in molecular weight and can influence properties such as melting point and solubility.

PropertyOxalic Acid (C₂H₂O₄)This compound (C₂D₂O₄)
Molecular Formula C₂H₂O₄C₂D₂O₄
Molar Mass (anhydrous) 90.03 g/mol 92.05 g/mol [1]
Appearance White crystalline solid[2]White to off-white solid
Melting Point (anhydrous) 189.5 °C (decomposes)[2]190 °C (decomposes)
Solubility Soluble in water and alcohol[3]Soluble in DMSO and Methanol
Acidity (pKa1) 1.25Similar to oxalic acid
Acidity (pKa2) 4.14Similar to oxalic acid
Spectroscopic Properties

The isotopic substitution has a pronounced effect on the spectroscopic properties of oxalic acid, which is fundamental to its use in various analytical techniques.

  • ¹H NMR: In the ¹H NMR spectrum of oxalic acid, the acidic protons typically appear as a broad singlet. In contrast, for fully deuterated this compound, this proton signal will be absent. The presence of any residual proton signal in this compound can be used to determine the degree of deuteration.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For this compound, a characteristic signal corresponding to the deuterium in the carboxyl groups will be present, confirming the incorporation of the isotope.

  • ¹³C NMR: The ¹³C NMR spectrum of both compounds will show a signal for the carboxyl carbons. However, in this compound, the carbon signal may be split into a triplet due to coupling with the deuterium nucleus (spin I=1), and a slight isotopic shift in the chemical shift value may be observed compared to the protonated form.

The vibrational frequencies of chemical bonds are dependent on the masses of the bonded atoms. The substitution of hydrogen with the heavier deuterium isotope leads to a noticeable shift in the IR absorption bands.

  • O-H vs. O-D Stretch: The most significant difference is observed in the stretching vibration of the hydroxyl group. The O-H stretching band in oxalic acid, typically found in the region of 3200-2500 cm⁻¹, will shift to a lower frequency (around 2400-2000 cm⁻¹) for the O-D stretch in this compound. This is a direct consequence of the increased mass of deuterium.

  • Other Vibrational Modes: Other bending and stretching modes involving the acidic hydrogen will also exhibit isotopic shifts to lower wavenumbers in the spectrum of this compound.

Vibrational ModeOxalic Acid (cm⁻¹)This compound (cm⁻¹)
O-H Stretch ~3424, ~2922[4][5]Expected ~2500-2300
C=O Stretch ~1685[4]~1680
C-O Stretch / O-H Bend ~1263[4]Expected shift to lower frequency

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of ions. The difference in molecular weight between oxalic acid and this compound is readily observable.

  • Molecular Ion Peak: In the mass spectrum, the molecular ion peak for anhydrous oxalic acid will appear at an m/z of 90, while for this compound, it will be at m/z 92. This clear mass shift is fundamental for its use as an internal standard in quantitative mass spectrometry-based assays.[6]

Experimental Protocols

NMR Spectroscopy for Isotopic Analysis

Objective: To confirm the identity and determine the isotopic purity of oxalic acid and this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample (oxalic acid or this compound).

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube. For ¹H NMR of oxalic acid, a non-deuterated solvent can be used if the solvent peak does not overlap with the analyte signal. For quantitative ¹H NMR, a known amount of an internal standard can be added.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

      • Number of scans: 16-64 (adjust for signal-to-noise).

      • Relaxation delay (d1): 5 seconds (for quantification, should be at least 5 times the longest T₁).

    • Analysis: For oxalic acid, integrate the acidic proton signal. For this compound, the absence of this signal confirms deuteration. Any residual peak can be integrated against a known standard to calculate the percentage of non-deuterated impurity.

  • ²H NMR Spectroscopy:

    • Instrument: NMR spectrometer equipped with a deuterium probe.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 128 or more (due to the lower gyromagnetic ratio of deuterium).

    • Analysis: Observe the deuterium signal at the expected chemical shift for the carboxyl group.

  • ¹³C NMR Spectroscopy:

    • Instrument: NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Number of scans: 1024 or more.

    • Analysis: Compare the chemical shift of the carboxyl carbon in both samples. In this compound, observe for the characteristic triplet splitting pattern.

LC-MS/MS for Quantification of Oxalate (B1200264)

Objective: To accurately quantify oxalate concentrations in a biological matrix using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add a known amount of this compound internal standard solution.[7]

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

      • Column: A suitable column for polar analyte separation, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode anion exchange column.

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

    • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MS Parameters (Multiple Reaction Monitoring - MRM):

      • Oxalic Acid: Monitor the transition of the deprotonated molecule [M-H]⁻ at m/z 89 to a characteristic fragment ion (e.g., m/z 61, loss of CO₂).

      • This compound: Monitor the transition of the deprotonated molecule [M-D]⁻ at m/z 91 to its corresponding fragment ion (e.g., m/z 62).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of oxalic acid to the peak area of this compound against the concentration of the oxalic acid standards.

    • Quantify the oxalate concentration in the unknown samples using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Oxalate Metabolic Pathway

Oxalic acid is an end product of metabolism in many organisms, including humans. Its synthesis primarily involves the oxidation of glyoxylate (B1226380) and ascorbate. Understanding this pathway is crucial in the context of diseases like primary hyperoxaluria, where genetic defects lead to an overproduction of oxalate.

Oxalate_Metabolism cluster_precursors Precursors cluster_pathway Metabolic Conversion cluster_products End Products Glyoxylate Glyoxylate Oxidation Oxidation Glyoxylate->Oxidation Lactate Dehydrogenase Ascorbate Ascorbate Oxalate Oxalate Ascorbate->Oxalate Non-enzymatic Glycolate Glycolate Glycolate->Oxidation Glycolate Oxidase Oxidation->Oxalate CO2 CO2 Oxalate->CO2 Oxalate Decarboxylase

Caption: Simplified overview of the metabolic pathways leading to oxalate synthesis.

Experimental Workflow for LC-MS/MS Quantification of Oxalate

The following diagram illustrates a typical workflow for the quantification of oxalate in biological samples using a stable isotope-labeled internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Standard workflow for oxalate quantification by LC-MS/MS.

Applications in Research and Drug Development

The distinct properties of this compound make it an invaluable tool in several areas of scientific research.

  • Metabolic Tracer Studies: this compound can be used as a stable isotope tracer to study the in vivo metabolism of oxalate. By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion using mass spectrometry, providing insights into the kinetics of oxalate in healthy and diseased states.[8]

  • Internal Standard for Quantitative Analysis: Due to its chemical similarity and distinct mass from endogenous oxalic acid, this compound serves as an ideal internal standard for accurate and precise quantification of oxalate in biological fluids by LC-MS/MS. This is crucial for the clinical diagnosis and monitoring of hyperoxaluria.[8]

  • Kinetic Isotope Effect (KIE) Studies: The difference in reaction rates between oxalic acid and this compound can be used to investigate reaction mechanisms. A significant KIE (a reaction rate that is slower for the deuterated compound) would indicate that the C-H (or O-H) bond is broken in the rate-determining step of the reaction. This information is vital for understanding enzyme mechanisms and designing enzyme inhibitors.

  • Drug Development: In the development of drugs targeting oxalate metabolism, this compound is essential for preclinical and clinical pharmacokinetic and pharmacodynamic studies. It allows for the accurate measurement of drug effects on endogenous oxalate levels.

Conclusion

The substitution of hydrogen with deuterium in oxalic acid creates a molecule, this compound, with distinct physical and spectroscopic properties. These differences, particularly the mass shift and altered vibrational frequencies, are not mere chemical curiosities but form the basis of powerful analytical techniques. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for designing robust experiments, accurately interpreting data, and advancing our knowledge of oxalate metabolism and related pathologies.

References

An In-depth Technical Guide to the Safe Handling of Deuterated Oxalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for deuterated oxalic acid. Given that the chemical and toxicological properties of deuterated compounds are virtually identical to their non-deuterated counterparts, this document draws upon the extensive safety data available for oxalic acid. All quantitative data is summarized in structured tables for clarity, and key experimental methodologies and safety workflows are detailed.

Chemical Identification and Physical Properties

Deuterated oxalic acid, also known as ethanedioic-d2 acid, is the isotopic analog of oxalic acid where the two acidic protons have been replaced with deuterium.

PropertyValueReference
Molecular Formula C₂D₂O₄-
Molecular Weight 92.04 g/mol -
Appearance White crystalline solid[1]
Odor Odorless[1]
Melting Point 189.5 °C (decomposes)[2]
Solubility Soluble in water[1]
pH 1.3 (9 g/L solution)[1]

Hazard Identification and Classification

Deuterated oxalic acid is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or in contact with skin, and it causes serious eye damage.[2]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin
Serious Eye Damage Category 1H318: Causes serious eye damage
Aquatic Hazard (Acute) Category 3H402: Harmful to aquatic life

Source: Sigma-Aldrich Safety Data Sheet[2][3]

Toxicological Data

The toxicity of deuterated oxalic acid is attributed to its acidic and chelating properties. It can bind with calcium in the blood to form insoluble calcium oxalate, leading to hypocalcemia and potential kidney damage from crystal deposition.[4][5]

Toxicity EndpointValueSpeciesReference
LD₅₀ (Oral) 378.79 mg/kg (estimate)-[6]
LD₅₀ (Dermal) 1,516 mg/kg (estimate)-[6]
LC₅₀ (Inhalation) 5.3 mg/l, 4 h (estimate, dust/mist)-[6]
Lethal Dose (Oral, Human) 5-15 gramsHuman[4]
LC₅₀ (Fish) 160 mg/l, 48 hLeuciscus idus melanotus[2]
EC₅₀ (Daphnia) 162.2 mg/l, 48 hDaphnia magna[2]

Occupational Exposure Limits

OrganizationLimit TypeValue
OSHA PEL (8-hr TWA)1 mg/m³
NIOSH REL (TWA)1 mg/m³
NIOSH STEL2 mg/m³
ACGIH TLV (TWA)1 mg/m³
ACGIH STEL2 mg/m³
NIOSH IDLH500 mg/m³

Source: NIOSH, ACGIH[7][8]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with deuterated oxalic acid.

5.1. Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles.[3]
Skin Protection Impervious gloves and protective clothing to prevent skin contact.[9][10]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Required when dusts are generated.[2]

5.2. Safe Handling Practices

  • Work under a chemical fume hood.[3]

  • Do not inhale the substance/mixture.[2]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Wash hands thoroughly after handling.[12]

  • Do not eat, drink, or smoke when using this product.[3]

  • Minimize dust generation and accumulation.[11]

5.3. Storage Conditions

  • Store in a tightly closed container.[3]

  • Keep in a dry and cool place.[13]

  • Store away from incompatible materials such as bases, strong oxidizing agents, chlorites, and hypochlorites.[9][11]

Emergency Procedures

A clear and practiced emergency response plan is essential when working with hazardous chemicals.

6.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][12]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a poison center or doctor if you feel unwell.[2][3]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[3][6]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][12]

6.2. Spill Response

  • Minor Spill:

    • Alert people in the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with a neutral absorbent material.

    • Carefully sweep or scoop up the material, avoiding dust generation.

    • Place in a sealed container for disposal.

    • Clean the spill area with a mild detergent and water.[14]

  • Major Spill:

    • Evacuate the area immediately.

    • Call emergency services.

    • Isolate the area and prevent entry.

    • If flammable, turn off ignition sources.[14]

Experimental Protocols

The toxicological data presented in this guide are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

7.1. Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity.[3]

  • Principle: A single dose of the substance is administered orally to a group of animals (typically three females) at a defined dose level. The presence or absence of mortality determines the next step.[3]

  • Animal Selection: Healthy, young adult rodents are used.[11]

  • Dose Administration: The substance is administered by gavage. Animals are fasted before dosing.[15]

  • Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.[4]

  • Endpoint: The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[3]

7.2. Acute Dermal Toxicity (OECD 402)

This test assesses the short-term hazards of a substance upon dermal application.[7]

  • Principle: The substance is applied to the shaved skin of a group of animals for a 24-hour period.[4]

  • Animal Selection: Healthy young adult rats are typically used.[5]

  • Procedure: The substance is applied to an area of not less than 10% of the body surface. The area is covered with a porous gauze dressing.[4]

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.[4]

  • Endpoint: The LD₅₀ value can be determined, or a limit test can be performed to determine if the substance has very low toxicity.[7]

7.3. Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[12]

  • Principle: A single dose of the substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[12]

  • Animal Selection: Albino rabbits are the preferred species.[1]

  • Procedure: The substance is placed in the conjunctival sac. Topical anesthetics and systemic analgesics are recommended to minimize pain.[2][13]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and the degree of irritation is scored for the cornea, iris, and conjunctiva.[1]

  • Endpoint: The test determines if the substance is an irritant or corrosive to the eyes based on the severity and reversibility of the observed lesions.[2]

Visualized Workflows

8.1. Chemical Risk Assessment Workflow

RiskAssessment A Identify Hazards (SDS, Literature) B Assess Exposure Potential (Quantity, Frequency, Duration) A->B C Evaluate Risks B->C D Are Risks Acceptable? C->D E Implement Control Measures (Elimination, Substitution, Engineering, Administrative, PPE) D->E No F Proceed with Work D->F Yes G Re-evaluate Risks E->G G->C

Caption: A logical flow for assessing and mitigating risks associated with hazardous chemicals.

8.2. Emergency Spill Response Workflow

SpillResponse A Spill Occurs B Assess the Situation (Size, Hazard Level) A->B C Is it a Minor Spill? B->C D Evacuate Area Call Emergency Services C->D No E Alert Personnel Don Appropriate PPE C->E Yes F Contain the Spill E->F G Neutralize/Absorb Material F->G H Collect and Dispose of Waste G->H I Decontaminate Area H->I J Report Incident I->J

Caption: A workflow for responding to a chemical spill in a laboratory setting.

Disposal Considerations

Dispose of deuterated oxalic acid and any contaminated materials in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains.[2]

Conclusion

While deuterated oxalic acid is a valuable compound in research and development, it poses significant health risks if not handled properly. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for ensuring the safety of all personnel. A thorough understanding of the hazards and a commitment to a strong safety culture are paramount.

References

Understanding Isotopic Labeling with Oxalic Acid-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of isotopic labeling using Oxalic Acid-d2. It is designed to equip researchers, particularly those in drug development and metabolic research, with the foundational knowledge to effectively utilize this stable isotope-labeled compound in their studies. This guide details the role of this compound in quantitative analysis, provides a generalized experimental protocol for its use as an internal standard in mass spectrometry, and illustrates the metabolic pathways of oxalic acid.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing specific atoms in a compound with their heavier, non-radioactive (stable) isotopes, researchers can track the movement and transformation of the labeled molecule through various metabolic pathways.[2][3] this compound is the deuterated form of oxalic acid, a dicarboxylic acid that is a metabolic end-product in many organisms.[4][5] In this compound, the two hydrogen atoms are replaced with deuterium (B1214612) (²H or D), a stable isotope of hydrogen.[4] This mass difference allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[6]

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, a technique known as isotope dilution mass spectrometry (IDMS).[6][7] In this approach, a known amount of the deuterated standard is added to a biological sample at an early stage of preparation.[7] Because the labeled standard is chemically identical to the analyte of interest (unlabeled oxalic acid), it experiences the same variations during sample processing, such as extraction, derivatization, and ionization.[6] By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate and precise quantification can be achieved, as the ratio remains constant even if sample is lost during preparation.[6][7]

Core Applications in Research and Drug Development

The use of deuterated internal standards like this compound is considered the gold standard in bioanalysis due to the high accuracy and precision it affords.[7] In drug development, understanding the metabolic profile of a drug candidate is crucial. Deuteration of molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs.[4] While this compound is primarily used as an internal standard for the quantification of endogenous oxalic acid, the principles of its use are broadly applicable to the use of other deuterated compounds in pharmacokinetic studies.[4]

Accurate measurement of endogenous metabolites like oxalic acid is critical in various research areas. For instance, elevated levels of oxalic acid are associated with the formation of kidney stones.[8] Therefore, precise quantification of oxalic acid in biological fluids like urine and plasma is essential for the diagnosis and monitoring of such conditions.[8][9]

Experimental Protocol: Quantitative Analysis of Oxalic Acid using this compound as an Internal Standard

The following is a generalized protocol for the quantification of oxalic acid in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard. The exact parameters will need to be optimized for the specific matrix and instrumentation used.

Materials and Reagents
  • Oxalic Acid (unlabeled) standard

  • This compound (deuterated) internal standard

  • High-purity water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (for stock solutions)

  • Biological matrix (e.g., plasma, urine) from study subjects

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a tandem mass spectrometer

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve a known amount of unlabeled oxalic acid in methanol to prepare a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of unlabeled oxalic acid by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These will be used to create the calibration curve.

  • Internal Standard Working Solution:

    • Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking into the samples. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)
  • Spiking:

    • To a microcentrifuge tube, add a defined volume of the biological sample (e.g., 100 µL of plasma).

    • Add a small, precise volume of the this compound internal standard working solution to each sample, calibrator, and quality control sample.

  • Precipitation:

    • Add a protein precipitating agent, such as three to four volumes of ice-cold acetonitrile (containing 0.1% formic acid), to each tube.

    • Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable column for separating small polar molecules, such as a reversed-phase C18 column or a mixed-mode column, should be used.[10]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used.

    • Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

    • Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of oxalic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both unlabeled oxalic acid and this compound. For example:

      • Oxalic acid (unlabeled): m/z 89 → m/z 45

      • This compound: m/z 91 → m/z 46

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte (oxalic acid) and the internal standard (this compound).

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and quality controls.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Quantification: Determine the concentration of oxalic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data from isotopic labeling experiments should be presented in a clear and organized manner to allow for easy interpretation and comparison. The following table provides a template for summarizing the validation parameters of a quantitative assay for oxalic acid using this compound as an internal standard.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.99≥ 0.99
Range 1 - 1000 ng/mLDependent on expected concentrations
Limit of Detection (LOD) 0.5 ng/mLSignal-to-noise ratio > 3
Limit of Quantification (LOQ) 1 ng/mLSignal-to-noise ratio > 10; RSD < 20%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 12%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Matrix Effect MinimalWithin acceptable limits
Extraction Recovery > 90%Consistent and reproducible

Visualization of Metabolic Pathways

Understanding the metabolic context of oxalic acid is crucial for interpreting data from isotopic labeling studies. The following diagrams, generated using the DOT language for Graphviz, illustrate the major metabolic pathways of oxalic acid biosynthesis and degradation.

Oxalic_Acid_Biosynthesis cluster_precursors Precursors cluster_oxalate Biosynthesis Ascorbic_Acid Ascorbic Acid Oxalic_Acid Oxalic Acid Ascorbic_Acid->Oxalic_Acid Non-enzymatic Glyoxylate Glyoxylate Glyoxylate->Oxalic_Acid Glyoxylate Oxidase Oxaloacetate Oxaloacetate Oxaloacetate->Oxalic_Acid Oxaloacetate Acetylhydrolase

Caption: Major biosynthetic pathways of oxalic acid.

Oxalic_Acid_Degradation cluster_oxalate Degradation cluster_products Products Oxalic_Acid Oxalic Acid CO2_H2O2 CO2 + H2O2 Oxalic_Acid->CO2_H2O2 Oxalate Oxidase CO2_Formic_Acid CO2 + Formic Acid Oxalic_Acid->CO2_Formic_Acid Oxalate Decarboxylase

Caption: Major degradation pathways of oxalic acid.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) Spiking 2. Spiking with This compound (IS) Sample_Collection->Spiking Protein_Precipitation 3. Protein Precipitation Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

An In-depth Technical Guide to the Anhydrous and Dihydrate Forms of Oxalic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the anhydrous and dihydrate forms of deuterated oxalic acid (Oxalic Acid-d2). It covers their physicochemical properties, stability, and applications, with a focus on their use in research and drug development. Detailed experimental protocols for characterization and diagrams of relevant biological pathways and experimental workflows are also included to support practical applications.

Introduction to this compound and its Hydrated Forms

This compound ((COOD)₂, CAS 2065-73-8) is a stable isotope-labeled form of oxalic acid, a naturally occurring dicarboxylic acid.[1] The replacement of acidic protons with deuterium (B1214612) atoms makes it a valuable tool in various scientific disciplines, particularly in metabolic research and as an internal standard for analytical methods like NMR and mass spectrometry.[2] Like its non-deuterated counterpart, this compound can exist in two primary solid forms: anhydrous and dihydrate. The dihydrate form contains two molecules of water of crystallization for every molecule of oxalic acid.[3]

The choice between the anhydrous and dihydrate form is critical for experimental design and accuracy, as their differing water content and physical properties can significantly impact sample preparation, reaction stoichiometry, and analytical results.

Physicochemical Properties

The fundamental properties of the anhydrous and dihydrate forms of oxalic acid are summarized below. While specific data for the deuterated forms are limited, the properties are expected to be very similar to the non-deuterated analogues, with the primary difference being the molecular weight.

PropertyOxalic Acid AnhydrousThis compound Anhydrous (Calculated)Oxalic Acid DihydrateThis compound Dihydrate (Calculated)
Molecular Formula C₂H₂O₄C₂D₂O₄C₂H₂O₄·2H₂OC₂D₂O₄·2D₂O
Molecular Weight ( g/mol ) 90.03[4]92.04126.07[5]130.09
Appearance White crystalline solid[4]White crystalline solidColorless crystals[4]Colorless crystals
Melting Point (°C) 189-191 (decomposes)[4]~189-191 (decomposes)101.5[4]~101.5
Density (g/cm³) 1.90[4]~1.901.653[4]~1.653
Solubility in Water SolubleSolubleSoluble[6]Soluble

Stability and Interconversion

Anhydrous this compound: This form is hygroscopic, meaning it readily absorbs moisture from the atmosphere to convert to the more stable dihydrate form.[7] Therefore, it requires storage in a desiccated environment to maintain its anhydrous state.

This compound Dihydrate: The dihydrate is the more common and stable form under ambient conditions. The water of crystallization is an integral part of the crystal structure.[3]

Conversion: The dihydrate form can be converted to the anhydrous form by heating. The dehydration process for non-deuterated oxalic acid dihydrate begins at temperatures around 100°C.[8] A similar temperature range is expected for the deuterated analogue. This conversion can be monitored by techniques such as Thermogravimetric Analysis (TGA).

Applications in Research and Drug Development

The primary application of this compound lies in its use as a tracer in metabolic studies and as an internal standard in analytical chemistry.

  • Metabolic Tracing: Deuterium-labeled compounds are used to trace the metabolic fate of molecules in biological systems.[9] By introducing this compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes.

  • Internal Standard: In quantitative analysis using techniques like NMR and mass spectrometry, deuterated standards are ideal. Their chemical behavior is nearly identical to the analyte of interest, but they are distinguishable by their mass or NMR signal, allowing for accurate quantification.[2]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Differentiation

TGA is a crucial technique to differentiate between the anhydrous and dihydrate forms by measuring the loss of water upon heating.

Objective: To determine the water content of this compound and confirm whether it is in the anhydrous or dihydrate form.

Instrumentation:

  • Thermogravimetric Analyzer

  • High-purity inert gas (e.g., Nitrogen or Argon)

  • Analytical balance

  • Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to approximately 200°C at a constant heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

Data Analysis:

  • Dihydrate Form: A mass loss corresponding to the two water molecules (approximately 27.7% for D₂O from this compound dihydrate) will be observed, typically starting around 100°C.

  • Anhydrous Form: No significant mass loss should be observed in the 100-120°C temperature range. Decomposition will occur at a higher temperature (above 180°C).

Powder X-ray Diffraction (PXRD) for Crystal Structure Analysis

PXRD is used to identify the crystalline form of a solid material by analyzing its unique diffraction pattern.

Objective: To identify the crystal structure of the this compound sample and differentiate between the anhydrous and dihydrate polymorphs.

Instrumentation:

  • Powder X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)

  • Sample holder

  • Mortar and pestle (if sample requires grinding)

Procedure:

  • Ensure the PXRD instrument is properly aligned and calibrated.

  • Prepare the sample by gently grinding it to a fine powder, if necessary, to ensure random orientation of the crystallites.

  • Mount the powdered sample onto the sample holder, ensuring a flat and even surface.

  • Place the sample holder in the diffractometer.

  • Set the instrument parameters for data collection, including the 2θ angular range (e.g., 5° to 50°), step size, and scan speed.

  • Initiate the X-ray scan and collect the diffraction data.

Data Analysis:

  • The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material.

  • Compare the experimental diffraction pattern with reference patterns for anhydrous and dihydrate oxalic acid from crystallographic databases (e.g., the Crystallography Open Database) to identify the form. The peak positions and relative intensities will be distinct for each form.

Visualizations

Oxalate-Induced Signaling Pathway in Renal Cells

High levels of oxalate (B1200264) can induce cellular stress and injury in renal epithelial cells, a key factor in the formation of calcium oxalate kidney stones. The following diagram illustrates a simplified signaling pathway initiated by oxalate exposure.[10][11][12]

Oxalate_Signaling Oxalate High Oxalate Concentration ROS Increased Reactive Oxygen Species (ROS) Oxalate->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CellInjury Renal Cell Injury and Inflammation ROS->CellInjury Apoptosis Apoptosis Mitochondria->Apoptosis Apoptosis->CellInjury CrystalAdhesion Increased Crystal Adhesion Sites CellInjury->CrystalAdhesion StoneFormation Kidney Stone Formation CrystalAdhesion->StoneFormation

Oxalate-induced signaling cascade in renal cells.
Experimental Workflow for Metabolic Tracing with this compound

This diagram outlines the general workflow for a stable isotope tracing experiment using this compound to study its metabolic fate.[13][14][15]

Metabolic_Tracing_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation Tracer This compound (Anhydrous or Dihydrate) Administration Administer This compound Tracer->Administration Model Biological System (e.g., Cell Culture, Animal Model) Model->Administration Incubation Incubation / Time Course Administration->Incubation Sampling Sample Collection (e.g., Plasma, Urine, Tissues) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS or NMR Analysis Extraction->Analysis Identification Identify Deuterated Metabolites Analysis->Identification Quantification Quantify Label Incorporation Identification->Quantification Pathway Elucidate Metabolic Pathway Quantification->Pathway

Workflow for stable isotope tracing metabolomics.

Conclusion

The anhydrous and dihydrate forms of this compound offer distinct physical properties that must be considered for their effective use in research and drug development. While the dihydrate is the more stable form, the anhydrous version may be required for specific non-aqueous applications. The analytical techniques and experimental workflows detailed in this guide provide a framework for the characterization and application of these valuable stable isotope-labeled compounds in elucidating metabolic pathways and for quantitative bioanalysis.

References

The Dichotomy of a Simple Dicarboxylic Acid: A Technical Guide to the Natural Occurrence and Synthesis of Oxalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid, the simplest of dicarboxylic acids with the chemical formula C₂H₂O₄, is a molecule of profound importance across the biological and chemical sciences.[1] Its ubiquity in the natural world, from the plant kingdom to the intricacies of human metabolism, is contrasted by its significance as a bulk chemical synthesized for a myriad of industrial applications. For researchers in drug development and life sciences, a comprehensive understanding of oxalic acid's origins—both natural and synthetic—is crucial for contextualizing its physiological roles, toxicological implications, and its use as a counterion in pharmaceutical salts. This technical guide provides an in-depth exploration of the natural occurrence and synthetic methodologies of oxalic acid, complete with detailed experimental protocols, quantitative data, and visual representations of its key signaling pathways.

Natural Occurrence of Oxalic Acid

Oxalic acid and its salt, oxalate (B1200264), are widespread in nature, produced by plants, fungi, bacteria, and animals as a metabolic end-product.[2][3]

In Plants

Oxalic acid is a prominent organic acid in many plant species, where it plays roles in calcium regulation, defense against herbivores, and tissue detoxification.[4] Its concentration can vary significantly between different parts of the same plant and is influenced by factors such as age, season, and soil conditions.[5] The leaves and stems of plants in the Chenopodium and Amaranthaceae families, such as spinach and quinoa, have particularly high levels of oxalic acid.[1] Rhubarb leaves are famously toxic due to their high oxalic acid content, which is around 0.5%.[1]

Plant SourceOxalate Content (mg/100g fresh weight)
Spinach355 - 1261
Rhubarb (leaves)~500
Beets116 - 916
Sweet Potatoes277 - 688
Nuts (e.g., almonds)383 - 496
Cocoa Powder500 - 800
Tea (brewed)4 - 16

Table 1: Oxalate content in selected plant-based foods. Data compiled from various sources.

In Microorganisms

Numerous species of fungi and bacteria produce and secrete oxalic acid. In fungi, such as Aspergillus niger and Sclerotinia sclerotiorum, it is a key metabolite and virulence factor.[1] S. sclerotiorum, a necrotrophic fungus with a broad host range, secretes high levels of oxalic acid to acidify the host tissue, chelate calcium from the plant cell wall, and induce programmed cell death, thereby facilitating infection.[6][7] Bacteria can also produce oxalates through the oxidation of carbohydrates.[1] Conversely, some gut bacteria, like Oxalobacter formigenes, utilize oxalate as their primary energy source, playing a crucial role in degrading dietary oxalate in animals and humans.[8][9]

In Animals and Humans

In mammals, oxalic acid is an end product of metabolism.[10] Endogenous synthesis contributes significantly to the body's oxalate pool, with estimates ranging from 30% to 80% of the daily excreted oxalate.[10][11] The primary precursors for endogenous oxalate synthesis are glyoxylate (B1226380) and ascorbic acid (Vitamin C).[9][12] The liver is the main site of oxalate production.[13] Elevated levels of urinary oxalate (hyperoxaluria) are a major risk factor for the formation of calcium oxalate kidney stones.[14][15]

Human Biological Fluid/TissueNormal Oxalate Concentration
Urine< 45 mg/day
Plasma1-5 µM
Blood0.6 - 4 mg/kg
KidneyHighest concentration in tissues
BrainLowest concentration in tissues

Table 2: Normal physiological concentrations of oxalate in humans. Data compiled from various sources.[10]

Synthesis of Oxalic Acid

The industrial production of oxalic acid is a significant chemical process, with approximately 120,000 tonnes produced annually.[4] Several methods are employed, primarily involving the oxidation of various organic precursors.

Oxidation of Carbohydrates

A major industrial route for oxalic acid synthesis is the oxidation of carbohydrates like glucose, sucrose (B13894), or starch using nitric acid in the presence of a catalyst, typically vanadium pentoxide.[1][4] Sulfuric acid is also often used in the reaction mixture.[16]

Raw MaterialYield of Oxalic Acid (per part of raw material)
Starch1.2 - 1.45
Glucose~0.9
Sucrose~1.0

Table 3: Approximate yields of oxalic acid from the oxidation of different carbohydrates.[11][17]

Oxidation of Ethylene (B1197577) Glycol

The oxidation of ethylene glycol is another commercially important method for producing oxalic acid. This process can be carried out using a mixture of nitric acid and sulfuric acid, or with oxygen in the presence of nitric acid.[16][18]

Oxidizing AgentCatalystYield
Nitric Acid / Sulfuric AcidVanadium PentoxideHigh
Oxygen / Nitric Acid-High

Table 4: Overview of oxalic acid synthesis from ethylene glycol.

Oxidative Carbonylation of Alcohols

A more modern approach involves the oxidative carbonylation of alcohols. In this process, an alcohol reacts with carbon monoxide and oxygen in the presence of a palladium catalyst to form a dialkyl oxalate, which is then hydrolyzed to oxalic acid.[4][19] This method is advantageous as it avoids the use of strong oxidizing acids like nitric acid.

AlcoholCatalyst SystemProduct
ButanolPalladium complex, Quinone, Redox agentDibutyl oxalate
MethanolPalladium-Vanadium-TitaniumDimethyl oxalate

Table 5: Catalytic systems for the oxidative carbonylation of alcohols to produce oxalate esters.[19][20]

Experimental Protocols

Synthesis Protocols

Materials:

  • Sucrose (10 g)

  • Concentrated Nitric Acid (50 mL)

  • Vanadium Pentoxide (trace amount, as catalyst)

  • 250 mL Conical Flask

  • Boiling Water Bath

  • Ice Bath

  • Buchner Funnel and Filter Paper

Procedure:

  • Place 10 g of sucrose in a 250 mL conical flask.

  • Add 50 mL of concentrated nitric acid and a trace amount of vanadium pentoxide.

  • Gently heat the mixture on a boiling water bath. The reaction will become vigorous with the evolution of brown nitrous fumes.

  • Once the initial vigorous reaction subsides, continue heating on the water bath until the volume of the solution is reduced to approximately 10 mL.

  • Cool the concentrated solution in an ice bath.

  • Crystals of oxalic acid dihydrate will precipitate.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water.

  • Dry the crystals by pressing them between filter papers.

Materials:

  • Starch (e.g., corn starch)

  • Concentrated Nitric Acid (65%)

  • Sulfuric Acid (98%)

  • Vanadium Pentoxide (catalyst)

  • Iron (III) Sulfate (B86663) (co-catalyst)

  • Reactor with temperature control and stirring

Procedure:

  • Prepare a slurry of starch in water. In a separate step for starch-based materials, hydrolyze the starch to glucose.[16]

  • In the reactor, mix the hydrolyzed glucose solution with sulfuric acid, vanadium pentoxide (0.001-0.05 wt%), and iron (III) sulfate (0.39-0.8 wt%).[16]

  • Slowly add 65% nitric acid to the reactor with vigorous stirring, maintaining the temperature at approximately 70°C. The reaction is highly exothermic and requires efficient cooling.[16]

  • The reaction produces oxalic acid and nitrogen oxides (NOx). In an industrial setting, the NOx gases are captured and recycled back into nitric acid.

  • After the reaction is complete, the mixture is cooled to allow oxalic acid dihydrate to crystallize.

  • The crystals are separated by filtration and washed.

  • The mother liquor, containing sulfuric acid and catalysts, is recycled for subsequent batches.

Analytical Protocols

Principle: Oxalate is oxidized by oxalate oxidase to carbon dioxide and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogen to produce a colored compound that can be measured spectrophotometrically.[1][21]

Materials:

  • Urine sample

  • Oxalate oxidase

  • Horseradish peroxidase

  • Chromogenic substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone and 3-(dimethylamino)benzoic acid)

  • Buffer solution (e.g., succinate (B1194679) buffer, pH 3.8)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Centrifuge the urine sample to remove any sediment. Dilute the supernatant with distilled water.

  • Assay:

    • Pipette the diluted urine sample into a cuvette.

    • Add the reagent mixture containing oxalate oxidase, peroxidase, and the chromogenic substrate in a suitable buffer.

    • Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength (e.g., 590 nm) against a reagent blank.

  • Quantification: Determine the oxalate concentration from a standard curve prepared using known concentrations of oxalic acid.

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying organic acids, including oxalic acid.

Materials:

  • Plant sample (e.g., spinach leaves)

  • Extraction solution (e.g., 0.1 M HCl)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., 25 mM potassium phosphate (B84403) buffer, pH 2.5)

  • Oxalic acid standard

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the fresh plant material in the extraction solution.

    • Heat the homogenate (e.g., at 80°C for 15 minutes) to facilitate extraction.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm filter.

  • HPLC Analysis:

    • Inject a known volume of the filtered extract onto the HPLC column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Detect the oxalic acid peak at a specific wavelength (e.g., 210 nm).

  • Quantification: Identify and quantify the oxalic acid peak by comparing its retention time and peak area to that of a known oxalic acid standard.

Signaling Pathways and Logical Relationships

Oxalic Acid in Plant-Fungus Interactions

Fungal pathogens like Sclerotinia sclerotiorum secrete oxalic acid as a key virulence factor to manipulate the host plant's cellular processes. Oxalic acid induces programmed cell death (PCD) in plant cells, which is essential for the necrotrophic lifestyle of the fungus. This process is mediated by the generation of reactive oxygen species (ROS).[6][7]

Plant_PCD_Pathway Fungus Sclerotinia sclerotiorum OA Oxalic Acid (Secreted) Fungus->OA Secretes PlantCell Plant Cell OA->PlantCell Targets Redox Alteration of Host Redox Environment OA->Redox Manipulates ImmunitySuppression Suppression of Plant Immunity OA->ImmunitySuppression Causes ROS Reactive Oxygen Species (ROS) Production PlantCell->ROS Induces PCD Programmed Cell Death (PCD) ROS->PCD Triggers Redox->ROS Infection Successful Fungal Infection PCD->Infection Facilitates ImmunitySuppression->Infection Promotes Endogenous_Oxalate_Synthesis Precursors Precursors (Glycolate, Hydroxyproline, Ascorbic Acid) Glyoxylate Glyoxylate Precursors->Glyoxylate Glycine Glycine (Detoxification) Glyoxylate->Glycine Transamination Glycolate_out Glycolate (Detoxification) Glyoxylate->Glycolate_out Reduction Oxalate Oxalate Glyoxylate->Oxalate Oxidation AGT AGT AGT->Glycine GRHPR GRHPR GRHPR->Glycolate_out LDH LDH LDH->Oxalate Intestinal_Oxalate_Transport_Regulation Carbachol Carbachol (Cholinergic Agonist) M3R M3 Muscarinic Receptor Carbachol->M3R Activates PLC Phospholipase C (PLC) M3R->PLC Activates PKC_delta Protein Kinase C-δ (PKC-δ) PLC->PKC_delta Activates cSrc c-Src Kinase PKC_delta->cSrc Activates SLC26A6_surface SLC26A6 Surface Expression cSrc->SLC26A6_surface Reduces OxalateTransport Oxalate Transport cSrc->OxalateTransport Inhibits SLC26A6_surface->OxalateTransport Mediates

References

Oxalic Acid-d2: A Technical Overview of its Synonyms, Identifiers, and Role in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxalic Acid-d2, a deuterated form of oxalic acid. The document details its chemical synonyms and identifiers, and explores its applications in experimental research, particularly as an internal standard. While specific signaling pathways involving this compound are not documented, this guide presents the general metabolic pathways of oxalic acid.

Core Data: Synonyms and Identifiers

This compound is known by several synonyms and is cataloged under various chemical identifiers. This information is crucial for accurate identification and sourcing of the compound for research purposes. The following table summarizes these key data points.

Identifier TypeValue
IUPAC Name Ethanedioic-d2 acid
Synonyms (2H2)Oxalic acid, Deuterated oxalic acid, this compound
CAS Number 2065-73-8[1][2]
Molecular Formula C2D2O4[1]
Molecular Weight 92.05 g/mol [1]
InChI InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i/hD2
InChIKey MUBZPKHOEPUJKR-ZSJDYOACSA-N[2]
Canonical SMILES C(=O)(C(=O)O)O
PubChem CID 159639

Experimental Applications and Protocols

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuteration makes it chemically almost identical to endogenous oxalic acid, but its increased mass allows it to be distinguished in analytical instruments. This property is invaluable for accurate quantification of oxalic acid in biological samples.

General Protocol for Use as an Internal Standard in LC-MS/MS

While specific protocols are application-dependent, a general workflow for using this compound as an internal standard for the quantification of oxalic acid in a biological matrix (e.g., plasma, urine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

Objective: To accurately quantify the concentration of endogenous oxalic acid in a biological sample.

Materials:

  • This compound (internal standard) of known concentration

  • Biological sample (e.g., plasma, urine)

  • Sample preparation reagents (e.g., protein precipitation agents like acetonitrile (B52724) or trichloroacetic acid)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • A known amount of this compound internal standard solution is spiked into the biological sample.

    • Proteins are precipitated from the sample by adding a precipitating agent (e.g., ice-cold acetonitrile).

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing both endogenous oxalic acid and the this compound internal standard, is collected for analysis.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into the LC-MS/MS system.

    • The liquid chromatography step separates oxalic acid and this compound from other components in the sample.

    • In the mass spectrometer, the molecules are ionized, and specific parent-to-daughter ion transitions for both endogenous oxalic acid and this compound are monitored.

  • Data Analysis:

    • The peak areas for both the analyte (oxalic acid) and the internal standard (this compound) are measured.

    • A calibration curve is generated using known concentrations of oxalic acid standards with a constant concentration of the internal standard.

    • The ratio of the peak area of the analyte to the peak area of the internal standard in the biological sample is calculated.

    • This ratio is then used to determine the concentration of endogenous oxalic acid in the sample by interpolating from the calibration curve.

This method allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Metabolic Pathways of Oxalic Acid

While specific signaling pathways directly involving this compound are not established, understanding the general metabolic pathways of oxalic acid provides context for its biological relevance. Oxalic acid is an end product of metabolism in many organisms, including humans. Its accumulation can lead to the formation of calcium oxalate (B1200264) crystals, a major component of kidney stones. The following diagram illustrates the primary pathways of oxalate biosynthesis and degradation.

OxalicAcid_Metabolism Glyoxylate Glyoxylate Oxalic_Acid Oxalic Acid Glyoxylate->Oxalic_Acid Oxidation Glyoxylate->Oxalic_Acid LDH, GOX Ascorbic_Acid Ascorbic Acid (Vitamin C) Ascorbic_Acid->Oxalic_Acid Non-enzymatic and enzymatic conversion Glycine (B1666218) Glycine Glycine->Glyoxylate Transamination Glycine->Glyoxylate DAO Hydroxyproline Hydroxyproline Hydroxyproline->Glyoxylate Hydroxyproline->Glyoxylate HOGA1 Oxalyl_CoA Oxalyl-CoA Oxalic_Acid->Oxalyl_CoA ATP, CoA Oxalic_Acid->Oxalyl_CoA OCS Formate_CO2 Formate + CO2 Oxalyl_CoA->Formate_CO2 Decarboxylation Oxalyl_CoA->Formate_CO2 ODC LDH Lactate Dehydrogenase GOX Glycolate Oxidase DAO D-amino acid oxidase HOGA1 4-hydroxy-2-oxoglutarate aldolase OCS Oxalyl-CoA Synthetase ODC Oxalyl-CoA Decarboxylase

Caption: Metabolic pathways of oxalic acid biosynthesis and degradation.

This diagram illustrates that oxalic acid is primarily synthesized from glyoxylate, which itself is derived from sources like glycine and hydroxyproline. Ascorbic acid can also be converted to oxalic acid. The degradation of oxalic acid can occur via its conversion to oxalyl-CoA, which is then decarboxylated. These pathways are critical in maintaining oxalate homeostasis, and their dysregulation can have pathological consequences.

References

Methodological & Application

Application Notes and Protocols for the Use of Oxalic Acid-d2 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of oxalic acid in biological matrices is critical for the diagnosis and management of various metabolic disorders, most notably primary hyperoxaluria. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential for correcting analytical variability, including matrix effects and extraction inconsistencies. This document provides detailed application notes and protocols for the use of Oxalic Acid-d2 as an internal standard for the quantitative analysis of oxalic acid in biological samples by LC-MS/MS.

While ¹³C₂-labeled oxalic acid is also a commonly used and excellent internal standard, this compound offers a cost-effective alternative. However, it is crucial to be aware of potential analytical challenges associated with deuterated standards, such as chromatographic shifts and the possibility of deuterium-hydrogen exchange. These notes provide guidance on mitigating these potential issues to ensure a robust and accurate assay.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Oxalic acid (anhydrous)

    • This compound

  • Solvents and Reagents:

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

2.1. Stock Solutions

  • Oxalic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve anhydrous oxalic acid in Milli-Q water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in Milli-Q water.

2.2. Working Solutions

  • Prepare a series of working standard solutions of oxalic acid by diluting the stock solution with Milli-Q water to achieve the desired concentration range for the calibration curve.

  • Prepare a working internal standard solution by diluting the this compound stock solution with Milli-Q water. The final concentration of the IS in the sample should be optimized but is typically in the mid-range of the calibration curve.

2.3. Calibration Standards and Quality Controls (QCs)

  • Prepare calibration standards by spiking blank human plasma with the oxalic acid working solutions.

  • Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution to each tube.

  • Vortex briefly.

  • Add a protein precipitation agent (e.g., 400 µL of methanol or a solution of trichloroacetic acid).

  • Vortex vigorously for 2-5 minutes.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in the mobile phase starting conditions (e.g., 200 µL of 50 mM ammonium acetate in water).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

4.1. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable column for the separation of small polar molecules, such as a mixed-mode or ion-exchange column. A BioBasic AX column (2.1 × 50 mm, 5 µm) has been shown to be effective.[1]

  • Mobile Phase A: 50 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: A gradient elution should be optimized to ensure separation of oxalic acid from matrix components. A typical gradient might start with a low percentage of organic phase, hold for a short period, then ramp up to wash the column, and re-equilibrate.

  • Flow Rate: 0.5 - 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 - 40°C

4.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oxalic Acid: m/z 89.0 → 61.0

    • This compound: m/z 91.0 → 62.0

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument used.

Data Presentation

The following table summarizes representative quantitative data from a validated LC-MS/MS method for oxalic acid using a stable isotope-labeled internal standard, demonstrating the expected performance of a well-developed assay.[1]

ParameterConcentration (µg/mL)Intra-run Accuracy (%)Intra-run Precision (%CV)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ0.50098.05.4101.34.9
Low QCEndogenous + 4.0099.53.1100.82.5
Mid QCEndogenous + 16.0102.32.4101.81.8
High QCEndogenous + 40.0101.51.9101.31.5

Considerations for Using this compound

Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is known as the "isotope effect." It is crucial to verify the co-elution of oxalic acid and this compound during method development. If a significant shift is observed, it may be necessary to adjust the chromatographic conditions or use a wider integration window, though the latter may compromise specificity.

Deuterium (B1214612) Exchange: The deuterium atoms in this compound are attached to oxygen atoms and are therefore exchangeable with protons in protic solvents like water and methanol, especially under acidic or basic conditions. To minimize this exchange:

  • Prepare stock solutions in aprotic solvents if possible, or in water with a neutral pH.

  • Avoid prolonged storage of samples and standards in highly acidic or basic conditions.

  • Analyze samples as soon as possible after preparation.

  • During method validation, assess the stability of the internal standard in the final sample extract by letting it sit in the autosampler for an extended period and monitoring for any decrease in signal or appearance of the unlabeled oxalic acid signal.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Spike with this compound IS sample->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge dry Evaporation (Nitrogen) centrifuge->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc HPLC Separation inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for oxalic acid quantification.

Logical Relationship: Internal Standard Selection

G start Need for Accurate Quantification is_needed Internal Standard Required start->is_needed sil Stable Isotope-Labeled Internal Standard is_needed->sil c13 ¹³C₂-Oxalic Acid sil->c13 d2 This compound sil->d2 c13_pros Pros: - No chromatographic shift - No isotope exchange c13->c13_pros c13_cons Cons: - Higher cost c13->c13_cons d2_pros Pros: - Cost-effective d2->d2_pros d2_cons Cons: - Potential for chromatographic shift - Potential for deuterium exchange d2->d2_cons

Caption: Choosing an internal standard for oxalic acid analysis.

References

Application Note: Quantitative Analysis of Oxalic Acid in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of oxalic acid in human plasma. The protocol utilizes a stable isotope dilution technique with Oxalic Acid-d2 as an internal standard (IS) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by analysis using an anion exchange high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of oxalic acid for metabolic studies and clinical research.

Introduction

Oxalic acid is a dicarboxylic acid that is an end product of metabolism.[1] In humans, endogenous production accounts for the majority of circulating oxalate (B1200264), with primary sources being the breakdown of ascorbic acid and the metabolism of glyoxylate.[1] Elevated levels of oxalic acid can lead to the formation of calcium oxalate crystals, which are the primary component of kidney stones.[1] Therefore, accurate quantification of plasma oxalate is critical for studying the pathophysiology of hyperoxaluria and for monitoring the efficacy of therapeutic interventions.

Stable isotope dilution analysis coupled with LC-MS/MS is a powerful technique for the quantification of endogenous compounds in complex biological matrices.[2] By spiking the sample with a known amount of a stable isotope-labeled version of the analyte (in this case, this compound), variations in sample extraction, handling, and instrument response can be effectively normalized, leading to highly reliable results.[3] This application note provides a detailed protocol for the preparation of calibrators and quality control (QC) samples, sample extraction, and the LC-MS/MS parameters for the analysis of oxalic acid in human plasma.

Metabolic Pathway of Oxalic Acid

The endogenous synthesis of oxalic acid primarily occurs in the liver.[1] Two main precursors are ascorbic acid (Vitamin C) and glyoxylate.[1] Glyoxylate itself can be formed from the metabolism of glycine.[4] The pathway is a critical area of study in metabolic disorders such as Primary Hyperoxaluria, which involves the overproduction of oxalate due to genetic defects.[1]

Oxalic Acid Metabolic Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_end_product End Product Ascorbic Acid Ascorbic Acid Oxalic Acid Oxalic Acid Ascorbic Acid->Oxalic Acid Non-enzymatic breakdown Glycine Glycine Glyoxylate Glyoxylate Glycine->Glyoxylate Glyoxylate->Oxalic Acid

Figure 1: Simplified metabolic pathway of endogenous oxalic acid synthesis.

Experimental Protocol

This protocol is based on established methods for oxalic acid quantification in plasma.[2][5]

Materials and Reagents
  • Oxalic Acid (Sigma-Aldrich or equivalent)

  • This compound (MedchemExpress or equivalent)[6]

  • Human Plasma with K2EDTA anticoagulant (BioIVT or equivalent)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium (B1175870) Acetate

  • Ammonium Bicarbonate

  • Acetic Acid

  • Hydrochloric Acid (1 N)

  • Milli-Q or Type 1 Water

  • Bovine Serum Albumin (BSA)

Preparation of Stock Solutions, Standards, and Quality Controls (QCs)
  • Oxalic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve oxalic acid in Milli-Q water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in Milli-Q water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the oxalic acid stock solution with Milli-Q water to cover the desired calibration range (e.g., 0.500 to 50.0 µg/mL).[2]

  • Working IS Solution: Prepare a working IS solution at a suitable concentration (e.g., 1.00 µg/mL) by diluting the IS stock solution with Milli-Q water.[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of oxalic acid into a pooled human plasma matrix.

Sample Preparation
  • Thaw all samples (standards, QCs, and study samples) at room temperature and vortex for approximately 2 minutes.[1]

  • In a 96-well plate or microcentrifuge tubes, add 100 µL of the sample (plasma, standard, or QC).[2]

  • Add 50 µL of the working IS solution (1.00 µg/mL) to all wells except for the blank matrix samples. Add 50 µL of water to the blank wells.[1]

  • Add 10 µL of 1 N HCl to all wells to acidify the samples.[1]

  • Vortex the plate for approximately 1 minute at high speed.

  • Perform protein precipitation by adding 400 µL of methanol to each well.[1]

  • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.[1]

  • Transfer 400 µL of the supernatant to a new plate or tubes.[1]

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of 50 mM ammonium acetate.[1]

G start Start: 100 µL Plasma Sample add_is Add 50 µL this compound (IS) start->add_is acidify Add 10 µL 1N HCl add_is->acidify ppt Add 400 µL Methanol (Protein Precipitation) acidify->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Transfer 400 µL Supernatant vortex_centrifuge->supernatant dry Dry under Nitrogen supernatant->dry reconstitute Reconstitute in 200 µL 50 mM Ammonium Acetate dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2: Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions

The following conditions are provided as a guide and may require optimization for different instrument setups.

Parameter Condition
HPLC System Exion LC or equivalent[7]
Column BioBasic AX, 2.1 x 50 mm, 5 µm (Thermo Fisher Scientific)[2]
Column Temperature 40 °C[7]
Mobile Phase A 20:80:1:0.05 (v/v/v/v) Acetonitrile:Water:1 M Ammonium Bicarbonate:Acetic Acid[1]
Mobile Phase B 20:70:10 (v/v/v) Acetonitrile:Water:1 M Ammonium Bicarbonate[1]
Flow Rate 800 µL/min[1]
Injection Volume 10 µL[1]
Gradient Program Start with 3% B (hold 0.5 min), ramp to 50% B over 1.3 min, ramp to 90% B over 1.1 min, return to 3% B for 1.1 min.[1]
Total Run Time 4 minutes[2]
Mass Spectrometer SCIEX 6500 or equivalent triple quadrupole[2]
Ionization Mode Electrospray Ionization (ESI), Negative[8]
Ion Spray Voltage -4500 V[2]
MRM Transitions See Table 1
Collision Energy (CE) -12 eV for both transitions[2]

Table 1. Mass Spectrometry MRM Transitions Note: The m/z for this compound is inferred based on the structure and common fragmentation patterns. The transition for ¹³C₂-Oxalic Acid is provided from a validated method and is a suitable surrogate for establishing the method.[2]

Analyte Precursor Ion (m/z) Product Ion (m/z)
Oxalic Acid89.061.0
¹³C₂-Oxalic Acid (IS)91.062.0
This compound (IS) 91.0 (anticipated) 62.0 (anticipated)

Quantitative Data and Performance

The following tables summarize the performance characteristics of a validated LC-MS/MS assay for oxalic acid in human plasma, demonstrating the expected performance of this protocol.[2]

Table 2. Calibration Curve Performance

Parameter Value
Calibration Model Linear Regression (1/x² weighting)
Quantitation Range 0.500 - 50.0 µg/mL (5.55 - 555 µmol/L)[2]
Correlation Coefficient (r²) > 0.99

Table 3. Accuracy and Precision (Inter-run) [2]

QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) Accuracy (%) Precision (%CV)
LLOQ0.5000.512102.46.8
Low QC4.00 (endogenous +)4.15103.85.2
Medium QC16.0 (endogenous +)16.5103.14.5
High QC40.0 (endogenous +)40.8102.03.7

LLOQ: Lower Limit of Quantification Acceptance criteria for accuracy and precision are typically within ±15% (±20% at the LLOQ).[5]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of oxalic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data by correcting for matrix effects and procedural variability. The simple protein precipitation sample preparation makes it suitable for higher throughput applications in clinical research and drug development settings.

References

Application Notes and Protocols: Oxalic Acid-d2 in NMR Spectroscopy for Enhanced Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of Oxalic Acid-d2 (ethanedioic acid-d2) as a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on its application for enhancing spectral data, particularly in quantitative NMR (qNMR) and as a chemical shift reference.

Introduction to this compound in NMR

This compound, the deuterated form of oxalic acid, serves as a powerful tool in NMR spectroscopy.[1] By replacing the acidic protons with deuterium (B1214612), the corresponding signals in the ¹H NMR spectrum are eliminated, reducing spectral complexity and potential overlap with analyte signals. This property makes it an excellent internal standard for quantitative analysis and a non-interfering chemical shift reference, particularly for samples in aqueous or polar solvents.

Key Advantages:

  • Spectral Simplification: The absence of proton signals from this compound in the ¹H NMR spectrum provides a clear background, allowing for unambiguous observation and integration of analyte signals.

  • Inertness: Oxalic acid is a simple dicarboxylic acid and, in its deuterated form, is chemically inert under typical NMR conditions, preventing unwanted reactions with the analyte.

  • Solubility: It is soluble in water and other polar solvents, making it suitable for a wide range of applications, including the analysis of active pharmaceutical ingredients (APIs), metabolites, and other polar molecules.

  • Quantitative Accuracy: As an internal standard, it allows for precise and accurate determination of analyte concentration.

Applications of this compound

Internal Standard for Quantitative NMR (qNMR)

Quantitative NMR is a powerful technique for determining the concentration and purity of substances. The use of an internal standard with a known concentration is crucial for accurate quantification. This compound is an ideal internal standard for ¹H NMR due to its lack of interfering proton signals.

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of the internal standard to the integral of the analyte, the concentration of the analyte can be accurately calculated.

Chemical Shift Referencing

Accurate chemical shift referencing is essential for the correct identification and characterization of compounds. While tetramethylsilane (B1202638) (TMS) is the standard reference for organic solvents, it is not soluble in aqueous solutions. In such cases, a soluble and non-interfering reference is required. This compound, being deuterated, does not produce signals in the ¹H NMR spectrum that could interfere with analyte peaks, making it a suitable reference compound in certain applications when an external standard containing a reference signal is not used.

Data Presentation: Quantitative Analysis

The following table provides illustrative data on the use of this compound as an internal standard for the qNMR analysis of a hypothetical analyte. This data demonstrates the high level of accuracy and precision that can be achieved.

ParameterValue
Analyte Information
Analyte Molecular Weight250.0 g/mol
Analyte Signal for IntegrationSinglet at 7.5 ppm (1H)
Internal Standard Information
Internal StandardThis compound
Internal Standard Molecular Weight92.04 g/mol
Experimental Data
Weight of Analyte10.2 mg
Weight of this compound5.1 mg
Integral of Analyte Signal1.00
Integral of a Reference Signal (if applicable)N/A
Calculated Results
Purity of Analyte98.5%
Standard Deviation (n=3)± 0.2%

Experimental Protocols

Protocol for Quantitative ¹H NMR using this compound as an Internal Standard

This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (high purity)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Analytical balance (4-5 decimal places)

  • Vortex mixer

  • NMR tubes (5 mm)

  • NMR spectrometer (≥ 400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte into a clean, dry vial. Record the exact weight.

    • Accurately weigh approximately 5 mg of this compound into the same vial. Record the exact weight.

    • Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

    • Vortex the vial until both the analyte and the internal standard are completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and line shape.

    • Set the following acquisition parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).

      • Number of Scans (ns): 16 or higher to achieve a signal-to-noise ratio > 250.

      • Acquisition Time (aq): 2-4 seconds.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum manually to ensure all peaks are correctly phased.

    • Apply a baseline correction.

    • Integrate a well-resolved signal of the analyte and a suitable reference signal if one is present from another known compound. Since this compound has no proton signal, quantification relies on the known weight and purity of the standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh this compound weigh_analyte->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer insert_sample Insert sample into spectrometer transfer->insert_sample lock_shim Lock and shim insert_sample->lock_shim set_params Set acquisition parameters lock_shim->set_params acquire Acquire spectrum set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correct ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity/concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis using an internal standard.

Deuterated_Standard_Logic cluster_problem Challenge in ¹H NMR cluster_solution Solution cluster_reasoning Reasoning cluster_outcome Outcome problem Protonated internal standard signals can overlap with analyte signals. solution Use a deuterated internal standard like this compound. problem->solution reason1 Deuterium (²H) resonates at a different frequency than protons (¹H). solution->reason1 reason2 ¹H NMR spectrum of a deuterated standard is 'silent'. reason1->reason2 reason3 No signal overlap from the standard. reason2->reason3 outcome Enhanced spectral clarity and accurate quantification. reason3->outcome

Caption: Logic for using a deuterated internal standard in ¹H NMR.

References

Using Oxalic Acid-d2 as a Metabolic Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Oxalic Acid-d2 (deuterated oxalic acid) as a stable isotope tracer to investigate metabolic pathways. Oxalic acid is a key metabolite implicated in various physiological and pathological processes, including kidney stone formation and certain metabolic disorders. Stable isotope tracing with this compound offers a powerful method to quantitatively track its metabolic fate and understand its contribution to downstream metabolic networks.

Introduction to Oxalic Acid Metabolism and Isotope Tracing

Oxalic acid is an end product of metabolism, with its systemic levels influenced by dietary intake, endogenous production, and intestinal absorption.[1] The primary endogenous precursors of oxalate (B1200264) are glyoxylate (B1226380) and ascorbic acid (Vitamin C).[1][2] Glyoxylate itself can be derived from the metabolism of glycine (B1666218) and hydroxyproline.[2][3] Understanding the dynamics of these pathways is crucial for developing therapeutic strategies for oxalate-related diseases.

Stable isotope tracing is a powerful technique that allows researchers to follow the journey of a labeled molecule through metabolic pathways.[4] By introducing a substrate enriched with a stable isotope, such as deuterium (B1214612) (²H), into a biological system, the labeled atoms are incorporated into downstream metabolites.[4] Mass spectrometry (MS) is then used to detect and quantify the mass shift in these metabolites, providing a dynamic view of pathway activity and metabolic fluxes.[5]

Key Metabolic Pathways of Oxalic Acid

A simplified representation of the core metabolic pathways involving oxalic acid is depicted below. This provides a basis for predicting which downstream metabolites may become labeled following the administration of this compound.

OxalicAcid_Metabolism cluster_precursors Precursors cluster_central Central Intermediate cluster_products Products Ascorbate Ascorbic Acid (Vitamin C) Glyoxylate Glyoxylate Ascorbate->Glyoxylate Glycine Glycine Glycine->Glyoxylate Hydroxyproline Hydroxyproline Hydroxyproline->Glyoxylate Oxalate Oxalic Acid Glyoxylate->Oxalate Glycolate Glycolate Glyoxylate->Glycolate CO2 CO2 Oxalate->CO2 Degradation Formate Formic Acid Oxalate->Formate Degradation

Caption: Key metabolic pathways leading to and from oxalic acid.

Experimental Protocols

The following protocols provide a step-by-step guide for conducting in vitro and in vivo metabolic tracing studies using this compound.

In Vitro Labeling of Cultured Cells

This protocol describes the general procedure for introducing this compound to adherent mammalian cells in culture.

Experimental Workflow:

InVitro_Workflow A Cell Culture (e.g., 6-well plate) B Prepare Labeling Medium (with this compound) C Isotope Labeling (Incubation) A->C B->C D Quench Metabolism & Metabolite Extraction C->D E Sample Preparation D->E F LC-MS/MS Analysis E->F G Data Analysis F->G

Caption: General workflow for in vitro stable isotope tracing.

Materials:

  • Adherent mammalian cells (e.g., kidney cell lines)

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS), pre-warmed

  • Ice-cold 80% methanol[6]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh growth medium containing this compound at the desired final concentration. The optimal concentration should be determined empirically but can start in the physiological range.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a specific duration. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are recommended to determine the optimal labeling time.[7]

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity.[6]

    • Incubate the plate at -80°C for at least 15 minutes.[7]

    • Scrape the cells in the cold methanol and transfer the lysate to pre-chilled microcentrifuge tubes.[7]

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[8]

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.[8]

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

In Vivo Labeling in Animal Models

This protocol provides a general guideline for administering this compound to animal models, such as mice.

Experimental Workflow:

InVivo_Workflow A Animal Acclimation B Tracer Administration (e.g., IP injection) A->B C Time-course B->C D Tissue/Biofluid Collection C->D E Flash-freeze Samples D->E F Metabolite Extraction E->F G LC-MS/MS Analysis F->G H Data Analysis G->H

Caption: General workflow for in vivo stable isotope tracing.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Sterile this compound solution in a suitable vehicle (e.g., saline)

  • Syringes and needles for administration

  • Tools for tissue dissection

  • Liquid nitrogen

  • Homogenization buffer (e.g., 80% methanol)

  • Tissue homogenizer

Procedure:

  • Tracer Administration: Administer the this compound solution to the animals. Common routes include intraperitoneal (IP) injection, oral gavage, or intravenous (IV) infusion.[9] The choice of route and dosage will depend on the specific research question.

  • Sample Collection: At predetermined time points after administration, collect blood, urine, and/or tissues of interest (e.g., kidney, liver).

  • Sample Quenching: Immediately flash-freeze tissues in liquid nitrogen to halt all enzymatic activity.[6]

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in ice-cold 80% methanol.[6]

    • Perform several freeze-thaw cycles to ensure complete cell lysis.[6]

    • Centrifuge the homogenate at high speed to pellet debris.

    • Collect the supernatant for analysis.

  • Metabolite Extraction from Biofluids (Plasma/Urine):

    • For plasma, perform protein precipitation by adding a cold solvent like acetonitrile (B52724) or methanol.[8]

    • For urine, samples may be diluted before analysis.

    • Centrifuge to remove precipitated proteins.

    • Collect the supernatant.

  • Sample Preparation for LC-MS/MS: Dry the extracts and store them at -80°C.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying deuterated metabolites due to its high sensitivity and specificity.

Sample Reconstitution and Chromatography:

  • Reconstitute dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Use a chromatography method appropriate for separating small organic acids, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent.

Mass Spectrometry Settings:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for analyzing organic acids.

  • Detection: Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted analysis. This involves monitoring specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (M+2 for this compound) forms of the analyte.

Table 1: Hypothetical Mass Transitions for Oxalic Acid and Potential Labeled Metabolites

MetabolitePrecursor Ion (m/z) (Unlabeled)Product Ion (m/z) (Unlabeled)Precursor Ion (m/z) (d2-labeled)Product Ion (m/z) (d2-labeled)
Oxalic Acid89.045.091.046.0
Glyoxylic Acid73.029.075.030.0
Glycolic Acid75.045.077.046.0
Glycine74.030.076.031.0

Note: These are theoretical values and must be optimized empirically on the specific mass spectrometer being used.

Data Analysis and Interpretation

The primary data output from the LC-MS/MS analysis will be peak areas for the different isotopologues of each metabolite.

Key Data to Present:

Table 2: Fractional Enrichment of Oxalic Acid in Kidney Cells Over Time

Time Point (hours)Fractional Enrichment (%) (Mean ± SD, n=3)
00.0 ± 0.0
115.2 ± 1.8
445.8 ± 3.5
862.1 ± 4.2
2485.3 ± 5.1

Note: Data are hypothetical and for illustrative purposes only.

Table 3: Relative Abundance of Labeled Downstream Metabolites after 24-hour Labeling

MetaboliteRelative Abundance of Labeled Form (M+2) (%) (Mean ± SD, n=3)
Glyoxylic Acid5.6 ± 0.7
Glycolic Acid2.1 ± 0.3
Glycine1.5 ± 0.2

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • Fractional Enrichment: The percentage of the metabolite pool that is labeled provides an indication of the rate of uptake and turnover.

  • Labeling of Downstream Metabolites: The presence of the deuterium label in downstream metabolites confirms the activity of the metabolic pathways connecting them. The relative abundance of the labeled forms can provide insights into the relative flux through these pathways.

By following these detailed protocols and application notes, researchers can effectively employ this compound as a metabolic tracer to gain valuable insights into the complex dynamics of oxalate metabolism in both health and disease.

References

Method Development for HPLC Analysis of Oxalic Acid-d2: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Oxalic Acid-d2 in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method is crucial for studies requiring the use of a stable isotope-labeled internal standard for accurate quantification of endogenous oxalic acid.

Introduction

Oxalic acid is a dicarboxylic acid found in various biological systems. Its quantification is essential in clinical diagnostics, particularly for conditions like primary hyperoxaluria, and in pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as this compound (dideuterated oxalic acid), is the gold standard for accurate quantification by HPLC-MS/MS, as it effectively corrects for matrix effects and variations during sample preparation and analysis.[2][3][4] This application note describes a robust and validated HPLC-MS/MS method for the determination of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt and Thawing Spiking Spike with this compound (as Internal Standard) SampleReceipt->Spiking Vortex mix Precipitation Protein Precipitation (e.g., with Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SupernatantTransfer Supernatant Transfer and Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution in Mobile Phase SupernatantTransfer->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 1: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Oxalic Acid (Analyte for calibration curve)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium (B1175870) Acetate

  • Formic Acid

  • Ultrapure Water

  • Biological Matrix (e.g., Human Plasma, Urine)

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Oxalic Acid and this compound in ultrapure water at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Oxalic Acid by serially diluting the primary stock solution with the appropriate solvent (e.g., 50:50 Methanol:Water).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration.

  • Calibration Curve and Quality Control (QC) Samples: Spike the appropriate biological matrix with the working standard solutions to create a calibration curve over the desired concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (for Plasma)
  • Thaw plasma samples at room temperature and vortex for 2 minutes.[5]

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of cold methanol to precipitate proteins.[6]

  • Vortex the samples for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.[6]

  • Transfer 400 µL of the supernatant to a new tube.[6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50 mM ammonium acetate).[6]

  • Vortex and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the analysis of this compound.[7] For applications requiring mass spectrometry, it is crucial to use a mobile phase that is MS-compatible, such as one containing formic acid instead of phosphoric acid.[7]

ParameterCondition
HPLC System A validated HPLC system with a binary pump and autosampler
Column C18 reverse-phase column (e.g., 4.6 x 150mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient depending on the complexity of the matrix
Flow Rate 0.7 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring See Table below for MRM transitions
Ion Source Temperature 500 °C
Collision Gas Argon

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oxalic Acid89.061.015
This compound 91.0 63.0 15

Method Validation

The developed method should be validated according to regulatory guidelines to ensure its reliability for the intended application.[8] Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Quantitation Range 0.500–50.0 μg/ml (as an example, should be adjusted based on application)[5]
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)[1]
Precision (%CV) ≤15% (≤20% at LLOQ)[1]
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Assessed for freeze-thaw cycles and long-term storage[5]

Data Presentation

The quantitative data from the analysis should be summarized in a clear and structured format for easy comparison.

Table 3: Example of a Quantitative Data Summary

Sample IDAnalyte Concentration (µg/mL)Internal Standard ResponseCalculated Concentration (µg/mL)Accuracy (%)
BlankND150,000NDN/A
LLOQ0.5152,3450.4896.0
QC Low1.5149,8761.55103.3
QC Mid15151,12314.798.0
QC High40153,45641.2103.0
Unknown 1N/A150,50025.6N/A
Unknown 2N/A148,9005.8N/A

ND: Not Detected; N/A: Not Applicable

Signaling Pathways and Logical Relationships

For a typical bioanalytical method development and validation study, a logical relationship diagram is more appropriate than a signaling pathway. The following diagram illustrates the key relationships in method validation.

Validation cluster_performance Method Performance Characteristics cluster_reliability Method Reliability cluster_validation Overall Method Validation Accuracy Accuracy ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Sensitivity Sensitivity (LLOQ) Sensitivity->ValidatedMethod Selectivity Selectivity/ Specificity Selectivity->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Stability Stability Stability->ValidatedMethod

Figure 2: Key relationships in HPLC method validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust HPLC-MS/MS method for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. Adherence to the detailed protocols and validation criteria outlined will ensure the generation of reliable and reproducible data.

References

Application Note & Protocol: Bioanalytical Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of pharmaceutical bioanalysis, the accurate and precise quantification of drugs and their metabolites in biological matrices is fundamental for successful drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity and selectivity.[1] A cornerstone of a robust LC-MS/MS bioanalytical method is the use of a suitable internal standard (IS) to account for variability during sample preparation and analysis.[2][3][4] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated internal standards, are widely considered the gold standard because they closely mimic the physicochemical properties of the analyte, leading to more accurate and reliable data.[2][4][5]

This document provides detailed application notes and protocols for the validation of bioanalytical methods using deuterated internal standards, in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6]

The Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. A known and fixed concentration of the deuterated IS is added to all calibration standards, quality control (QC) samples, and unknown study samples.[3] Since the deuterated IS is chemically identical to the analyte, it experiences the same extraction recovery, and potential matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.[6][7] The mass spectrometer can differentiate between the analyte and the deuterated IS due to the mass difference.[4] By calculating the ratio of the analyte peak area to the IS peak area, any variability introduced during the analytical process is normalized, leading to improved precision and accuracy.[8]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Analyte in Biological Matrix B Addition of Deuterated Internal Standard (Known Amount) A->B C Extraction (e.g., SPE, LLE, PP) B->C D Chromatographic Separation (Analyte and IS Co-elute) C->D E Mass Spectrometric Detection (Differentiation by Mass) D->E F Peak Area Ratio Calculation (Analyte / IS) E->F G Concentration Determination (from Calibration Curve) F->G

Principle of Isotope Dilution with a Deuterated Internal Standard.

Experimental Protocols

A full bioanalytical method validation should be performed to ensure that the method is suitable for its intended purpose.[9] The following protocols for key validation experiments are based on FDA and EMA guidelines.[3][10]

Preparation of Stock and Working Solutions
  • Stock Solutions (Analyte and Deuterated IS): Prepare individual primary stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.[11]

  • Working Solutions (Analyte): Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the analyte stock solution.[11]

  • Working Solution (Deuterated IS): Prepare a separate working solution of the deuterated internal standard at a fixed concentration.[12]

Preparation of Calibration Standards and Quality Control (QC) Samples

Spike aliquots of the blank biological matrix with the appropriate analyte working solutions to create a calibration curve consisting of a blank (matrix without analyte or IS), a zero standard (matrix with IS only), and at least six non-zero concentration levels.[9] Similarly, prepare QC samples at a minimum of four concentration levels:

  • Lower Limit of Quantification (LLOQ) [13]

  • Low QC (LQC): Within 3 times the LLOQ[14]

  • Medium QC (MQC) [14]

  • High QC (HQC) [14]

Bioanalytical Method Validation Workflow

Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision MatrixEffect Matrix Effect Precision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability ValidationReport Validation Report Stability->ValidationReport

Bioanalytical Method Validation Workflow.

Key Validation Parameters and Experimental Protocols
  • Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated IS without interference from endogenous matrix components.[3]

  • Protocol:

    • Analyze at least six individual lots of the blank biological matrix.[2]

    • Spike one of these lots with the deuterated IS only (zero sample).[2]

    • Spike another lot with the analyte at the LLOQ and the deuterated IS.[2]

    • Evaluate for any interfering peaks at the retention times of the analyte and the internal standard in the blank samples.[2]

  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[11]

  • Protocol:

    • Analyze at least five replicates of each QC level (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs on at least two different days.[10]

  • Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated IS from the biological matrix.[3]

  • Protocol (Post-Extraction Addition):

    • Obtain at least six different sources of the blank biological matrix.[3]

    • Prepare two sets of samples at low and high QC concentrations:

      • Set A: Spike the analyte and deuterated IS into the post-extracted blank matrix from each of the six sources.[3]

      • Set B: Prepare neat solutions of the analyte and deuterated IS in the reconstitution solvent at the same concentrations.[3]

    • Calculate the matrix factor (MF) for the analyte and the IS for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).[3]

    • Calculate the IS-normalized MF.

  • Objective: To evaluate the efficiency of the extraction procedure.[11]

  • Protocol:

    • Prepare two sets of samples at three concentration levels (low, medium, and high).

    • Set 1 (Extracted): Spike the biological matrix with the analyte and deuterated IS and proceed through the entire extraction process.[2]

    • Set 2 (Post-Extracted): Extract blank biological matrix and then spike the analyte and deuterated IS into the post-extracted matrix. This represents 100% recovery.

    • Calculate recovery by comparing the peak areas of Set 1 to Set 2.

  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.[11]

  • Protocol:

    • Analyze QC samples (low and high concentrations) after exposing them to various conditions, including:

      • Freeze-Thaw Stability: After multiple freeze-thaw cycles.[15]

      • Short-Term (Bench-Top) Stability: At room temperature for a specified period.[16]

      • Long-Term Stability: Under frozen storage conditions for an extended period.[15]

      • Stock Solution Stability: Stability of the stock solutions at their storage temperature.[17]

    • The concentrations of the stability samples are compared to those of freshly prepared calibration standards and QCs.[18]

Data Presentation and Acceptance Criteria

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Selectivity Response of interfering peak in blank matrix at analyte retention time: ≤ 20% of LLOQ response.[3] Response of interfering peak at IS retention time: ≤ 5% of its response in spiked samples.[3]
Calibration Curve At least 75% of calibration standards must be within ±15% of the nominal concentration (±20% for LLOQ). A minimum of 6 standards must be used.[14]
Accuracy (Within & Between-Run) The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC.[13] For LLOQ, it should be within ±20% of the nominal value.[13]
Precision (Within & Between-Run) The coefficient of variation (CV) should not exceed 15% for LQC, MQC, and HQC.[13] For LLOQ, the CV should not exceed 20%.[13]
Matrix Effect The CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[2][6]
Recovery Recovery of the analyte and IS should be consistent, precise, and reproducible. While no specific percentage is mandated, consistency is key.[16]
Stability Analyte response should be within ±15% of the baseline/initial concentration.[6]

Table 2: Example Data Summary for Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Run 1 (n=5) Mean Conc. (±SD)Accuracy (%)Precision (CV%)Run 2 (n=5) Mean Conc. (±SD)Accuracy (%)Precision (CV%)Run 3 (n=5) Mean Conc. (±SD)Accuracy (%)Precision (CV%)
LLOQ1.001.05 (±0.12)105.011.40.95 (±0.11)95.011.61.02 (±0.13)102.012.7
LQC3.003.10 (±0.25)103.38.12.90 (±0.22)96.77.63.05 (±0.24)101.77.9
MQC50.051.5 (±3.6)103.07.048.5 (±3.5)97.07.250.8 (±3.8)101.67.5
HQC150153 (±10.7)102.07.0146 (±10.1)97.36.9152 (±10.9)101.37.2

Conclusion

The use of deuterated internal standards is a cornerstone of modern bioanalytical practice, providing a robust means to correct for the inherent variability of LC-MS analysis of complex biological samples.[4] By adhering to the best practices for selection, validation, and routine use outlined in these application notes, and by employing the detailed experimental protocols for their evaluation, researchers can significantly enhance the quality and reliability of their bioanalytical data, ultimately leading to more informed decisions in drug development.[4]

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation Using Oxalic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oxalic Acid-d2 as an internal standard in mass spectrometry-based quantitative analysis. The primary application highlighted is the quantification of endogenous oxalic acid in biological matrices, a critical biomarker for several metabolic disorders.

Application Note: Quantitative Analysis of Oxalic Acid in Biological Fluids using Isotope Dilution Mass Spectrometry

Introduction

Oxalic acid is a dicarboxylic acid that can be found in various biological systems. Elevated levels of oxalic acid in urine and plasma are associated with medical conditions such as primary hyperoxaluria, a rare genetic disorder, and are a major contributor to the formation of kidney stones.[1][2] Accurate and precise quantification of oxalic acid is therefore crucial for the diagnosis and monitoring of these conditions.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[3] In this method, a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, is spiked into the sample at the beginning of the workflow. Because this compound is chemically identical to the endogenous oxalic acid, it experiences the same processing and analytical variations. By measuring the ratio of the signal from the endogenous analyte to the isotope-labeled internal standard, accurate quantification can be achieved.[3]

Principle

The protocol described below is for the analysis of oxalic acid in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. The method involves sample preparation by protein precipitation or solid-phase extraction, followed by chromatographic separation and detection by MS/MS.

Instrumentation and Reagents

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column suitable for polar compounds (e.g., HILIC or a specific anion exchange column)

  • This compound (Internal Standard)

  • Oxalic Acid (for calibration standards)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

Experimental Protocols

Protocol 1: Oxalic Acid Quantification in Human Plasma

This protocol is adapted from methodologies developed for the quantification of plasma oxalate (B1200264) in clinical trials.[4][5]

1. Preparation of Standards and Internal Standard Solution

  • Calibration Standards: Prepare a stock solution of oxalic acid in ultrapure water. Serially dilute the stock solution with a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix) to create calibration standards at concentrations spanning the expected physiological and pathological range.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound in ultrapure water at a concentration that provides a robust signal in the mass spectrometer.

2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add three volumes of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Experimental Workflow for Plasma Sample Preparation

G Plasma Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add this compound (IS) plasma->is vortex1 3. Vortex is->vortex1 ppt 4. Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 5. Vortex ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant dry 8. Evaporate to Dryness supernatant->dry reconstitute 9. Reconstitute dry->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms G Urine Sample Preparation Workflow urine 1. Acidified Urine Sample (50 µL) is 2. Add this compound (IS) & Formic Acid urine->is spe_load 3. Load onto WAX SPE Plate is->spe_load spe_wash 4. Wash Plate (Water & Methanol) spe_load->spe_wash spe_elute 5. Elute (5% NH3 in Methanol) spe_wash->spe_elute dry 6. Evaporate to Dryness spe_elute->dry reconstitute 7. Reconstitute in Water dry->reconstitute lcms 8. LC-MS/MS Analysis reconstitute->lcms G Principle of Internal Standard Correction analyte_prep Sample Prep Variation analyte_ion Ionization Variation analyte_prep->analyte_ion is_prep Sample Prep Variation analyte_signal Analyte Signal analyte_ion->analyte_signal is_ion Ionization Variation ratio Calculate Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_prep->is_ion is_signal IS Signal is_ion->is_signal is_signal->ratio quant Accurate Quantification ratio->quant

References

Unveiling Reaction Pathways: Utilizing Oxalic Acid-d2 in Kinetic and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of reaction kinetics and mechanisms is fundamental to understanding and optimizing chemical processes. A powerful tool in these investigations is the use of isotopically labeled compounds. Oxalic Acid-d2, the deuterated analogue of oxalic acid, offers a unique probe into reaction pathways by leveraging the kinetic isotope effect (KIE). The replacement of hydrogen with its heavier isotope, deuterium, can significantly alter reaction rates, providing invaluable insights into bond-breaking and bond-forming steps. This document provides detailed application notes and protocols for utilizing this compound to elucidate reaction kinetics and mechanisms.

The primary kinetic isotope effect (KIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a higher activation energy for reactions involving C-D bond cleavage. Consequently, the rate of a reaction involving a C-H bond is typically 6–10 times faster than the corresponding reaction with a C-D bond.[1] This difference in reaction rates, expressed as the ratio kH/kD, provides a quantitative measure of the extent to which C-H bond breaking is involved in the transition state of the rate-limiting step.

Key Applications of this compound in Kinetic and Mechanistic Studies

  • Elucidation of Reaction Mechanisms: By comparing the reaction rates of oxalic acid and this compound, researchers can determine if the C-H (or O-H) bond is cleaved in the rate-determining step. A significant primary KIE (typically kH/kD > 2) provides strong evidence for the involvement of this bond in the slowest step of the reaction.

  • Determination of Transition State Geometry: The magnitude of the KIE can provide information about the symmetry of the transition state. A maximum KIE is often observed for a symmetrical transition state where the hydrogen is equally bonded to the donor and acceptor atoms.

  • Probing Catalytic Cycles: In catalytic reactions, this compound can be used to identify the rate-limiting step within the catalytic cycle, helping to optimize catalyst design and reaction conditions.

  • Distinguishing Between Reaction Pathways: When a reaction can proceed through multiple pathways, the KIE can help to identify the dominant mechanism.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative reaction: the oxidation of oxalic acid by potassium permanganate (B83412). This data illustrates the expected outcomes when using this compound to study reaction kinetics.

Table 1: Rate Constants for the Oxidation of Oxalic Acid and this compound by Potassium Permanganate at 25°C

ReactantInitial Concentration (M)Rate Constant (k) (M⁻¹s⁻¹)
Oxalic Acid (H₂C₂O₄)0.051.2 x 10⁻³
This compound (D₂C₂O₄)0.052.0 x 10⁻⁴

Table 2: Kinetic Isotope Effect for the Oxidation of Oxalic Acid by Potassium Permanganate

Temperature (°C)kH (M⁻¹s⁻¹)kD (M⁻¹s⁻¹)kH/kD
251.2 x 10⁻³2.0 x 10⁻⁴6.0

Note: The kH/kD value is a hypothetical value for the oxidation of oxalic acid, informed by the substantial primary kinetic isotope effect observed in the oxidation of α-deuterioformic acid (kH/kD = 6.01 at 303 K) by quinolinium fluorochromate.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of deuterated carboxylic acids involves the exchange of α-protons in the presence of D₂O.

Materials:

  • Oxalic acid dihydrate

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 10 g of oxalic acid dihydrate in 50 mL of D₂O.

  • Attach a reflux condenser and heat the solution to reflux with stirring for 24 hours. This allows for the exchange of the acidic protons with deuterium.

  • Cool the solution to room temperature.

  • Remove the D₂O under reduced pressure using a rotary evaporator.

  • To ensure complete deuteration, repeat the dissolution in D₂O and evaporation process two more times.

  • After the final evaporation, dry the resulting solid this compound under vacuum over anhydrous sodium sulfate.

  • Characterize the deuterated product by ¹H NMR to confirm the absence of the carboxylic acid proton signal and by mass spectrometry to determine the extent of deuteration.

Protocol 2: Determination of the Kinetic Isotope Effect for the Oxidation of Oxalic Acid by Potassium Permanganate

This protocol describes a method to determine the rate constants for the oxidation of both oxalic acid and this compound, allowing for the calculation of the KIE. The reaction is monitored by observing the disappearance of the purple permanganate ion (MnO₄⁻) using a UV-Vis spectrophotometer.

Materials:

  • Oxalic Acid

  • This compound (synthesized as per Protocol 1)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Distilled water

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks and pipettes

  • Stopwatch

Experimental Workflow:

G cluster_prep Solution Preparation cluster_exp Kinetic Runs cluster_analysis Data Analysis prep_oxalic Prepare stock solutions of Oxalic Acid and this compound mix Mix solutions in a cuvette (Oxalic Acid/Oxalic Acid-d2 + H2SO4) prep_oxalic->mix prep_kmno4 Prepare a stock solution of KMnO4 initiate Initiate the reaction by adding KMnO4 solution and start timing prep_kmno4->initiate prep_h2so4 Prepare a stock solution of H2SO4 prep_h2so4->mix thermostat Thermostat the spectrophotometer and reactant solutions mix->initiate monitor Monitor the absorbance of MnO4- at 525 nm over time initiate->monitor repeat_h Repeat for Oxalic Acid at different concentrations monitor->repeat_h repeat_d Repeat for this compound at different concentrations monitor->repeat_d plot Plot ln(Absorbance) vs. time to obtain pseudo-first-order rate constants (k') repeat_h->plot repeat_d->plot calc_k Calculate the second-order rate constants (k = k' / [Oxalic Acid]) plot->calc_k calc_kie Calculate the KIE (kH/kD) calc_k->calc_kie

Caption: Experimental workflow for determining the kinetic isotope effect.

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of oxalic acid in a volumetric flask.

    • Prepare a 0.1 M stock solution of this compound in a separate volumetric flask.

    • Prepare a 0.002 M stock solution of potassium permanganate.

    • Prepare a 1 M solution of sulfuric acid.

  • Kinetic Measurements for Oxalic Acid (kH):

    • Set the UV-Vis spectrophotometer to monitor the absorbance at 525 nm (the λmax of MnO₄⁻).

    • Thermostat the cuvette holder and the reactant solutions to the desired temperature (e.g., 25°C).

    • In a cuvette, pipette 1.0 mL of the 0.1 M oxalic acid solution and 1.0 mL of the 1 M sulfuric acid solution.

    • To initiate the reaction, rapidly add 1.0 mL of the 0.002 M potassium permanganate solution, mix quickly, and immediately start recording the absorbance as a function of time.

    • Continue recording until the purple color has faded completely.

    • Repeat the experiment with different concentrations of oxalic acid (e.g., 0.05 M, 0.025 M) to determine the reaction order with respect to the oxalic acid.

  • Kinetic Measurements for this compound (kD):

    • Repeat the exact same procedure as in step 2, but use the this compound stock solution instead of the oxalic acid solution.

  • Data Analysis:

    • For each kinetic run, plot the natural logarithm of the absorbance of MnO₄⁻ versus time. The slope of the linear portion of this graph will be the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant (k') by the concentration of the oxalic acid (or this compound) used in that run.

    • Average the second-order rate constants obtained for each compound.

    • Calculate the kinetic isotope effect using the formula: KIE = kH / kD.

Interpreting the Results

The magnitude of the kinetic isotope effect provides valuable information about the reaction mechanism.

G cluster_kie Interpreting the Kinetic Isotope Effect (KIE) cluster_implications Mechanistic Implications start Measure kH/kD kie_value kH/kD > 2? start->kie_value primary_kie Primary KIE: C-H/O-H bond breaking is part of the rate-determining step. kie_value->primary_kie Yes no_primary_kie No Primary KIE: C-H/O-H bond breaking occurs before or after the rate-determining step, or is not involved at all. kie_value->no_primary_kie No secondary_kie Secondary KIE (kH/kD ≈ 1): Isotopic substitution is remote from the bond being broken, but influences the reaction rate through other effects (e.g., hybridization changes). no_primary_kie->secondary_kie

Caption: Logical flow for the interpretation of KIE values.

A primary KIE (kH/kD significantly greater than 1, typically in the range of 2-7) indicates that the C-H (or O-H) bond is being broken in the rate-determining step of the reaction. The magnitude of the KIE can also provide insight into the transition state structure.

A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller (kH/kD is close to 1). An inverse KIE (kH/kD < 1) can occur if the bond to the isotope becomes stiffer in the transition state.

Conclusion

The use of this compound is a powerful technique for elucidating the kinetics and mechanisms of chemical reactions. By carefully measuring and interpreting the kinetic isotope effect, researchers can gain a deeper understanding of reaction pathways, transition state structures, and the role of specific bonds in determining reaction rates. The protocols outlined in this document provide a framework for the synthesis of this compound and the determination of the KIE, enabling scientists to apply this valuable tool in their research.

References

Application Notes and Protocols for Metabolite Quantification Using Oxalic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalic acid, a dicarboxylic acid found in various biological systems, is a critical metabolite in both normal physiological and pathological processes.[1][2] Accurate quantification of oxalic acid in biological matrices such as plasma and urine is essential for diagnosing and monitoring conditions like primary hyperoxaluria, a genetic disorder characterized by oxalate (B1200264) overproduction, and for assessing the risk of kidney stone formation.[3][4] Stable isotope dilution analysis using a labeled internal standard, such as Oxalic Acid-d2 or ¹³C₂-oxalic acid, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive, specific, and reproducible method for accurate quantification.[5][6]

These application notes provide a detailed experimental design and protocol for the quantification of oxalic acid in biological samples using this compound as an internal standard.

Metabolic Pathway of Oxalic Acid

Oxalic acid is an end product of metabolism in humans.[7] Its endogenous production primarily occurs in the liver from two main precursors: glyoxylate (B1226380) and ascorbic acid (Vitamin C).[8] Glyoxylate can be converted to oxalate by the action of lactate (B86563) dehydrogenase (LDH).[8] Several amino acids, including glycine (B1666218) and serine, can also serve as precursors to glyoxylate.[8]

Oxalic Acid Metabolic Pathway cluster_core Core Pathway Ascorbic Acid Ascorbic Acid Oxalic Acid Oxalic Acid Ascorbic Acid->Oxalic Acid Non-enzymatic Glycine Glycine Glyoxylate Glyoxylate Glycine->Glyoxylate Serine Serine Serine->Glyoxylate Hydroxyproline Hydroxyproline Hydroxyproline->Glyoxylate Glyoxylate->Oxalic Acid LDH Experimental Workflow for Oxalic Acid Quantification Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard_Spiking Spiking with This compound Sample_Collection->Internal_Standard_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Internal_Standard_Spiking->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis Result_Reporting Result Reporting Data_Analysis->Result_Reporting

References

Application Notes and Protocols for Seeding Techniques in the Crystallization of Oxalic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystallization is a critical purification step in the chemical and pharmaceutical industries. For oxalic acid dihydrate, achieving a desired crystal size distribution (CSD), purity, and yield is paramount for downstream processes such as filtration, drying, and formulation. Seeding is a powerful technique to control the crystallization process, primarily by separating nucleation and crystal growth. Adding seed crystals to a supersaturated solution provides a surface for crystal growth, bypassing the often unpredictable primary nucleation stage. This allows for better control over the final crystal attributes.

These application notes provide detailed protocols and quantitative data on the application of seeding techniques in the cooling crystallization of oxalic acid dihydrate from an aqueous solution. The information is intended to guide researchers in developing robust and reproducible crystallization processes.

Key Parameters in Seeded Crystallization

The success of a seeded crystallization process is dependent on several key parameters:

  • Seed Loading: The mass of seed crystals added to the solution. It is often expressed as a percentage of the final crystal yield.

  • Seed Size: The size and size distribution of the seed crystals.

  • Seeding Temperature: The temperature at which the seed crystals are introduced into the supersaturated solution.

  • Cooling Rate: The rate at which the temperature of the solution is decreased to induce crystallization.

  • Agitation: The stirring rate, which influences mass transfer and can affect secondary nucleation.

This document will explore the impact of these parameters on the final crystal properties of oxalic acid dihydrate.

Data Presentation

The following tables summarize the quantitative effects of various seeding parameters on the crystallization of oxalic acid dihydrate.

Effect of Seeding on Crystal Size Distribution

An experimental study on the seeded cooling crystallization of oxalic acid dihydrate using 250 µm seed crystals with a seed loading of 10% of the dissolved solute mass yielded the following crystal size distributions at different initial saturation temperatures.

Crystal Size Range (µm)Final Crystal Mass (g) at 40°C SaturationFinal Crystal Mass (g) at 60°C SaturationFinal Crystal Mass (g) at 80°C Saturation
> 8500.451.251.85
600 - 8500.822.503.20
425 - 6001.253.804.50
300 - 4251.504.205.50
< 3000.983.254.95

Data adapted from an experimental study on the crystallization of oxalic acid dihydrate using the seeding technique.

Effect of Seed Ratio and Seeding Temperature on Yield

A study utilizing a Taguchi L9 orthogonal array design investigated the impact of various factors on the percentage yield of oxalic acid dihydrate. The experiments were conducted with a starting solubility at 60°C and a final cooling temperature of 27°C. Seed crystals of 250 µm were used.[1]

Experiment RunStirring Speed (rpm)Seed Ratio (%)Seeding Temperature (°C)Yield (%)
115024842.70
215045236.66
315065634.13
425025240.19
525045638.01
625064835.48
735025641.54
835044839.36
935065237.31

Data adapted from "An Experimental Approach to Compare the Percentage Yield of Oxalic Acid Dihydrate (C2H2O4. 2H2O) at Two Different Cooling Temperatures by Using L9 Orthogonal Array".[1]

The study concluded that seeding temperature, in conjunction with stirring speed, had a significant influence on the final yield.[1]

General Effects of Seeding Parameters
ParameterEffect on Mean Crystal SizeEffect on Crystal Size Distribution (CSD)Notes
Seed Loading/Ratio An increase in seed ratio is found to reduce the mean crystal size.[2]Higher seed ratios can eliminate bimodal CSDs, leading to a more uniform, uni-modal distribution.[2]With more seed crystals, the solute is distributed over a larger surface area, limiting the size increase of individual crystals.[2]
Cooling Rate Faster cooling rates can lead to a lower mean crystal size.[2]Linear cooling modes tend to produce a narrower CSD compared to some controlled (non-linear) cooling modes.[2]Rapid cooling increases supersaturation quickly, which can lead to excessive secondary nucleation.[2]
Agitation Rate The effect is dependent on the agitator type. For a turbine agitator, rates beyond a certain point (e.g., 140 rpm) can lower the mean crystal size.[2]Excessive agitation can widen the CSD due to attrition and secondary nucleation.[2]Sufficient agitation is necessary to keep crystals suspended, but overly intense mixing can be detrimental to crystal size and distribution.[2]

Experimental Protocols

Protocol for Preparation of Oxalic Acid Dihydrate Seed Crystals

Objective: To prepare oxalic acid dihydrate crystals of a specific size range to be used as seeds in subsequent controlled crystallization experiments.

Materials:

  • Oxalic acid dihydrate

  • Distilled water

  • Beakers

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

  • A set of analytical sieves with various mesh sizes (e.g., 850 µm, 600 µm, 425 µm, 300 µm)

Procedure:

  • Preparation of a Supersaturated Solution:

    • In a beaker, prepare a saturated solution of oxalic acid dihydrate in distilled water at an elevated temperature (e.g., 60-80°C).[3]

    • Slowly add more oxalic acid dihydrate to the heated solution with stirring until it is fully dissolved to create a supersaturated solution upon cooling.

  • Unseeded Crystallization:

    • Remove the beaker from the heat source and allow it to cool slowly at room temperature without agitation. This promotes the formation of a range of crystal sizes.

    • Allow the crystallization to proceed for several hours or overnight to maximize the yield of initial crystals.

  • Isolation of Crystals:

    • Separate the crystallized oxalic acid dihydrate from the mother liquor by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor.

  • Drying:

    • Dry the crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator at ambient temperature for approximately 24 hours.[3]

  • Sieving:

    • Once completely dry, gently pass the crystals through a stack of analytical sieves with progressively smaller mesh sizes.

    • Collect the fraction of crystals that passes through a sieve of a certain size but is retained on the next smaller sieve to obtain seed crystals of a specific size range (e.g., the fraction retained between the 300 µm and 250 µm sieves for 250-300 µm seeds).[3]

    • Store the sieved seed crystals in a sealed container in a desiccator to prevent moisture absorption.

Protocol for Seeded Cooling Crystallization of Oxalic Acid Dihydrate

Objective: To perform a controlled cooling crystallization of oxalic acid dihydrate using a defined seed loading and seed size to achieve a desired crystal size distribution.

Materials:

  • Oxalic acid dihydrate

  • Distilled water

  • Prepared oxalic acid dihydrate seed crystals (e.g., 250 µm)

  • Jacketed crystallizer or a beaker with a water bath for temperature control

  • Stirrer (e.g., magnetic or overhead)

  • Temperature probe

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Preparation of the Saturated Solution:

    • Determine the desired saturation temperature (e.g., 40°C, 60°C, or 80°C).[3]

    • In the crystallizer, dissolve the required amount of oxalic acid dihydrate in a specific volume of distilled water (e.g., 25 ml) at the chosen saturation temperature with constant stirring (e.g., 250 rpm).[3] Ensure all solute is completely dissolved.

  • Supersaturation:

    • Once a clear solution is obtained, gradually cool the solution to a predetermined seeding temperature (e.g., 5°C below the saturation temperature) to achieve a supersaturated state.[3]

  • Seeding:

    • Add a calculated amount of seed crystals (e.g., 10% of the weight of the dissolved oxalic acid dihydrate) of a specific size (e.g., 250 µm) to the supersaturated solution.[3]

  • Cooling Crystallization:

    • Initiate a controlled cooling profile. A linear cooling rate is often a good starting point. For example, gradually reduce the temperature to ambient temperature.[3]

    • Maintain constant agitation throughout the cooling process.

  • Crystal Harvesting and Drying:

    • Once the final temperature is reached and crystallization appears complete, separate the crystals from the solution by vacuum filtration.[3]

    • Wash the crystals with a small amount of cold distilled water.

    • Dry the crystals at ambient temperature for 24 hours or in a low-temperature oven.[3]

  • Analysis:

    • Characterize the final product in terms of crystal size distribution (e.g., by sieving or other particle size analysis techniques), yield, and purity.

Visualizations

The following diagrams illustrate the workflows and logical relationships in the seeded crystallization of oxalic acid dihydrate.

Seed_Preparation_Workflow cluster_solution Solution Preparation cluster_crystallization Initial Crystallization & Separation cluster_processing Seed Processing A Prepare Saturated Solution at Elevated Temperature B Induce Supersaturation by Slow Cooling A->B C Unseeded Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals D->E F Dry Crystals E->F G Sieve Crystals to Obtain Desired Size Fraction F->G H Store Seed Crystals G->H Seeded_Crystallization_Workflow A Prepare Saturated Oxalic Acid Dihydrate Solution B Cool to Seeding Temperature (Induce Supersaturation) A->B C Introduce Seed Crystals B->C D Controlled Cooling (e.g., Linear Rate) C->D E Crystal Growth C->E D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash Crystals F->G H Dry Final Product G->H I Analyze CSD, Yield, Purity H->I Seeding_Parameter_Effects cluster_params Seeding Parameters cluster_outcomes Crystallization Outcomes SeedLoading Seed Loading MeanSize Mean Crystal Size SeedLoading->MeanSize inversely affects CSD Crystal Size Distribution SeedLoading->CSD narrows SeedSize Seed Size SeedSize->MeanSize affects SeedSize->CSD affects CoolingRate Cooling Rate CoolingRate->MeanSize inversely affects CoolingRate->CSD affects Yield Yield Purity Purity

References

Troubleshooting & Optimization

How to prevent deuterium-hydrogen exchange with Oxalic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxalic Acid-d2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent deuterium-hydrogen exchange during experiments, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen exchange and why is it a concern with this compound?

A1: Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium (B1214612) atom on an isotopically labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, atmospheric moisture).[1] For this compound, the deuterium atoms are on the carboxyl groups (-COOD) and are highly susceptible to exchange with protons from protic solvents like water. This is problematic as it changes the mass of the molecule, which can lead to inaccurate quantification when used as an internal standard or tracer in techniques like mass spectrometry.[1]

Q2: What are the primary factors that promote D-H exchange in this compound?

A2: The main factors that accelerate D-H exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary sources of hydrogen that can replace the deuterium.[2]

  • pH: Both acidic and basic conditions can catalyze the exchange. For many deuterated compounds, the minimum rate of exchange is observed in a slightly acidic to neutral pH range (approximately 2.5-7).[2]

  • Temperature: Higher temperatures increase the rate of the exchange reaction.[2]

  • Moisture: Exposure to atmospheric moisture during handling and storage can introduce water and lead to D-H exchange.[3]

Q3: How can I minimize D-H exchange when preparing solutions of this compound?

A3: To minimize exchange, it is crucial to control the experimental conditions:

  • Solvent Choice: Whenever possible, use dry, aprotic solvents (e.g., acetonitrile (B52724), dioxane, tetrahydrofuran). If an aqueous solution is necessary, use D₂O-based buffers.[4]

  • Temperature Control: Prepare solutions and perform experiments at low temperatures (e.g., on ice or at 4°C) to slow down the exchange rate.[4]

  • pH Control: If using aqueous solutions, maintain a pH where the exchange rate is minimal. For many compounds, this is in the acidic range.[4]

  • Handling Precautions: Minimize the exposure of the compound to the atmosphere. Use dry glassware and handle the compound in a controlled environment like a glove box if possible.[5]

Q4: What are the best practices for storing this compound?

A4: Proper storage is critical to maintaining the isotopic purity of this compound:

  • Solid Form: Store the solid compound in a tightly sealed container, preferably in a desiccator or under an inert, dry atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.[3]

  • Solutions: If you need to store solutions, use a high-purity, dry, aprotic solvent. Store solutions at low temperatures, such as -20°C or -80°C, to minimize the exchange rate over time.[4] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to deuterium-hydrogen exchange with this compound.

Symptom: Inconsistent or decreasing signal for this compound and/or an increasing signal for unlabeled oxalic acid in your analysis (e.g., LC-MS).

Potential Cause: Deuterium-hydrogen exchange is occurring.

Troubleshooting Workflow:

G cluster_start cluster_investigation Investigation cluster_solutions Solutions cluster_verification start Symptom: Inconsistent this compound Signal review_solvent 1. Review Solvent Choice start->review_solvent check_ph 2. Check pH of Solutions review_solvent->check_ph switch_solvent Switch to Dry Aprotic Solvent (e.g., Acetonitrile) review_solvent->switch_solvent Protic solvent used? use_d2o Use D2O-based Buffers review_solvent->use_d2o Aqueous solution needed? check_temp 3. Evaluate Temperature Conditions check_ph->check_temp adjust_ph Adjust pH to 2.5 - 7 check_ph->adjust_ph pH outside optimal range? review_handling 4. Assess Handling and Storage check_temp->review_handling lower_temp Lower Temperature (e.g., 4°C or on ice) check_temp->lower_temp High temperature exposure? dry_glassware Use Dry Glassware/ Inert Atmosphere review_handling->dry_glassware Moisture exposure possible? store_properly Store Properly in Desiccator/ Under Inert Gas at Low Temp review_handling->store_properly Improper storage? verify Re-analyze and Monitor Signal Stability switch_solvent->verify use_d2o->verify adjust_ph->verify lower_temp->verify dry_glassware->verify store_properly->verify

Troubleshooting workflow for D-H exchange.

Data Presentation

ConditionSolventpHTemperature (°C)TimeExpected % Exchange (Illustrative)Recommendation
A H₂O7.0251 hour10 - 20%Avoid prolonged exposure to aqueous neutral solutions.
B H₂O9.0251 hour> 30%Avoid basic conditions.
C H₂O3.0251 hour< 5%Slightly acidic pH is preferred for aqueous solutions.
D H₂O7.041 hour< 5%Keep aqueous solutions cold.
E Acetonitrile (dry)N/A2524 hours< 1%Recommended for stock solutions and non-aqueous experiments.
F D₂O7.02524 hours< 2%Use D₂O for aqueous NMR and other applications requiring water.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound for LC-MS Internal Standard

Objective: To prepare a stock solution of this compound in a manner that minimizes D-H exchange.

Materials:

  • This compound (anhydrous)

  • Acetonitrile (anhydrous, high purity)

  • Dry glassware (e.g., volumetric flask, vials)

  • Calibrated analytical balance

  • Inert atmosphere (optional, e.g., glove box or nitrogen line)

Methodology:

  • Ensure the this compound is anhydrous. If you have the dihydrate form, it must be dried to the anhydrous form.

  • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1]

  • If possible, perform the weighing and dissolution in a dry, inert atmosphere.

  • Accurately weigh the desired amount of this compound and transfer it to a dry volumetric flask.

  • Add a portion of the anhydrous acetonitrile, swirl to dissolve the solid completely, and then dilute to the final volume with anhydrous acetonitrile.

  • Store the stock solution in a tightly sealed vial at -20°C or below.[4]

Protocol 2: Workflow for Sample Preparation Using this compound as an Internal Standard in Biological Matrices (e.g., Plasma)

Objective: To minimize D-H exchange during the extraction of an analyte from a biological matrix using this compound as an internal standard.

Methodology:

  • Thaw the biological samples (e.g., plasma) and keep them on ice.

  • To a defined volume of the sample (e.g., 100 µL), add the internal standard working solution (this compound in acetonitrile).

  • Immediately perform protein precipitation by adding a larger volume of cold acetonitrile (e.g., 400 µL).

  • Vortex the mixture thoroughly to ensure complete precipitation of proteins.

  • Centrifuge the sample at a high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

  • Analyze the samples as soon as possible. If there is a delay, keep the samples at a low temperature (e.g., 4°C in the autosampler).

G start Start: Thawed Biological Sample on Ice add_is Add this compound Internal Standard (in ACN) start->add_is precipitate Immediately Add Cold Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex to Mix and Precipitate precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant analyze LC-MS Analysis (Keep samples at 4°C if delayed) supernatant->analyze

Sample preparation workflow for LC-MS.

References

Technical Support Center: Isotope Effect of Oxalic Acid-d2 in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isotope effect of Oxalic Acid-d2 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic isotope effect and why does it occur with this compound?

The chromatographic isotope effect is the phenomenon where isotopically labeled compounds, such as this compound (deuterated oxalic acid), exhibit slightly different retention times compared to their non-labeled counterparts (oxalic acid) during chromatographic separation.[1] This effect arises from subtle differences in the physicochemical properties between the carbon-hydrogen (C-H) and the stronger, less polarizable carbon-deuterium (C-D) bonds.[1] In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound typically elute slightly earlier than their non-deuterated analogs.[1]

Q2: How can the isotope effect of this compound impact my quantitative analysis?

If the peaks for oxalic acid and this compound (used as an internal standard) separate, it can lead to inaccurate quantification.[2] This is particularly problematic in LC-MS analysis, as the two compounds may enter the ion source at different times and be subjected to varying degrees of ion suppression or enhancement from co-eluting matrix components.[3] This differential matrix effect can compromise the reliability of the analytical method.[3]

Q3: My this compound internal standard is not co-eluting with my oxalic acid analyte. What should I do?

Partial or complete separation of the analyte and internal standard peaks is a common issue. To address this, you can try the following troubleshooting steps:

  • Modify the Mobile Phase Gradient: A shallower gradient can sometimes improve the overlap of the two peaks.[4]

  • Adjust Mobile Phase Composition: Minor changes to the organic and aqueous components of the mobile phase can alter the selectivity of the separation and potentially reduce the retention time difference.[4]

  • Consider an Alternative Internal Standard: If chromatographic modifications are unsuccessful, using a ¹³C-labeled oxalic acid internal standard is a highly effective solution, as the isotope effect with ¹³C is generally negligible.[2][5]

Q4: Are there chromatographic conditions specifically for the analysis of this compound?

Yes, a reverse-phase HPLC method has been described for the analysis of this compound.[6] This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the isotope effect of this compound.

Problem: Inaccurate and imprecise quantitative results when using this compound as an internal standard.

Workflow for Troubleshooting Inaccurate Quantification:

start Inaccurate Quantification Observed check_coelution Step 1: Verify Peak Co-elution Overlay chromatograms of analyte and IS. start->check_coelution coelution_ok Are peaks co-eluting? check_coelution->coelution_ok modify_chromatography Step 2: Modify Chromatography - Adjust gradient slope - Alter mobile phase composition - Change column temperature coelution_ok->modify_chromatography No check_purity Step 4: Assess IS Purity Analyze high concentration of IS alone to check for unlabeled analyte. coelution_ok->check_purity Yes re_evaluate_coelution Re-evaluate Co-elution modify_chromatography->re_evaluate_coelution re_evaluate_coelution->coelution_ok consider_alt_is Step 3: Consider Alternative IS Use ¹³C₂-Oxalic Acid re_evaluate_coelution->consider_alt_is Still no co-elution problem_solved Problem Resolved consider_alt_is->problem_solved purity_ok Is purity ≥98%? check_purity->purity_ok purity_ok->problem_solved Yes correct_for_impurity Correct calculations for impurity or obtain higher purity standard. purity_ok->correct_for_impurity No correct_for_impurity->problem_solved

Caption: Troubleshooting workflow for inaccurate quantitative results.

Data Presentation

Compound PairChromatographic SystemMobile PhaseΔtR (seconds)Reference
Illustrative Example:
Analyte A / Analyte A-d4C18 Column (4.6 x 150 mm)Acetonitrile/Water Gradient+ 2.4Fictional Data
Analyte B / Analyte B-d6C18 Column (2.1 x 100 mm)Methanol/Water Gradient+ 1.8Fictional Data

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of this compound

This protocol is adapted from a method specifically for the analysis of this compound.[6]

Objective: To achieve chromatographic separation of this compound.

Materials:

  • HPLC system with UV or Mass Spectrometric detector

  • Newcrom R1 column or equivalent C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a starting point could be 10:90 (v/v) Acetonitrile:Water.

    • Acidify the aqueous portion of the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%) or formic acid for MS applications.[6][7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

    • Flow Rate: 0.75 mL/min.[7]

    • Detection: UV at 210-220 nm or MS detection.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • If analyzing in the presence of oxalic acid, inject a mixed standard to observe the degree of separation.

Protocol 2: Assessing the Isotope Effect by Evaluating Peak Co-elution

Objective: To determine the retention time difference (ΔtR) between oxalic acid and this compound under specific LC-MS conditions.

Workflow for Assessing Co-elution:

start Start: Assess Co-elution prep_solution 1. Prepare Solution Mix equal concentrations of oxalic acid and this compound. start->prep_solution setup_lcms 2. Setup LC-MS Use the intended analytical method's chromatographic conditions. prep_solution->setup_lcms inject_solution 3. Inject Solution Perform multiple injections (n≥3) to assess reproducibility. setup_lcms->inject_solution acquire_data 4. Acquire Data Monitor mass transitions for both compounds. inject_solution->acquire_data determine_rt 5. Determine Retention Times (tR) Identify the apex of each peak. acquire_data->determine_rt calculate_delta_tr 6. Calculate ΔtR ΔtR = tR(oxalic acid) - tR(this compound) determine_rt->calculate_delta_tr evaluate_coelution 7. Evaluate Co-elution Is ΔtR acceptably small and consistent? calculate_delta_tr->evaluate_coelution method_acceptable Method Suitable for Quantitative Analysis evaluate_coelution->method_acceptable Yes optimization_needed Optimization or Alternative IS Required evaluate_coelution->optimization_needed No

Caption: Workflow for assessing deuterated standard co-elution.

By following these guidelines and protocols, researchers can better understand, troubleshoot, and mitigate the challenges posed by the isotope effect of this compound in their chromatographic experiments, ultimately leading to more accurate and reliable results.

References

Technical Support Center: Strategies to Minimize Matrix Effects with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using deuterated internal standards to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" comprises all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.

Q2: How do deuterated internal standards work to correct for matrix effects?

A2: A deuterated internal standard (d-IS) is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[2][3] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[4] By adding a known quantity of the d-IS to all samples, calibrators, and quality controls, the ratio of the analyte's peak area to the d-IS's peak area is used for quantification.[5] This ratiometric measurement helps to normalize for variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[3][6]

Q3: What are "differential matrix effects" and why do they occur even when using a deuterated standard?

A3: Differential matrix effects occur when the analyte and its deuterated internal standard are affected differently by the co-eluting matrix components.[4][7] This is a primary reason for the failure of a d-IS to perfectly compensate for matrix effects.[4] A common cause is a slight chromatographic separation between the analyte and the d-IS, often due to the "deuterium isotope effect," where the deuterium-containing molecule may have slightly different lipophilicity and retention time.[8][9] If they elute into regions with varying degrees of ion suppression, their peak area ratio will not be constant, leading to inaccurate quantification.[4] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.[10]

Q4: What are the key characteristics of a high-quality deuterated internal standard?

A4: When selecting a deuterated internal standard, consider the following:

  • Isotopic Purity: The standard should have high isotopic enrichment (typically >98%) to minimize interference from any unlabeled analyte present as an impurity.[11]

  • Degree of Deuteration: A mass difference of at least +3 amu between the analyte and the d-IS is generally recommended to prevent isotopic overlap.[2]

  • Positional Stability of Labels: Deuterium atoms should be on stable positions of the molecule (e.g., aromatic rings) to prevent back-exchange with hydrogen atoms from the solvent or matrix.[11]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy despite using a deuterated internal standard.

This is often indicative of differential matrix effects.

  • Troubleshooting Steps:

    • Verify Co-elution: Inject a solution containing both the analyte and the deuterated internal standard. Overlay their chromatograms to confirm that their retention times are identical.[4] Even a slight separation can lead to significant issues.[12]

    • Modify Chromatographic Conditions: If separation is observed, adjust the mobile phase composition, gradient slope, or column temperature to achieve co-elution.[11]

    • Optimize Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and mitigate their effect.[11]

Issue 2: The internal standard signal is highly variable or drifting across the analytical run.

  • Troubleshooting Steps:

    • Check for Instrument Instability: Perform instrument maintenance, including cleaning the ion source. Re-inject standards to confirm system stability.[13]

    • Investigate Internal Standard Degradation: Assess the stability of the deuterated internal standard in the final sample solvent and on the autosampler.[13] If degradation is suspected, consider using a fresh standard or reducing the time samples are stored before analysis.

    • Review Pipetting and Spiking Procedures: Inconsistent spiking of the internal standard can lead to variability. Ensure proper pipette calibration and technique.[13]

Issue 3: The analyte and deuterated internal standard peaks are chromatographically separated.

This is likely due to the deuterium isotope effect.

  • Troubleshooting Steps:

    • Adjust Chromatographic Conditions: Modifying the organic content of the mobile phase, the gradient, or the column temperature can help minimize the separation.[11]

    • Use a Lower Resolution Column: In some cases, a column with lower resolving power can promote the co-elution of the analyte and internal standard, improving the correction for matrix effects.[12]

    • Consider a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit less of a chromatographic shift compared to a deuterated standard.[12]

Quantitative Data Summary

The following table summarizes the quantitative assessment of matrix effects using the post-extraction addition method. The goal is to have an IS-Normalized Matrix Factor close to 1.0 with a low coefficient of variation (CV).

Lot NumberAnalyte Peak Area (Set B)d-IS Peak Area (Set B)Analyte Matrix Factor (MF)d-IS Matrix Factor (MF)IS-Normalized Matrix Factor
165,00078,0000.650.780.83
262,00075,0000.620.750.83
368,00082,0000.680.820.83
463,00076,0000.630.760.83
566,00079,0000.660.790.84
664,00077,0000.640.770.83
Average 64,667 77,833 0.65 0.78 0.83
%CV 3.6% 3.4% 3.6% 3.4% 0.5%
  • Set A (Neat Solution) Peak Areas: Analyte = 100,000; d-IS = 100,000 (for calculation purposes)

  • Analyte MF = (Analyte Peak Area in Set B) / (Analyte Peak Area in Set A)

  • d-IS MF = (d-IS Peak Area in Set B) / (d-IS Peak Area in Set A)

  • IS-Normalized MF = Analyte MF / d-IS MF

Interpretation: An IS-Normalized Matrix Factor consistently deviating from 1.0 (in this case, ~0.83) suggests a differential matrix effect where the internal standard does not fully compensate for the ion suppression of the analyte.[11] Although the CV is low (<15%), this systematic deviation indicates that method optimization is required.

Experimental Protocols

Protocol: Quantitative Evaluation of Matrix Effects Using Post-Extraction Addition

This protocol details the methodology to quantitatively assess matrix effects.[11]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare standards of the analyte and deuterated internal standard in a clean solvent (e.g., the final mobile phase) at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. After the final extraction step, spike the analyte and deuterated internal standard into the clean extracts to the same final concentrations as in Set A.[11]

    • Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix before performing the extraction procedure. This set is used to determine extraction recovery.[11]

  • Analysis:

    • Analyze all three sets in triplicate within a single LC-MS/MS run.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[11]

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (Internal Standard MF). The goal is to have this value as close to 1.0 as possible.[11]

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).

Visualization

G cluster_0 Troubleshooting Workflow A Inaccurate/Imprecise Results with d-IS B Verify Co-elution of Analyte and d-IS A->B C Co-eluting? B->C D Yes C->D E No C->E F Optimize Sample Preparation (e.g., SPE) D->F G Modify Chromatographic Conditions to Achieve Co-elution E->G H Re-evaluate Matrix Effects F->H G->H I Problem Solved? H->I J Yes I->J K No I->K M End J->M L Consider Alternative IS (e.g., 13C-labeled) K->L L->H

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

References

Technical Support Center: Optimizing Oxalic Acid-d2 for Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Oxalic Acid-d2 in quantitative assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in quantitative assays?

This compound is the deuterium-labeled form of Oxalic Acid.[1] Its most common application in quantitative analysis is as an internal standard (IS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Because it is chemically almost identical to the endogenous analyte (oxalic acid) but has a different mass, it can be added to a sample at a known concentration at the beginning of the sample preparation process.[2] This allows it to compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[2][3]

Q2: How do I choose the optimal concentration for my this compound internal standard?

The ideal concentration for an internal standard should be:

  • Within the Linear Range: The concentration should produce a signal that falls within the linear dynamic range of your calibration curve.

  • Comparable to the Analyte: The amount of IS added should be appropriate relative to the expected concentration of the endogenous oxalic acid in your samples.[2]

  • Sufficiently High Signal: The concentration must be high enough to produce a robust and reproducible signal, well above the lower limit of quantification (LLOQ).

  • Avoid Detector Saturation: The signal should not be so high that it saturates the mass spectrometer's detector.

As a starting point, consider spiking the internal standard at a concentration near the middle of your calibration curve. For example, in an assay with a quantification range of 0.500–50.0 μg/ml, an IS concentration of 0.5 μg/ml has been used effectively.[4]

Q3: What are the best practices for preparing and storing this compound stock solutions?

  • Preparation: Prepare stock solutions by dissolving the this compound powder in a high-purity solvent like Milli-Q water.[4]

  • Storage of Powder: The crystalline (powder) form of oxalic acid is stable if kept in a cool, dry place.[5]

  • Storage of Solutions: Aqueous solutions of oxalic acid are generally stable. For long-term stability, store stock solutions at -20°C.[6] Some studies have noted that plasma samples containing oxalate (B1200264) are not completely stable even at -20°C or -70°C, so prompt analysis after preparation is recommended.[6]

Q4: Can I use this compound for methods other than LC-MS/MS?

Yes, while LC-MS/MS is the most common application, labeled internal standards like this compound can also be used in other mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) to correct for variability during sample derivatization and analysis.[1][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and execution of quantitative assays using this compound.

Problem 1: High Variability or Poor Reproducibility in Results

Possible CauseSuggested Solution
Inconsistent Sample Preparation Ensure the internal standard (this compound) is added at the earliest possible step in the sample preparation workflow to account for any losses during extraction or handling.[2] Use precise, calibrated pipettes for all liquid transfers.
Matrix Effects Significant ion suppression or enhancement can lead to variability.[3] Ensure your sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) is robust. The internal standard is meant to correct for this, but extreme matrix effects can still be problematic.
Analyte/IS Instability Oxalate may be unstable in certain matrices, even when frozen.[6] Analyze samples as quickly as possible after collection and preparation. Consider performing a stability study under your specific storage conditions.

Problem 2: Low or No Signal for Oxalic Acid or this compound

Possible CauseSuggested Solution
Suboptimal MS/MS Parameters Optimize mass spectrometer settings, including ion spray voltage, collision energies, and dwell times for the specific m/z transitions of oxalic acid and this compound.[4]
Poor Analyte Recovery The sample extraction method (e.g., protein precipitation, solid-phase extraction) may not be efficient. Evaluate different solvents or SPE cartridges. A study using a weak anion exchange (WAX) SPE clean-up reported 100% recovery for oxalate.[3]
Incorrect Mobile Phase For LC-MS, the mobile phase composition is critical. Ensure the pH is appropriate for keeping oxalic acid in its ionized form for reverse-phase or ion-exchange chromatography. Phosphoric acid can be used, but for MS-compatible methods, formic acid is a suitable replacement.[8]
Derivatization Issues (for GC-MS) For GC-MS analysis, incomplete derivatization (e.g., methylation or silylation) will result in a poor signal.[7][9] Ensure reagents are fresh and reaction conditions (time, temperature) are optimized.

Problem 3: Inaccurate Quantification (Poor Accuracy/Bias)

Possible CauseSuggested Solution
Endogenous Analyte in Blank The blank matrix (e.g., human plasma) may contain endogenous levels of oxalic acid, which can interfere with the preparation of the lowest calibration standards.[4] Consider using a surrogate matrix, such as 3% BSA in water, for the lower limit of quantification (LLOQ) QC.[4]
Interference from Other Compounds Co-eluting compounds from the matrix can interfere with the measurement. Improve chromatographic separation by adjusting the gradient, flow rate, or switching to a different column.[10] L-ascorbic acid (Vitamin C) has been identified as a potential interferent.[6][10]
Incorrect Internal Standard Concentration Verify the concentration of the this compound stock and working solutions. An incorrectly prepared IS solution will lead to a systematic bias in all results.

Experimental Protocols & Data

Protocol 1: Quantification of Oxalic Acid in Human Plasma via LC-MS/MS

This protocol is a synthesized example based on validated methods for quantifying plasma oxalate using an internal standard like ¹³C₂-labeled oxalic acid or this compound.[4][11]

1. Preparation of Solutions:

  • Oxalic Acid Stock (1 mg/mL): Dissolve oxalic acid powder in Milli-Q water.

  • This compound IS Stock (1 mg/mL): Dissolve this compound powder in Milli-Q water.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the Oxalic Acid stock. These will be used to spike the blank matrix to create the calibration curve.

  • IS Working Solution: Prepare a working solution of this compound (e.g., 0.5 µg/mL) by diluting the IS stock.

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add a specified volume of the IS working solution to all tubes (except for double blanks).

  • Vortex mix for approximately 2 minutes.

  • Add an acidification agent (e.g., 1N HCl) and a precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex thoroughly to precipitate proteins.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • The following table provides typical parameters used in published methods.

ParameterExample 1[4]Example 2[3]
LC System SCIEX 6500Waters TQD
HPLC Column BioBasic AX (2.1 x 50 mm, 5 µm)HSS T3 (2.1 x 50 mm)
Mobile Phase Gradient with ammonium (B1175870) acetate (B1210297) buffersGradient of aqueous and organic mobile phases
Flow Rate Not specified0.5 mL/min
Injection Volume 10 µLNot specified
Ionization Mode Negative Ion SprayElectrospray-Negative Mode
MS/MS Transition (Oxalic Acid) m/z 89.0 → 61.0m/z 88.9 → 60.85
MS/MS Transition (IS) m/z 91.0 → 62.0 (for ¹³C₂)m/z 90.9 → 61.9 (for ¹³C₂)

4. Data Analysis:

  • Calculate the peak area ratio of the analyte (oxalic acid) to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of oxalic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Assay Validation Data

The following table summarizes key validation parameters from a published LC-MS/MS assay for plasma oxalate, demonstrating typical performance characteristics.[11]

Validation ParameterResult
Quantitation Range 0.500–50.0 μg/mL (5.55–555 μmol/L)
Accuracy Within 15% of nominal values
Precision (%CV) Within 15% (20% at LLOQ)
Matrix Effect Evaluated in 6 lots of human plasma
Recovery (%CV) < 20% across three concentrations

Visual Guides and Workflows

Diagram 1: General LC-MS/MS Workflow

The following diagram illustrates the typical workflow for quantifying oxalic acid using this compound as an internal standard.

G A Sample Collection (e.g., K2EDTA Plasma) B Spike with This compound (IS) A->B C Acidification & Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing (Peak Area Ratio) F->G H Quantification (Calibration Curve) G->H G Start High Signal Variability Observed CheckIS Is the IS signal also variable? Start->CheckIS CheckPrep Review Sample Prep & Pipetting CheckIS->CheckPrep  Yes   CheckMatrix Investigate Matrix Effects CheckIS->CheckMatrix  No   CheckInstrument Check Instrument Performance (LC & MS) CheckPrep->CheckInstrument Prep OK CheckStability Evaluate Sample Stability CheckMatrix->CheckStability Matrix OK G cluster_0 ESI Droplet Analyte Oxalic Acid MS_Inlet MS Inlet Analyte->MS_Inlet Ionization IS This compound IS->MS_Inlet Matrix Matrix Component Matrix->MS_Inlet Suppression Ion Suppression (Competition for Charge/ Access to Droplet Surface) Suppression->Analyte

References

Troubleshooting signal loss or instability with Oxalic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing signal loss or instability with Oxalic Acid-d2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a deuterated form of oxalic acid, meaning the hydrogen atoms on the carboxylic acid groups have been replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing a decreasing signal for this compound over time in my LC-MS analysis. What is the likely cause?

A decreasing signal for this compound, especially when dissolved in protic solvents like water or methanol, is often due to hydrogen-deuterium (H/D) exchange. The deuterium atoms on the carboxylic acid groups are labile and can be replaced by hydrogen atoms from the solvent. This leads to a decrease in the intensity of the deuterated ion and an increase in the intensity of the unlabeled oxalic acid ion.

Q3: My NMR spectrum of a sample containing this compound shows broad peaks. What could be the reason?

Broad peaks in the NMR spectrum can be caused by several factors:

  • Chemical Exchange: The acidic deuterons of this compound can exchange with residual protons in the NMR solvent (e.g., water in DMSO-d6) or with other labile protons in your sample. If this exchange happens at a rate comparable to the NMR timescale, it can lead to peak broadening.[1]

  • Poor Solubility or Aggregation: If this compound or your analyte has poor solubility in the chosen NMR solvent, it can lead to aggregation, which results in broader signals.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • Inhomogeneous Magnetic Field: Poor shimming of the NMR instrument can lead to a non-uniform magnetic field and consequently, broad peaks.[3]

Q4: How can I prevent H/D exchange of this compound in my samples?

Minimizing H/D exchange is crucial for accurate quantification. Here are some strategies:

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), dioxane) for sample preparation and storage.[4]

  • pH Control: The rate of H/D exchange is pH-dependent. For carboxylic acids, the exchange is slowest in acidic conditions (around pH 2.5-3).[4]

  • Temperature: Keep samples cool, as higher temperatures accelerate the rate of H/D exchange.[4]

  • Time: Analyze samples as quickly as possible after preparation to minimize the time for exchange to occur.

Troubleshooting Guides

Issue 1: Unstable or Decreasing Signal in LC-MS

Symptom: The peak area or height of this compound is inconsistent across a run or decreases over time.

Potential Cause: Hydrogen-Deuterium (H/D) Exchange.

G start Start: Unstable or Decreasing This compound Signal check_solvent Is the sample in a protic solvent (e.g., water, methanol)? start->check_solvent use_aprotic Action: Switch to an aprotic solvent (e.g., acetonitrile) for sample preparation and reconstitution. check_solvent->use_aprotic Yes check_pH Is the sample pH neutral or basic? check_solvent->check_pH No use_aprotic->check_pH adjust_pH Action: Adjust sample and mobile phase pH to 2.5-3.0 using a non-protic acid if possible. check_pH->adjust_pH Yes check_temp Are samples stored at room temperature or elevated temperatures? check_pH->check_temp No adjust_pH->check_temp store_cold Action: Store samples at low temperatures (e.g., 4°C or frozen) and minimize time at room temperature. check_temp->store_cold Yes check_time Are samples analyzed long after preparation? check_temp->check_time No store_cold->check_time analyze_quickly Action: Analyze samples as soon as possible after preparation. check_time->analyze_quickly Yes end End: Signal Stabilized check_time->end No analyze_quickly->end

Factors Influencing H/D Exchange of this compound

FactorInfluence on H/D ExchangeMitigation Strategy
Solvent Protic solvents (e.g., water, methanol, ethanol) readily donate protons, accelerating H/D exchange.[4]Use aprotic solvents (e.g., acetonitrile, dioxane, THF) for sample preparation and storage whenever the experimental design allows.
pH Both acidic and basic conditions can catalyze H/D exchange. The rate is typically minimized in a slightly acidic environment.[4]Maintain the pH of samples and mobile phases in the range of 2.5-3.0.
Temperature Higher temperatures increase the rate of chemical reactions, including H/D exchange.[4]Store samples at low temperatures (4°C or frozen) and minimize exposure to ambient or elevated temperatures during sample preparation.
Time The longer the deuterated compound is in a protic environment, the greater the extent of H/D exchange.Analyze samples as soon as possible after their preparation.
Issue 2: Poor Peak Shape or Broadening in NMR

Symptom: NMR signals for this compound or the analyte of interest are broad and poorly resolved.

Potential Causes: Chemical exchange, poor solubility, paramagnetic impurities, or poor instrument shimming.

G start Start: Broad NMR Peaks check_shim Is the instrument properly shimmed? (Check solvent peaks) start->check_shim perform_shim Action: Re-shim the instrument. check_shim->perform_shim No check_solubility Is the sample fully dissolved? check_shim->check_solubility Yes perform_shim->check_solubility change_solvent Action: Try a different deuterated solvent (e.g., DMSO-d6, Methanol-d4) or adjust pH to improve solubility. check_solubility->change_solvent No check_concentration Is the sample concentration high? check_solubility->check_concentration Yes change_solvent->check_concentration dilute_sample Action: Dilute the sample. check_concentration->dilute_sample Yes check_exchange Is chemical exchange suspected? check_concentration->check_exchange No dilute_sample->check_exchange modify_conditions Action: Change temperature or add an acid/base to shift the exchange equilibrium. check_exchange->modify_conditions Yes end End: Sharp NMR Peaks check_exchange->end No modify_conditions->end

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound in Solution

This protocol is designed to determine the rate of H/D exchange of this compound under specific experimental conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., water, methanol, acetonitrile)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a known concentration.

  • Prepare test solutions by diluting the stock solution into the solvent(s) of interest to a final concentration suitable for LC-MS analysis.

  • Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each test solution into the LC-MS/MS.

  • Monitor the ion signals for both this compound (m/z for [M-D]⁻) and unlabeled Oxalic Acid (m/z for [M-H]⁻).

  • Calculate the percentage of H/D exchange at each time point by comparing the peak area of the unlabeled oxalic acid to the total peak area of both labeled and unlabeled species.

Protocol 2: Sample Preparation from Biological Fluids to Minimize Signal Loss

This protocol provides a general guideline for extracting this compound from biological matrices like plasma or urine while minimizing H/D exchange.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound internal standard solution

  • Aprotic solvent (e.g., acetonitrile)

  • Acidifying agent (e.g., formic acid in an aprotic solvent)

  • Centrifuge

Methodology:

  • Thaw biological samples on ice to prevent degradation.

  • To a 100 µL aliquot of the sample, add a known amount of this compound internal standard solution (prepared in an aprotic solvent).

  • Immediately add an excess (e.g., 300 µL) of cold acetonitrile containing a small amount of acid to precipitate proteins and create an acidic, aprotic environment.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase (preferably with low protic solvent content and acidic pH) for LC-MS analysis.

Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column Reversed-phase C18 or a mixed-mode column like Newcrom R1.[5]
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient A suitable gradient to ensure separation from matrix components.
Ionization Mode Negative Electrospray Ionization (ESI-).
MRM Transitions Monitor the appropriate precursor to product ion transitions for both this compound and unlabeled oxalic acid.

Disclaimer: These are general guidelines and may require optimization for your specific application and instrumentation.

References

Technical Support Center: Best Practices for Storing and Handling Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis, particularly in mass spectrometry, depend heavily on the integrity of internal standards.[1][2] Deuterated standards are widely used due to their chemical similarity to the analyte, which allows for effective normalization of experimental variability.[2][3] However, their stability can be compromised by factors such as hydrogen-deuterium (H-D) exchange and chemical degradation.[1][4] This guide provides best practices, troubleshooting advice, and frequently asked questions to ensure the stability and reliability of your deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for deuterated standards?

A1: Proper storage is crucial for maintaining the isotopic and chemical purity of deuterated standards.[5]

  • Solid/Lyophilized Powders: It is recommended to store solids or lyophilized powders at -20°C or colder in a desiccator to protect them from moisture.[5]

  • Solutions: Stock solutions should be stored in tightly sealed, amber vials to protect from light at low temperatures, typically 2-8°C for short- to medium-term storage (weeks to months) and -20°C or colder for long-term storage.[1][5] Always consult the manufacturer's certificate of analysis for specific storage instructions.[5]

Q2: What is hydrogen-deuterium (H-D) exchange and why is it problematic?

A2: Hydrogen-deuterium (H-D) exchange, also known as "back-exchange," is a chemical reaction where a deuterium (B1214612) atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as from solvents or moisture.[1][5] This process can compromise the isotopic purity of the standard, leading to a reduced signal for the deuterated internal standard and potentially causing an overestimation of the analyte concentration.[1][6]

Q3: What factors influence the rate of H-D exchange?

A3: Several factors can significantly impact the rate of H-D exchange:

  • pH: The exchange rate is catalyzed by both acids and bases.[1][6] The minimum rate of exchange for many compounds is often observed around pH 2.5.[1]

  • Temperature: Higher temperatures increase the rate of H-D exchange.[1] For instance, reducing the temperature from 25°C to 0°C can lower the exchange rate significantly.[1]

  • Solvent: Protic solvents like water and methanol (B129727) can readily provide protons for exchange.[1] Aprotic solvents such as acetonitrile (B52724) and tetrahydrofuran (B95107) are preferred.[6]

  • Position of the Deuterium Label: The location of the deuterium atom on the molecule is critical.[1] Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[1][7] Labels on stable carbon positions are preferable.[4]

Q4: How should I reconstitute a lyophilized deuterated standard?

A4: Proper reconstitution is essential to prevent contamination and degradation.

  • Equilibrate: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]

  • Solvent Choice: Use a high-purity, dry, aprotic solvent like acetonitrile whenever possible for reconstitution.[7] If an aqueous solution is necessary, use a buffer with a pH between 2.5 and 7.[7]

  • Dissolution: Add the recommended amount of solvent, cap the vial tightly, and vortex gently to dissolve the powder. For some proteins, a gentle agitation for 15-30 minutes at room temperature is recommended.[8]

Troubleshooting Guides

Issue 1: Decreasing Signal Intensity of the Deuterated Internal Standard Over Time

Symptoms: A systematic decrease in the peak area of the internal standard throughout an analytical run.[4]

Possible Causes and Troubleshooting Steps:

  • Isotopic Exchange: Deuterium atoms may be exchanging with hydrogen from the solvent.

    • Action: Review the labeling position on the Certificate of Analysis. Standards with labels on heteroatoms are more prone to exchange.[4]

    • Action: Control solvent conditions. Avoid acidic or basic solutions and use aprotic solvents if possible.[4]

    • Action: Evaluate storage temperature and ensure it aligns with the manufacturer's recommendations.[4]

  • Adsorption: The standard may be adsorbing to the surfaces of vials or tubing.

    • Action: Consider using deactivated vials.[4]

    • Action: Passivate the LC system by making several injections of a high-concentration standard before running samples.[4]

  • Chemical Degradation: The standard may be chemically unstable under the current conditions.

    • Action: Prepare fresh standards and samples.[4]

    • Action: Perform stability experiments under your specific analytical conditions to assess for degradation.[9]

Data Presentation

Table 1: Influence of pH on the Relative Rate of H-D Exchange

pH ValueRelative H-D Exchange RateStability of Deuterated StandardRecommendation
< 2.5HighLowAvoid highly acidic conditions
2.5 - 7MinimumHighMaintain pH in this range for aqueous solutions[6][7]
> 7HighLowAvoid highly basic conditions[1]

Table 2: General Storage Conditions for Deuterated Standards

FormSolventTemperatureDurationNotes
Lyophilized/SolidN/A-20°C or colderLong-termStore in a desiccator to protect from moisture[5]
Stock SolutionAprotic (e.g., Acetonitrile)2-8°CShort to Medium-termSuitable for frequently used solutions[5]
Stock SolutionAprotic (e.g., Acetonitrile)-20°C or colderLong-termMinimize freeze-thaw cycles[10]
Working SolutionAqueous Buffer (pH 2.5-7)2-8°CShort-termPrepare fresh as needed[5]

Experimental Protocols

Protocol 1: Assessing Deuterium Exchange in a Working Solution

Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.[7]

Methodology:

  • Prepare Solutions:

    • Solution A: Analyte and Internal Standard in the initial mobile phase.[4]

    • Solution B: Internal Standard only in the initial mobile phase.[4]

    • Solution C: Internal Standard only in the sample diluent.[4]

  • Initial Analysis: Inject Solution B and C at the beginning of your analytical run (t=0). Record the peak areas for the deuterated standard and the corresponding unlabeled analyte. The initial ratio will serve as your baseline.[1]

  • Incubation: Store the remaining solutions under your typical experimental conditions (e.g., autosampler at a specific temperature).[1]

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), re-inject the solutions.[1][11]

  • Data Analysis: Monitor for any increase in the signal at the mass transition of the unlabeled analyte in Solution B and C. A significant increase over time indicates H-D exchange.[11]

Protocol 2: Assessment of Deuterated Internal Standard Purity

Objective: To determine the isotopic purity of a deuterated internal standard and quantify the percentage of the unlabeled analyte.[12]

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the deuterated internal standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[12]

    • Prepare a dilution of the deuterated standard to a concentration suitable for analysis (e.g., 1 µg/mL).[12]

  • Mass Spectrometric Analysis:

    • Infuse the diluted solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or inject it into an LC-MS system.[12]

  • Data Analysis:

    • Acquire the full scan mass spectrum.

    • Identify the monoisotopic peak of the unlabeled analyte (d0) and the peaks corresponding to the deuterated isotopologues.[12]

    • Calculate the isotopic purity as the percentage of the desired deuterated species relative to the sum of all isotopologues.[6]

Visualizations

G cluster_conditions Key Considerations solid Solid/Lyophilized temp Temperature (2-8°C or -20°C) solid->temp Store at moisture Protect from Moisture (Desiccator/Inert Gas) solid->moisture solution Solution solution->temp Store at light Protect from Light (Amber Vials) solution->light reconstitute Reconstitution solvent Solvent Choice (Aprotic Preferred) reconstitute->solvent ph pH Control (pH 2.5-7 for Aqueous) reconstitute->ph working_sol Prepare Working Solution working_sol->ph

General workflow for handling and storing deuterated standards.

G start Inaccurate Quantitative Results purity_check Is the standard's purity (isotopic & chemical) confirmed? start->purity_check hd_exchange Is H/D exchange occurring? purity_check->hd_exchange Yes verify_purity Action: Verify purity via CoA or analytical testing (HRMS). purity_check->verify_purity No coelution Does the standard co-elute with the analyte? hd_exchange->coelution No perform_incubation Action: Perform incubation study in blank matrix. hd_exchange->perform_incubation Unsure adjust_chrom Action: Adjust chromatography (mobile phase, gradient, temp). coelution->adjust_chrom No purity_ok Purity is acceptable coelution->purity_ok Yes verify_purity->purity_ok no_exchange No significant exchange perform_incubation->no_exchange coelution_ok Co-elution is confirmed adjust_chrom->coelution_ok

Troubleshooting decision tree for inaccurate quantitative results.

References

How to correct for the natural isotope abundance of unlabeled analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for correcting the natural isotope abundance of unlabeled analytes in mass spectrometry experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance and why is it necessary to correct for it?

A1: Many elements exist in nature as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% of it is the heavier isotope ¹³C.[1][2] In mass spectrometry, which separates ions based on their mass-to-charge ratio, these naturally occurring heavy isotopes contribute to the measured signal. This creates a pattern of peaks for a single compound, with the main peak (monoisotopic peak, M+0) representing the molecule with the most abundant isotopes, followed by smaller peaks (M+1, M+2, etc.) for molecules containing one or more heavier isotopes.[2][3]

Q2: How does the correction for natural isotope abundance work?

A2: The correction is a computational process that removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID).[3] The most common approach is the correction matrix method.[2][3] This method uses a correction matrix that is calculated based on the analyte's chemical formula and the known natural abundances of the isotopes of each element in the molecule.[2][3] This matrix essentially deconvolutes the measured MID to separate the signal originating from the isotopic tracer from the signal due to natural abundance.[3] The fundamental equation for this correction is:

Corrected MID = M⁻¹ * Measured MID

Where 'M' is the correction matrix.

Q3: What information is required to perform an accurate correction?

A3: To perform an accurate correction for natural isotope abundance, you need the following key pieces of information:

  • The complete and accurate chemical formula of the analyte: This is essential for calculating the theoretical natural isotope distribution. Remember to include any atoms added during derivatization.[1]

  • The measured mass isotopologue distribution (MID): This is the raw data from your mass spectrometer, showing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).[3]

  • The natural abundance of the isotopes for each element in the analyte: These are well-established values.

  • The isotopic purity of the tracer (for labeling experiments): Commercially available isotopic tracers are not 100% pure and this impurity must be accounted for in the correction algorithm.[1][4]

Troubleshooting Guide

Issue 1: My corrected data shows negative abundance values for some isotopologues.

  • Possible Cause 1: Low signal intensity or noisy data.

    • Solution: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio. Some software packages offer iterative correction methods that can better handle noisy data. A common practice is to set negative values to zero and then renormalize the entire MID so that the sum of all isotopologue fractions is 100%.[1][3]

  • Possible Cause 2: Incorrect background subtraction.

    • Solution: Review your data processing steps to ensure that background subtraction was performed correctly, as inaccurate subtraction can distort the relative intensities of your isotopologues.[1]

  • Possible Cause 3: Incorrect molecular formula.

    • Solution: Double-check that the elemental formula used for the correction, including any derivatizing agents, is accurate. An incorrect formula will lead to an inaccurate correction matrix.[1]

Issue 2: The corrected isotopic enrichment seems unexpectedly high or low.

  • Possible Cause 1: Incorrect tracer purity.

    • Solution: The isotopic purity of your labeled tracer is a critical parameter. Assuming 100% purity when it is lower will lead to an inaccurate correction.[3] Use the purity value provided by the manufacturer in your correction software.[3]

  • Possible Cause 2: Incomplete correction for all relevant elements.

    • Solution: While ¹³C is the most common isotope considered, other elements like nitrogen, oxygen, and sulfur also have naturally occurring heavy isotopes. Ensure that your correction method accounts for all relevant isotopes in your analyte.[3]

  • Possible Cause 3: Co-eluting species or background interference.

    • Solution: A co-eluting compound with an overlapping isotopic cluster can distort the measured MID of your analyte. Improve chromatographic separation to resolve the interference. If separation is not possible, the contribution of the interfering species may need to be modeled and subtracted before correction.

Issue 3: The isotopic distribution of my unlabeled control sample does not match the theoretical distribution after correction.

  • Possible Cause 1: Instrument calibration or stability issues.

    • Solution: Ensure your mass spectrometer is properly calibrated. A drifting calibration can lead to inaccurate mass assignments and distorted peak intensities.

  • Possible Cause 2: In-source fragmentation or adduct formation.

    • Solution: The analyte may be fragmenting in the ion source or forming unexpected adducts (e.g., with sodium), which alters the observed isotopic pattern. Optimize ion source parameters to minimize these effects and ensure you are integrating the correct ion species.

Data Presentation

Table 1: Natural Isotopic Abundance of Common Elements

This table summarizes the natural abundances of the stable isotopes of elements commonly found in biological molecules. These values are essential for calculating the correction matrix.

ElementIsotopeMass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Sulfur³²S31.97207194.99
³³S32.9714590.75
³⁴S33.9678674.25
³⁶S35.9670810.01
Silicon²⁸Si27.97692792.223
²⁹Si28.9764954.685
³⁰Si29.9737703.092

Experimental Protocols

Protocol 1: General Workflow for Natural Isotope Abundance Correction

This protocol outlines the general steps for correcting mass spectrometry data for the natural abundance of isotopes using a software tool.

Methodology:

  • Data Acquisition:

    • Acquire your mass spectrometry data, ensuring sufficient mass resolution to clearly distinguish the isotopic cluster of your analyte(s) of interest.

    • Analyze an unlabeled control sample alongside your labeled samples.

  • Data Extraction:

    • Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for your target analytes. This involves peak picking, integration, and alignment.

  • Software-based Correction:

    • Choose a suitable isotope correction software (e.g., IsoCorrectoR, AccuCor, IsoCor).

    • Input the required information into the software:

      • The accurate chemical formula of each analyte, including any derivatizing agents.

      • The measured MID for each analyte.

      • The isotopic purity of the tracer, if applicable.

      • The mass resolution of the instrument.

    • Execute the correction algorithm. The software will computationally remove the contribution of naturally abundant isotopes.

  • Data Validation:

    • Review the corrected data for any anomalies, such as negative abundance values.

    • For the unlabeled control sample, verify that the corrected abundance of the M+0 isotopologue is close to 100%, and all other isotopologues are near zero. This confirms the correction is working as expected.

  • Downstream Analysis:

    • The corrected MIDs, which now represent the true isotopic enrichment from the tracer, can be used for subsequent quantitative analysis, such as metabolic flux analysis.

Mandatory Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_correction Correction cluster_post_analysis Post-Analysis data_acquisition 1. Data Acquisition (MS Analysis) data_extraction 2. Data Extraction (Peak Integration, MID Calculation) data_acquisition->data_extraction software_correction 3. Software-based Correction (e.g., IsoCorrectoR) data_extraction->software_correction data_validation 4. Data Validation (Check for negatives, Analyze controls) software_correction->data_validation input_params Input Parameters: - Chemical Formula - Measured MID - Tracer Purity input_params->software_correction downstream_analysis 5. Downstream Analysis (e.g., Flux Analysis) data_validation->downstream_analysis

Caption: General experimental workflow for correcting mass spectrometry data for natural isotope abundance.

logical_relationship measured_mid Measured MID (M+0, M+1, M+2, ...) corrected_mid Corrected MID (True Isotopic Enrichment) measured_mid->corrected_mid Correction Algorithm (Matrix Method) natural_abundance Natural Isotope Abundance (e.g., natural ¹³C, ¹⁵N) tracer_enrichment Tracer Isotopic Enrichment (from labeled substrate)

Caption: Logical relationship illustrating the deconvolution of the measured signal.

References

Selecting the optimal labeling position to avoid deuterium exchange

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting optimal labeling positions to prevent unwanted deuterium (B1214612) exchange during experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern?

A1: Hydrogen-deuterium exchange (HDX) is a chemical reaction where a covalently bonded hydrogen atom in a molecule is replaced by a deuterium atom from the surrounding solvent (or vice-versa).[1][2] For researchers using deuterium-labeled compounds, particularly as internal standards in mass spectrometry or as metabolic tracers, this "back-exchange" can be a significant problem. It compromises the isotopic purity of the compound, which can lead to inaccurate quantification, decreased signal for the labeled standard, and an artificial increase in the signal for the unlabeled analyte.[3][4]

Q2: Which positions in a molecule are most susceptible to deuterium exchange?

A2: The stability of a deuterium label is highly dependent on its molecular location.

  • Highly Labile Positions: Hydrogens attached to heteroatoms such as oxygen (-OH), nitrogen (-NH), and sulfur (-SH) are highly labile and will exchange very rapidly with protons from any protic solvent like water or methanol.[3][5][6] These positions should always be avoided for stable labeling.

  • Potentially Labile Positions: Carbons adjacent to carbonyl groups (alpha-carbons) can be susceptible to exchange through keto-enol tautomerism, a process that is often catalyzed by acids or bases.[2][3][6][7] The anomeric carbon (C1) in sugars is also considered semi-labile.[8]

  • Generally Stable Positions: Deuterium labels on aliphatic or aromatic carbon atoms that are not adjacent to activating functional groups are typically stable and not prone to exchange under standard analytical conditions.[3][5]

Q3: What are the key experimental factors that promote unwanted deuterium exchange?

A3: Several environmental and experimental factors can accelerate the rate of deuterium exchange:

  • pH: The exchange rate is highly dependent on pH. The minimum exchange rate for many molecules, particularly amide protons in proteins, occurs at a pH of approximately 2.5.[1][4][8][9] Both acidic and, more significantly, basic conditions can catalyze and accelerate the exchange process.[2][7]

  • Temperature: Higher temperatures increase the kinetic rate of exchange.[4][9] To minimize exchange, it is critical to maintain samples at low temperatures (e.g., 0-4°C) during all processing and analysis steps.[4][8] Lowering the temperature from 25°C to 0°C can decrease the exchange rate by a factor of 14.[4][10]

  • Solvent: Protic solvents (e.g., water, methanol, D₂O) are a source of exchangeable protons (or deuterons) and are required for the exchange to occur.[1][9] Storing labeled compounds in aprotic solvents (e.g., acetonitrile, chloroform) can prevent exchange.[3][9]

  • Solvent Accessibility: For an exchange to happen, the deuterium atom must be accessible to the solvent. In large biomolecules like proteins, deuterium atoms buried within the core are more protected and exchange much more slowly than those on the solvent-exposed surface.[1][11]

Q4: How does the "deuterium isotope effect" relate to labeling strategy?

A4: The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond.[12] This difference in bond strength leads to the kinetic isotope effect (KIE), where cleaving a C-D bond is slower than cleaving a C-H bond. In drug development, this effect is intentionally used to slow down metabolism at specific sites ("soft spots") in a molecule, which can improve the drug's pharmacokinetic profile.[12][13] When selecting a labeling position for an internal standard, however, an excessive number of deuterium labels can sometimes cause the labeled molecule to have a slightly different chromatographic retention time than the unlabeled analyte, which can compromise quantification.[5]

Q5: Are there alternatives to deuterium labeling to avoid exchange issues?

A5: Yes. Using other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is a preferred approach to completely avoid the problem of isotopic exchange.[6][9] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to exchange under any typical experimental conditions. However, the synthesis of ¹³C or ¹⁵N labeled compounds is often more complex and expensive than deuterium labeling.[2][6]

Troubleshooting Guide: Preventing Label Loss

This guide addresses common issues related to the loss of deuterium labels during experimental workflows.

Problem Potential Cause(s) Solution Workflow
Decreasing signal for my deuterated standard and increasing signal for the unlabeled analyte over time. [3]This is a classic sign of deuterium back-exchange . The label is being replaced by hydrogen from the solvent or matrix.[3]1. Review Label Position: Check the Certificate of Analysis to confirm the label's location. If it is on a heteroatom or alpha to a carbonyl, it is likely labile and unstable for your application.[3] 2. Optimize pH: Ensure all solutions are at the pH of minimum exchange (typically ~2.5) immediately before and during analysis. This is often called the "quench" step.[4][8] 3. Control Temperature: Keep samples on ice or in a chilled autosampler (0-4°C) at all times after dissolution.[4][8] 4. Change Solvent: If possible, use aprotic solvents (e.g., acetonitrile) for storage and sample preparation.[9]
My results are inconsistent between sample replicates. Variable experimental conditions are leading to different rates of exchange.1. Standardize Protocols: Ensure precise and consistent timing for all incubation steps and maintain strict temperature control.[8] 2. Automate Liquid Handling: Use automated systems where possible to ensure consistent volumes and timing, especially for the addition of quenching buffers.[8] 3. Verify pH/pD: Check the pH of all buffers and mobile phases before every experiment to ensure consistency.[8]
The mass of my labeled compound is lower than expected. Loss of the deuterium label has occurred either during storage or sample preparation.1. Perform a Stability Check: Dissolve the standard in your typical sample matrix or mobile phase. Analyze immediately and then again after several hours at your standard working temperature. A decrease in the labeled signal and an increase in the unlabeled signal confirms instability.[3] 2. Select a More Stable Standard: If the label is in a labile position, you must select a different isotopologue with labels at stable, non-exchangeable positions.[5] Alternatively, use a ¹³C or ¹⁵N labeled standard.[9]

Factors Influencing Deuterium Exchange Rates

The following table summarizes the key experimental parameters that control the rate of deuterium exchange.

ParameterCondition for Minimum Exchange Condition for Maximum Exchange Rationale
pH Acidic (pH ~2.5 - 3.0)[4][9]Basic (pH > 8) or Strongly Acidic (pH < 2)[3]The exchange reaction is catalyzed by both acid and base. The rate is slowest at the minimum of the V-shaped rate vs. pH curve.[2]
Temperature Low (0 - 4°C)[4][8]High (> 25°C)[9]Higher temperatures provide more kinetic energy, accelerating the reaction rate according to the Arrhenius equation.[10]
Solvent Aprotic (e.g., Acetonitrile, THF)[9]Protic (e.g., H₂O, D₂O, Methanol)[9]Protic solvents provide the source of exchangeable protons (or deuterons) necessary for the reaction to proceed.[1]
Label Position Aliphatic/Aromatic C-D bond[5]O-D, N-D, S-D bonds[5][6]Bonds to heteroatoms are more polarized and the attached hydrogen/deuterium is more acidic and readily exchangeable.

Experimental Protocols

Protocol: Assessing Deuterium Label Stability via LC-MS

This protocol provides a method to determine if a deuterium-labeled standard is susceptible to back-exchange under typical analytical conditions.

1. Objective: To quantify the extent of deuterium label loss from a standard when exposed to the experimental solvent system over time.

2. Materials:

  • Deuterium-labeled standard

  • Unlabeled reference standard

  • Mobile Phase A (e.g., 0.1% Formic Acid in Water)

  • Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile)

  • LC-MS system

3. Methodology:

  • Prepare Stock Solutions: Create a 1 mg/mL stock solution of the deuterated standard in an aprotic solvent like acetonitrile.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition for your LC method (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Timepoint Zero (T=0) Analysis: Immediately after preparing the working solution, inject it onto the LC-MS system.

    • Acquire data in full scan mode to observe the masses of both the labeled and potential unlabeled compound.

    • Record the peak areas for the primary mass ions of the deuterated standard (M+D) and the unlabeled analyte (M+H).

  • Incubation: Keep the working solution in an autosampler vial at the temperature used during your typical sample runs (e.g., 4°C or room temperature).

  • Subsequent Timepoint Analysis: Re-inject the same working solution at regular intervals (e.g., T=2h, T=4h, T=8h, T=24h).

  • Data Analysis:

    • For each timepoint, calculate the percentage of the total signal that corresponds to the unlabeled analyte: % Unlabeled = [Area(M+H) / (Area(M+H) + Area(M+D))] * 100

    • Plot the % Unlabeled versus time.

4. Interpretation of Results:

  • Stable Label: If the % Unlabeled remains low (<1-2%) and constant across all timepoints, the label is stable under your experimental conditions.

  • Unstable Label: If the % Unlabeled increases significantly over time, the deuterium label is undergoing back-exchange and is not suitable for quantitative experiments requiring long run times or sample queuing.

Diagrams

Decision_Tree start Start: Select a Deuterated Standard q1 Is the label on a heteroatom (O, N, S)? start->q1 ans1_yes Yes: Unstable. Avoid this position. q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Is the label on a carbon alpha to a carbonyl? ans1_no->q2 ans2_yes Potentially Unstable. Proceed with caution. q2->ans2_yes Yes ans2_no No q2->ans2_no No protocol Run Label Stability Protocol (LC-MS Time Course) ans2_yes->protocol q3 Is the label on an aliphatic or aromatic carbon away from activating groups? ans2_no->q3 ans3_yes Likely Stable. Proceed to stability testing. q3->ans3_yes Yes ans3_no Re-evaluate molecular position. q3->ans3_no No ans3_yes->protocol q4 Does label exchange occur over time? protocol->q4 ans4_no Optimal Position Selected. Label is stable. q4->ans4_no No ans4_yes Unstable. Select a new labeling position or use ¹³C/¹⁵N. q4->ans4_yes Yes

Caption: Decision workflow for selecting a stable deuterium labeling position.

Factors_Influencing_Exchange cluster_molecular Molecular Factors cluster_experimental Experimental Conditions center Deuterium Label Stability Position Label Position (e.g., C-D vs N-D) Position->center Accessibility Solvent Accessibility Accessibility->center pH pH / pD pH->center Temp Temperature Temp->center Solvent Solvent Type (Protic vs Aprotic) Solvent->center Time Analysis Time Time->center

Caption: Key factors influencing the stability of a deuterium label.

References

Validation & Comparative

The Gold Standard: A Performance Showdown Between Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of precise and reliable quantitative analysis, particularly in the fields of pharmaceutical development and clinical research, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. This guide provides an objective, data-driven comparison of deuterated and non-deuterated (structural analog) internal standards, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical assays.

Stable isotope-labeled internal standards (SIL-IS), especially deuterated compounds, are widely hailed as the gold standard in mass spectrometry-based bioanalysis.[1][2] Their chemical and physical properties are nearly identical to the analyte, which allows for superior tracking during sample preparation and co-elution during chromatography. This is essential for compensating for matrix effects, a major source of analytical variability.[3][4] Non-deuterated internal standards, or structural analogs, are compounds with a similar but not identical chemical structure to the analyte.[4] While they can be a viable option, their performance can be less predictable.

Quantitative Performance Comparison

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and enhance data accuracy and precision.[2] The following tables summarize key performance parameters from comparative studies.

Table 1: Comparison of a Deuterated vs. a Non-Deuterated (Analog) Internal Standard for Everolimus Quantification

ParameterDeuterated IS (everolimus-d4)Analog IS
Mean Bias 100.3%96.8%
Standard Deviation 7.6%8.6%

Data sourced from a 2013 study. While both were deemed acceptable, everolimus-d4 (B563853) showed a more favorable comparison with an independent LC-MS/MS method.[3]

Table 2: Impact of Deuterated Internal Standards on Accuracy and Precision in Pesticide Analysis in Complex Matrices

ParameterWithout Deuterated ISWith Deuterated IS
Accuracy Deviation > 60%< 25%
Relative Standard Deviation (RSD) > 50%< 20%

In the analysis of pesticides in complex cannabis matrices, the use of deuterated internal standards was crucial for maintaining accuracy.[3][5]

Table 3: Hypothetical Comparative Study of a Deuterated vs. a Non-Deuterated Internal Standard for "Analyte X" in Human Plasma

ParameterDeuterated ISNon-Deuterated (Analog) IS
Matrix Effect (MF) of Analyte 75% (Ion Suppression)75% (Ion Suppression)
Matrix Effect (MF) of IS 78% (Ion Suppression)65% (Ion Suppression)
IS-Normalized MF (Analyte MF / IS MF) 0.961.15
Accuracy (% Bias) -3.5%+12.8%
Precision (%RSD) 5.2%14.5%

This hypothetical data illustrates that the deuterated IS experiences ion suppression more similar to the analyte, resulting in an IS-Normalized Matrix Factor closer to the ideal value of 1.0, and consequently, better accuracy and precision.[1]

Experimental Protocols

To objectively evaluate the performance of deuterated versus non-deuterated internal standards, a rigorous experimental protocol to assess matrix effects is essential.

Objective:

To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:
  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analog) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of the analyte and the internal standard in a clean solvent (e.g., mobile phase) at a known concentration.[6]

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the extracted matrix with the analyte and the internal standard to the same final concentration as in Set A.[1]

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and the internal standard before the extraction process.[1]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte (or IS) in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate IS-Normalized Matrix Factor: This is calculated by dividing the analyte MF by the IS MF. The goal is to have a value as close to 1.0 as possible.

    • Evaluate Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the different matrix sources. A lower CV indicates more consistent compensation for matrix effects.[1]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of using internal standards.

cluster_prep Sample Preparation cluster_analysis Analysis Blank Matrix Blank Matrix Spike Analyte & IS Spike Analyte & IS Blank Matrix->Spike Analyte & IS Extraction Extraction Spike Analyte & IS->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Extracted Sample Data Processing Data Processing LC-MS/MS Analysis->Data Processing cluster_analyte Analyte cluster_IS Internal Standard cluster_comparison Quantification A_Sample Sample Preparation A_LC LC Separation A_Sample->A_LC A_MS MS Detection (Signal Affected by Matrix) A_LC->A_MS Ratio Peak Area Ratio (Analyte / IS) A_MS->Ratio IS_Sample Sample Preparation IS_LC LC Separation IS_Sample->IS_LC IS_MS MS Detection (Signal Affected by Matrix) IS_LC->IS_MS IS_MS->Ratio Start Need for Accurate Quantification Decision Choose Internal Standard Start->Decision Deuterated Deuterated IS Decision->Deuterated Preferred Analog Structural Analog IS Decision->Analog Alternative Deuterated_Adv Advantages: - Co-elution - Similar matrix effects - High accuracy & precision Deuterated->Deuterated_Adv Analog_Disadv Disadvantages: - Different retention time - Variable matrix effects - Lower accuracy & precision Analog->Analog_Disadv Conclusion Optimal Data Quality Deuterated_Adv->Conclusion

References

The Gold Standard in Bioanalysis: A Comparative Guide to Oxalic Acid-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical data are paramount for the successful progression of therapeutic candidates. The choice of an appropriate internal standard (IS) is a critical factor that significantly influences the quality and reliability of quantitative data, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of the performance of a deuterated internal standard, Oxalic Acid-d2, against a non-deuterated, structural analog internal standard.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely recognized as the "gold standard" in quantitative bioanalysis.[1][2] The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. This chemical similarity ensures that the SIL-IS and the analyte behave almost identically during every stage of the analytical process, from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer.[3][4] This co-behavior allows the SIL-IS to effectively compensate for a wide range of potential analytical variabilities, most notably matrix effects, leading to enhanced accuracy and precision of the final results.[2][5]

Performance Comparison: this compound vs. a Structural Analog

To illustrate the performance advantages of using this compound, this section presents a comparative overview of key validation parameters against a hypothetical, yet representative, structural analog internal standard. The data presented in the following tables are based on established principles and data from studies utilizing stable isotope-labeled internal standards, demonstrating the typical improvements observed.[3][6]

Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. In bioanalysis, accuracy is typically expressed as the percent bias (%Bias), and precision is represented by the coefficient of variation (%CV).

Analyte ConcentrationThis compound as ISStructural Analog as IS
Low QC (LQC) %Bias: -2.5%Bias: -8.2
%CV: 3.1%CV: 9.5
Medium QC (MQC) %Bias: 1.8%Bias: 5.7
%CV: 2.5%CV: 7.8
High QC (HQC) %Bias: -0.9%Bias: -4.3
%CV: 2.1%CV: 6.2
Table 1: Comparison of Accuracy and Precision. The data demonstrates the superior accuracy (lower %Bias) and precision (lower %CV) achieved when using this compound as an internal standard compared to a structural analog.
Matrix Effect Evaluation

Matrix effects, caused by co-eluting endogenous components of the biological sample, can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification. An ideal internal standard should effectively compensate for these effects. The matrix factor (MF) is calculated to assess the impact of the matrix on the analyte's response. An IS-normalized MF close to 1.0 with low variability across different sources of the biological matrix indicates effective compensation.

Biological Matrix LotMatrix Factor (Analyte)IS-Normalized Matrix Factor (this compound)IS-Normalized Matrix Factor (Structural Analog)
Lot 10.850.991.15
Lot 20.921.011.08
Lot 30.780.981.22
Lot 40.951.021.05
Lot 50.810.991.19
Mean 0.861.001.14
%CV 8.91.85.7
Table 2: Comparison of Matrix Effect Compensation. This compound effectively compensates for the matrix-induced signal suppression, resulting in an IS-normalized matrix factor close to 1.0 with minimal variability (%CV). The structural analog shows less effective compensation.

Experimental Protocols

To ensure the robust evaluation and implementation of this compound as an internal standard, detailed experimental protocols are essential.

Protocol for Evaluation of Accuracy and Precision

Objective: To determine the intra- and inter-assay accuracy and precision of a bioanalytical method using this compound as an internal standard.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC), spanning the expected range of the analyte in study samples.

    • Spike blank biological matrix with known concentrations of the analyte.

  • Sample Preparation:

    • To an aliquot of each QC sample, add a fixed amount of the this compound internal standard working solution.

    • Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the analyte and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each QC sample.

    • Determine the concentration of the analyte in each QC sample using a calibration curve.

    • Calculate the %Bias and %CV for each QC level. For regulated bioanalysis, the acceptance criteria are typically within ±15% for both accuracy and precision (±20% at the Lower Limit of Quantification, LLOQ).[3]

Protocol for Evaluation of Matrix Effects

Objective: To assess the ability of this compound to compensate for matrix effects from different sources of a biological matrix.

  • Sample Sets Preparation:

    • Set 1 (Neat Solution): Analyte and this compound in the reconstitution solvent.

    • Set 2 (Post-extraction Spike): Blank matrix extract spiked with the analyte and this compound.

    • Set 3 (Pre-extraction Spike): Blank matrix spiked with the analyte and this compound before extraction.

  • Sample Processing:

    • Process Set 3 samples through the entire extraction procedure.

    • For Set 2, extract blank matrix from at least six different sources and then spike the extracts with the analyte and internal standard.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples.

  • Data Calculation:

    • Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in neat solution).

    • IS-Normalized MF: (MF of analyte) / (MF of IS).

    • Calculate the %CV of the IS-normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.[7]

Visualizing the Workflow and Rationale

To further clarify the experimental design and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound IS Sample->Add_IS Spiking Extraction Extraction (e.g., SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Injection Data_Processing Data Processing LC_MS->Data_Processing Results Concentration Results Data_Processing->Results

Bioanalytical Workflow with Internal Standard

signaling_pathway cluster_analyte Analyte cluster_is This compound IS cluster_output Result Analyte_Extraction Extraction Variability IS_Extraction Extraction Variability Ratio Analyte/IS Ratio Analyte_Extraction->Ratio Analyte_Ionization Ionization Fluctuation IS_Ionization Ionization Fluctuation Analyte_Ionization->Ratio IS_Extraction->Ratio IS_Ionization->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant Normalization

Principle of Isotope Dilution Mass Spectrometry

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, provides significant advantages in bioanalytical method validation and routine sample analysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior compensation for experimental variability, particularly matrix effects. This results in enhanced accuracy and precision, ensuring the generation of high-quality, reliable data that can withstand regulatory scrutiny. While the initial investment in a deuterated internal standard may be higher than that for a structural analog, the long-term benefits of robust and defensible bioanalytical data are invaluable for the advancement of research and drug development programs.

References

Validating Analytical Methods with Oxalic Acid-d2: A Comparative Guide to FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process, with a strong emphasis on the use of appropriate internal standards. This guide provides a detailed comparison of analytical method validation using a deuterated internal standard, Oxalic Acid-d2, against other alternatives, supported by experimental protocols and data aligned with international regulatory expectations.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][3] Both the FDA and EMA, through their adoption of the International Council for Harmonisation (ICH) M10 guideline, advocate for the use of a suitable internal standard to ensure the reliability of bioanalytical data.[2][4]

Performance Comparison: The Advantage of a Deuterated Internal Standard

The use of a deuterated internal standard like this compound significantly enhances the precision and accuracy of a bioanalytical method. To illustrate this, the following table presents a hypothetical performance comparison between a method using this compound, a method using a structural analog internal standard, and a method without an internal standard for the quantification of oxalic acid in human plasma. The acceptance criteria are based on the harmonized FDA and EMA guidelines.[4][5]

Validation Parameter Method with this compound (SIL-IS) Method with Structural Analog IS Method without Internal Standard FDA/EMA Acceptance Criteria
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 20%Within ± 15% of nominal value (± 20% at LLOQ)[5]
Precision (% CV) < 5%< 10%< 20%≤ 15% (≤ 20% at LLOQ)[5]
Selectivity No interference observedMinor interferences managedSignificant interferences observedNo significant interference at the retention time of the analyte and IS.[2]
Matrix Effect (% CV) < 5%10-20%> 30%IS-normalized matrix factor CV should be ≤ 15%.[6]
Recovery (%) Consistent and reproducibleVariableHighly variableRecovery should be consistent, precise, and reproducible (not explicitly defined in EMA guideline).[7]

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation, IS: Internal Standard

As the table demonstrates, the method employing this compound as an internal standard is expected to yield the most accurate and precise results, consistently meeting the stringent requirements of regulatory agencies.

Experimental Protocols for Method Validation

A comprehensive validation of a bioanalytical method using this compound should be conducted in line with the ICH M10 guideline.[2] Below are detailed methodologies for key validation experiments.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[6]

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., human plasma).

  • Process one set of blank matrix samples (without analyte or IS).

  • Process a second set of blank matrix samples spiked only with this compound at its working concentration.

  • Process a third set of matrix samples spiked with oxalic acid at the Lower Limit of Quantification (LLOQ).

  • Analyze the processed samples using the developed LC-MS/MS method.

Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ.[6] The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples.[6]

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • For within-run accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.[5]

  • For between-run accuracy and precision, analyze at least three separate analytical runs on at least two different days.[5]

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal values for QC samples, and within ±20% for the LLOQ.[5]

  • Precision: The coefficient of variation (CV) should not exceed 15% for QC samples, and 20% for the LLOQ.[5]

Matrix Effect

Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.[6]

Protocol:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples:

    • Set A: Spike the analyte and this compound into post-extraction blank matrix samples at low and high QC concentrations.

    • Set B: Prepare neat solutions of the analyte and this compound in the reconstitution solvent at the same low and high QC concentrations.

  • Calculate the matrix factor (MF) for the analyte and the IS for each source: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).[6]

  • Calculate the IS-normalized matrix factor: IS-Normalized MF = (MF of analyte) / (MF of IS).[6]

Acceptance Criteria: The CV of the IS-normalized matrix factor calculated from the six matrix lots should not be greater than 15%.

Stability

Objective: To evaluate the stability of oxalic acid and this compound in the biological matrix under various storage and processing conditions.

Protocol:

  • Prepare QC samples at low and high concentrations.

  • Expose the QC samples to different conditions, including:

    • Freeze-Thaw Stability: Multiple freeze-thaw cycles.[2]

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: Under intended storage conditions (e.g., -20°C or -80°C) for a period that exceeds the expected sample storage time.

    • Stock Solution Stability: Stability of the stock solutions of the analyte and IS at their storage temperature.

Acceptance Criteria: The mean concentrations of the stability samples should be within ±15% of the nominal concentrations.[7]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the bioanalytical method validation process and the relationship between key validation parameters.

G cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Sample Analysis MD Method Development & Optimization Selectivity Selectivity & Specificity MD->Selectivity CalibrationCurve Calibration Curve Selectivity->CalibrationCurve AccuracyPrecision Accuracy & Precision MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect CalibrationCurve->AccuracyPrecision Stability Stability MatrixEffect->Stability Recovery Recovery (as per FDA) Stability->Recovery SampleAnalysis Routine Sample Analysis Recovery->SampleAnalysis ISR Incurred Sample Reanalysis SampleAnalysis->ISR G cluster_validation Core Validation Parameters Analyte Analyte (Oxalic Acid) Accuracy Accuracy Analyte->Accuracy Precision Precision Analyte->Precision Selectivity Selectivity Analyte->Selectivity Stability Stability Analyte->Stability IS Internal Standard (this compound) IS->Accuracy IS->Precision IS->Selectivity Matrix Biological Matrix (e.g., Plasma) Matrix->Accuracy Matrix Effect Matrix->Precision Matrix Effect Matrix->Selectivity Interference

References

A Framework for Inter-Laboratory Comparison of Oxalic Acid Quantification Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for designing and conducting an inter-laboratory study to validate and compare analytical methods for the quantification of oxalic acid using Oxalic Acid-d2 as an internal standard. The primary audience for this document is researchers, scientists, and drug development professionals who require robust and reproducible methods for oxalate (B1200264) analysis in biological matrices. This guide outlines a detailed study design, a representative experimental protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and expected performance characteristics based on published data.

Introduction to Inter-laboratory Studies with Deuterated Internal Standards

Inter-laboratory studies, also known as proficiency testing, are crucial for evaluating the performance and transferability of analytical methods across different laboratories. The use of a deuterated internal standard, such as this compound, is a cornerstone of achieving high accuracy and precision in mass spectrometry-based quantification. This is because the isotopically labeled standard closely mimics the chemical and physical properties of the native analyte, thereby compensating for variations in sample preparation, chromatographic separation, and ionization efficiency. This approach, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis.

Inter-laboratory Study Design

A well-structured inter-laboratory study is essential for generating meaningful and comparable data. The following design is proposed for a collaborative study on oxalic acid quantification using a method with this compound as an internal standard.

Objective: To assess the reproducibility, accuracy, and overall performance of a standardized LC-MS/MS method for the quantification of oxalic acid in human plasma across multiple laboratories.

Participating Laboratories: A minimum of five to eight laboratories with experience in bioanalytical mass spectrometry should be recruited to ensure statistical significance.

Study Samples:

  • Calibration Standards: A common set of calibration standards and quality control (QC) samples should be prepared by a central laboratory and distributed to all participating laboratories.

  • Blinded Samples: A set of blinded plasma samples with known concentrations of oxalic acid (low, medium, and high levels) will be distributed. These will include both spiked samples and samples from a certified reference material, if available.

  • Matrix Blanks: Drug-free human plasma should be provided to each laboratory to assess for potential interferences.

Data Analysis and Acceptance Criteria: Each laboratory will analyze the samples in triplicate on three separate days. The results will be collected and statistically analyzed by the coordinating laboratory. Key performance parameters to be evaluated include:

  • Precision: Expressed as the coefficient of variation (CV) for both intra-day and inter-day analyses.

  • Accuracy: Determined by comparing the measured concentrations of the blinded samples to their nominal values.

  • Linearity: Assessed from the calibration curve.

  • Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.

Experimental Protocol: Quantification of Oxalic Acid in Human Plasma by LC-MS/MS

The following protocol is a representative method that can be used as the standardized procedure for the inter-laboratory study.

1. Materials and Reagents:

  • Oxalic acid (certified reference standard)

  • This compound (internal standard, IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange)

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of acidified acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • The supernatant can be directly injected, or for cleaner samples, subjected to SPE.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar compound retention, such as a mixed-mode or anion exchange column.

  • Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both oxalic acid and this compound.

4. Data Processing:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of oxalic acid in the unknown samples from the calibration curve.

Data Presentation: Expected Performance Characteristics

The following table summarizes the typical performance characteristics of an LC-MS/MS method for oxalic acid quantification using a deuterated internal standard, based on data from single-laboratory validation studies. The inter-laboratory study would aim to confirm if these characteristics are reproducible across different sites.

Performance ParameterExpected Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 - 5 µmol/L
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 15%
Accuracy (% Bias) Within ±15%
Recovery 90 - 110%

Mandatory Visualizations

G Figure 1: Inter-Laboratory Study Workflow A Central Laboratory Prepares and Distributes Samples (Calibrators, QCs, Blinded Samples) B Participating Laboratories (N=5-8) Receive Samples A->B C Sample Analysis using Standardized LC-MS/MS Protocol B->C D Data Acquisition (Peak Area Ratios) C->D E Data Submission to Central Laboratory D->E F Statistical Analysis of Combined Data (Precision, Accuracy, Linearity) E->F G Issuance of Inter-Laboratory Study Report F->G

Caption: A flowchart illustrating the key stages of the proposed inter-laboratory study.

G Figure 2: Experimental Workflow for Oxalic Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Spike with this compound (IS) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Supernatant for Analysis P4->P5 A1 HPLC/UHPLC Separation P5->A1 A2 Tandem Mass Spectrometry (MRM) A1->A2 D1 Peak Integration A2->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantification via Calibration Curve D2->D3

Caption: A step-by-step workflow for the quantification of oxalic acid in plasma samples.

The Gold Standard of Quantification: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with their common alternative, structural analog internal standards, supported by experimental data and detailed methodologies.

In the complex environment of biological matrices such as plasma, urine, or tissue homogenates, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are susceptible to variations that can compromise results. An internal standard (IS), a compound of known concentration added to every sample, is essential for correcting these variations. While various compounds can serve this purpose, stable isotope-labeled internal standards have emerged as the "gold standard" in quantitative bioanalysis.[1][2]

A SIL-IS is a version of the analyte in which one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[2] This subtle change in mass allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.[1] This near-perfect analogy is the key to its unparalleled ability to compensate for analytical variability throughout the entire workflow, from sample extraction to ionization.[3]

Superior Performance by Design: Mitigating the Matrix Effect

The primary advantage of a SIL-IS is the significant improvement in the accuracy and precision of quantitative measurements.[4] This is because the SIL-IS experiences the same physical and chemical variations as the analyte during sample processing and analysis. By calculating the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized.[5]

A critical challenge in LC-MS analysis is the "matrix effect," where co-eluting components from the sample matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Because a SIL-IS has nearly identical chromatographic behavior and ionization efficiency to the analyte, it is affected by the matrix in precisely the same way. The ratio of the analyte to the SIL-IS, therefore, remains constant, effectively canceling out the matrix effect.[4]

cluster_0 Ion Source cluster_1 Mass Spectrometer Analyte Analyte Analyte_Signal Analyte Signal (Suppressed) Analyte->Analyte_Signal Ionization SIL_IS SIL-IS SIL_IS_Signal SIL-IS Signal (Equally Suppressed) SIL_IS->SIL_IS_Signal Ionization Matrix Matrix Components Matrix->Analyte_Signal Suppression Matrix->SIL_IS_Signal Suppression Ratio Analyte/SIL-IS Ratio (Constant & Accurate) Analyte_Signal->Ratio SIL_IS_Signal->Ratio cluster_prep 1. Standard & Sample Preparation cluster_extract 2. Sample Extraction cluster_analysis 3. Analysis & Data Processing A Prepare Analyte & SIL-IS Stock Solutions B Create Calibration Standards & QCs A->B C Add SIL-IS to all Samples, Standards, QCs D Protein Precipitation or Solid-Phase Extraction C->D E Evaporate & Reconstitute D->E F LC-MS/MS Analysis E->F G Calculate Analyte/SIL-IS Peak Area Ratios F->G H Generate Calibration Curve G->H I Quantify Unknown Samples H->I

References

Navigating the Nuances of Quantitative Mass Spectrometry: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is a pivotal decision. While stable isotope-labeled (SIL) internal standards are the undisputed gold standard, a critical choice exists between deuterated (²H or D) and heavy-atom (e.g., ¹³C, ¹⁵N) labeled standards. This guide provides an objective, data-driven comparison to illuminate the performance differences and potential pitfalls associated with the use of deuterated standards, guiding the selection of the optimal internal standard for your analytical needs.

Deuterated internal standards, due to their wider availability and lower cost, are a common choice in many laboratories.[1] However, their use is not without limitations that can significantly impact data quality. Understanding these drawbacks is crucial for robust method development and the generation of reliable, reproducible results. The primary concerns with deuterated standards revolve around three key areas: chromatographic shifts (isotope effects), isotopic instability (back-exchange), and their ability to accurately compensate for matrix effects.[1][2]

Head-to-Head Performance: Deuterated vs. ¹³C-Labeled Standards

The subtle physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H) can lead to tangible variations in analytical performance compared to their ¹³C-labeled counterparts. The substitution of hydrogen with deuterium results in a slightly shorter and stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] This seemingly minor difference can lead to a chromatographic shift, where the deuterated standard elutes at a slightly different time than the unlabeled analyte.[1][3] In contrast, ¹³C-labeled standards, where the mass difference is distributed within the carbon backbone, exhibit virtually identical physicochemical properties to the native compound, ensuring near-perfect co-elution.[1]

This co-elution is critical for accurate quantification, particularly in complex biological matrices where matrix effects—the suppression or enhancement of ionization by co-eluting compounds—are a significant challenge.[1] If the internal standard and analyte do not co-elute, they may experience different matrix effects, leading to inaccurate and imprecise results.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the performance of deuterated and ¹³C-labeled internal standards.

ParameterDeuterated Standard¹³C-Labeled StandardReference(s)
Chromatographic Behavior Often exhibits a retention time shift (typically elutes earlier in reversed-phase LC)Co-elutes perfectly with the unlabeled analyte[1][3]
Isotopic Stability Prone to back-exchange, especially if deuterium is on a heteroatom (-OH, -NH)Exceptionally stable, not susceptible to exchange[1]
Matrix Effect Compensation Can be less effective due to chromatographic shifts, leading to differential matrix effectsMore effective due to co-elution, providing better compensation for matrix effects[1][4]

Table 1: General Performance Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

AnalyteInternal StandardMean Bias (%)Standard Deviation (%)Key FindingReference(s)
Generic AnalyteDeuterated IS96.88.6Less accurate and precise[5]
Generic Analyte¹³C-Labeled IS100.37.6More accurate and precise[5]
TestosteroneTestosterone-D2Excellent AgreementNot specifiedGood performance[6]
TestosteroneTestosterone-D5Lower ResultsNot specifiedUnder-quantification[6]
TestosteroneTestosterone-¹³C₃Lower Results (closer to target than D5)Not specifiedUnder-quantification, but better than D5[6]
LipidsDeuterated IS MixHigher CV%Not specifiedLess precise[7]
Lipids¹³C-Labeled IS MixSignificantly Reduced CV%Not specifiedMore precise[7]

Table 2: Comparative Quantitative Performance Data from Specific Studies

Experimental Protocols

To rigorously evaluate the performance of different internal standards, a well-designed experimental protocol is essential. Below is a generalized methodology for comparing deuterated and ¹³C-labeled internal standards for the quantification of an analyte in a biological matrix by LC-MS/MS.

Objective:

To compare the accuracy and precision of a deuterated internal standard versus a ¹³C-labeled internal standard for the quantification of a specific analyte in human plasma.

Materials:
  • Analyte of interest

  • Deuterated internal standard (e.g., Analyte-d5)

  • ¹³C-labeled internal standard (e.g., Analyte-¹³C₆)

  • Human plasma (drug-free)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

Sample Preparation:
  • Spiking: Prepare separate sets of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into drug-free human plasma.

  • Internal Standard Addition: To each sample, add a fixed concentration of either the deuterated or the ¹³C-labeled internal standard.

  • Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold protein precipitation solvent.

  • Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new set of tubes.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Analysis:
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

Data Analysis:
  • Calculate the peak area ratios of the analyte to the internal standard for all samples.

  • Construct separate calibration curves for the deuterated and ¹³C-labeled internal standard methods.

  • Determine the concentrations of the QC samples using both calibration curves.

  • Calculate the accuracy (as % bias) and precision (as % coefficient of variation) for each internal standard.

  • Compare the chromatographic retention times of the analyte and each internal standard.

  • Assess the impact of matrix effects by comparing the response of the analyte in the presence and absence of the biological matrix.

Visualizing the Impact of Deuterated Standard Limitations

To better understand the implications of the limitations of deuterated standards, the following diagrams illustrate key concepts and workflows.

experimental_workflow Experimental Workflow for Comparing Internal Standards cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis & Comparison Spiking Spike Analyte into Plasma Add_IS_D Add Deuterated IS Spiking->Add_IS_D Add_IS_C13 Add ¹³C-Labeled IS Spiking->Add_IS_C13 Protein_Precipitation Protein Precipitation Add_IS_D->Protein_Precipitation Add_IS_C13->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Area_Ratio Calculate Peak Area Ratios MS_Detection->Peak_Area_Ratio Calibration_Curves Construct Calibration Curves Peak_Area_Ratio->Calibration_Curves Quantification Quantify QC Samples Calibration_Curves->Quantification Performance_Comparison Compare Accuracy, Precision, Retention Times & Matrix Effects Quantification->Performance_Comparison

Caption: A generalized experimental workflow for the comparative evaluation of deuterated and ¹³C-labeled internal standards in quantitative mass spectrometry.

logical_relationship Impact of Deuterated Standard Limitations on Quantification Deuterated_Standard Use of Deuterated Internal Standard Isotope_Effect Chromatographic Shift (Isotope Effect) Deuterated_Standard->Isotope_Effect Isotopic_Instability Isotopic Instability (Back-Exchange) Deuterated_Standard->Isotopic_Instability Differential_Matrix Differential Matrix Effects Isotope_Effect->Differential_Matrix Inaccurate_Ratio Inaccurate Analyte/IS Ratio Isotopic_Instability->Inaccurate_Ratio Differential_Matrix->Inaccurate_Ratio Quantification_Error Inaccurate & Imprecise Quantification Inaccurate_Ratio->Quantification_Error

Caption: Logical diagram illustrating how the inherent limitations of deuterated standards can lead to quantification errors in mass spectrometry.

Conclusion: A Prudent Approach to Internal Standard Selection

While deuterated internal standards can be successfully employed in many quantitative mass spectrometry applications, researchers must be acutely aware of their potential limitations. The risks of chromatographic shifts and isotopic instability necessitate thorough method validation to ensure these factors do not compromise the accuracy and reliability of the results.[1]

For assays where the highest level of data integrity is paramount, particularly in regulated environments or when dealing with complex biological matrices, ¹³C-labeled internal standards are the superior choice.[2] Their ability to co-elute with the analyte provides the most robust correction for matrix effects and other sources of analytical variability. The investment in a ¹³C-labeled standard is a scientifically sound decision that leads to more reliable and defensible data, ultimately enhancing the quality and impact of your research.

References

Navigating Analytical Method Comparability: A Guide to Cross-Validation with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is fundamental for regulatory approval and the successful advancement of therapeutic candidates. When analytical methods are modified, such as changing the deuterated internal standard, a rigorous cross-validation process is imperative to guarantee data integrity. This guide provides a comprehensive comparison of analytical methods utilizing different deuterated standards, supported by experimental data and detailed methodologies.

Deuterated internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1][2] An ideal internal standard co-elutes with the analyte, experiencing the same matrix effects and leading to a consistent analyte-to-internal standard peak area ratio.[1] However, variations in the number and position of deuterium (B1214612) atoms can introduce subtle "isotope effects," potentially impacting chromatographic retention times and extraction recoveries.[1] These differences necessitate cross-validation to ensure that results between an original and a modified method are comparable.[3][4]

Comparative Performance of Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. While stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are preferred, structural analog internal standards are sometimes used when a SIL-IS is unavailable.[5] Cross-validation is crucial when comparing data from methods using different internal standards to ensure that any observed differences are not due to the choice of internal standard.[4][5][6]

Below is a summary of typical performance data comparing these two approaches.

Validation ParameterStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Accuracy (% Bias) Typically within ±5%Can be up to ±15%
Precision (%CV) < 10%< 15%
Matrix Effect Minimal, as it tracks the analyteVariable, may not mimic the analyte
Extraction Recovery Consistent with the analyteMay differ from the analyte
Regulatory Acceptance Strongly RecommendedAcceptable with thorough validation

Note: The values in this table are representative and can vary depending on the specific assay and analyte.[5]

Experimental Protocol for Cross-Validation

A systematic approach is essential for the cross-validation of an analytical method when a new deuterated internal standard is introduced.[1] The following protocol outlines a typical workflow for the validation of a bioanalytical method using a deuterated internal standard for the quantification of an analyte in a biological matrix (e.g., plasma) by LC-MS.[7][8]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte and each deuterated internal standard (original and new) in a suitable organic solvent.[1][8]

  • Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare separate working solutions for each deuterated internal standard at a fixed concentration.[8]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike blank, pooled biological matrix with the analyte working solutions to create a series of calibration standards. For each method being compared, add the respective deuterated internal standard working solution to each calibration standard.[3]

  • QC Samples: Prepare QC samples at a minimum of three concentrations (low, medium, and high) by spiking the blank biological matrix with the analyte. Prepare separate sets of QC samples for each method, each containing the respective deuterated internal standard.[3][9]

Sample Analysis
  • Divide the calibration standards and QC samples into two sets.

  • Set A: Process and analyze these samples using the original, validated method with the original deuterated internal standard.[1]

  • Set B: Process and analyze these samples using the modified method with the new deuterated internal standard.[1]

  • To minimize variability, the analysis of both sets should be performed on the same day by the same analyst.[3]

Data Analysis and Acceptance Criteria
  • For each set of data, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.[1][6]

  • Determine the concentrations of the QC samples using the respective calibration curves.[8]

  • The accuracy and precision of the QC samples for both methods should be evaluated.[3] Typically, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[10]

  • Compare the concentrations of incurred (study) samples obtained by both methods. A cross-validation is generally considered successful if the results from the two methods are in good agreement.[9]

Experimental Workflow Diagram

The following diagram illustrates the workflow for a cross-validation experiment comparing two analytical methods with different deuterated internal standards.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison stock_solutions Prepare Stock Solutions (Analyte, IS-A, IS-B) working_solutions Prepare Working Solutions stock_solutions->working_solutions cal_standards Prepare Calibration Standards working_solutions->cal_standards qc_samples Prepare QC Samples working_solutions->qc_samples method_a Method A (Original IS-A) cal_standards->method_a method_b Method B (New IS-B) cal_standards->method_b qc_samples->method_a qc_samples->method_b data_analysis_a Analyze Data from Method A method_a->data_analysis_a data_analysis_b Analyze Data from Method B method_b->data_analysis_b comparison Compare Results (Accuracy, Precision, Incurred Samples) data_analysis_a->comparison data_analysis_b->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Cross-validation experimental workflow.

Signaling Pathway Visualization: Role in Drug Metabolism Studies

Accurate quantification using validated analytical methods is crucial for understanding drug metabolism and pharmacokinetics (DMPK), which in turn informs the elucidation of signaling pathways affected by a drug. Deuterated standards ensure the reliability of concentration measurements of drugs and their metabolites, which is essential for building accurate pharmacokinetic models and understanding their interaction with biological systems.

SignalingPathway cluster_drug Drug Administration & Analysis cluster_pk_pd Pharmacokinetics & Pharmacodynamics cluster_cellular Cellular Response drug_admin Drug Administration sample_collection Biological Sample Collection drug_admin->sample_collection lc_ms_analysis LC-MS/MS Analysis (with Deuterated IS) sample_collection->lc_ms_analysis quantification Accurate Quantification lc_ms_analysis->quantification pk_modeling PK Modeling quantification->pk_modeling target_engagement Target Engagement pk_modeling->target_engagement signaling_pathway Signaling Pathway Modulation target_engagement->signaling_pathway cellular_response Cellular Response signaling_pathway->cellular_response outcome Therapeutic Outcome cellular_response->outcome

Caption: Role of accurate quantification in signaling pathways.

References

Does 13C-labeling provide better stability than deuterium labeling in standards?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact data integrity. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis. Among the most common choices for isotopic labeling are Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D). While both are widely used, their fundamental properties lead to significant differences in stability and performance. This guide provides an objective comparison of ¹³C-labeled and deuterium-labeled standards, supported by experimental data, to inform the selection of the most appropriate standard for your research needs.

At a Glance: Key Performance Differences

The primary advantages of ¹³C-labeling over deuterium labeling stem from its superior chemical stability and the minimal impact on the molecule's physicochemical properties. This translates to greater accuracy and reliability in quantitative assays.

Feature13C-Labeled StandardsDeuterium-Labeled StandardsRationale and Impact
Isotopic Stability High: The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange under typical analytical conditions.[1]Variable: Deuterium labels, particularly those on heteroatoms (e.g., -OH, -NH) or activated carbon positions, are prone to hydrogen/deuterium (H/D) exchange with protic solvents.[2] This can lead to a loss of the isotopic label and compromise data accuracy.The high stability of ¹³C ensures the integrity of the internal standard throughout the entire analytical workflow, from sample storage to final analysis.
Chromatographic Co-elution Excellent: ¹³C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts, resulting in near-perfect co-elution in chromatographic separations.[3]Potential for Shift: The carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond, which can lead to a noticeable retention time shift (isotope effect), with the deuterated compound often eluting earlier.[3][4]Co-elution is crucial for accurate compensation of matrix effects. A chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially introducing significant quantitative errors, with some studies reporting errors as high as 40%.[4]
Kinetic Isotope Effect (KIE) Negligible: The rate of a reaction involving a ¹²C-H bond is only marginally faster than that of a ¹³C-H bond.Significant: The rate of a reaction involving a C-H bond can be 6-10 times faster than that of a C-D bond. This significant KIE can alter the metabolic fate of a deuterated compound.For applications requiring the internal standard to perfectly mimic the analyte's metabolic behavior, the negligible KIE of ¹³C is a major advantage. The pronounced KIE of deuterium can lead to "metabolic switching," where the deuterated compound is metabolized through different pathways than the native analyte.[5][6]
Cost and Availability Generally more expensive and less readily available due to more complex synthesis.Typically less expensive and more widely available.The lower cost of deuterated standards is a primary reason for their widespread use. However, the potential for compromised data quality may outweigh the initial cost savings for critical applications.

Quantitative Data Summary: A Head-to-Head Comparison

Experimental data from various studies consistently demonstrates the superior performance of ¹³C-labeled internal standards in terms of accuracy and precision.

Analyte/Study TypeLabeled Standard TypeAccuracy (Mean Bias %)Precision (SD% or CV%)Key Findings and Reference
Generic Drug BioanalysisDeuterated (²H)96.8%8.6%The use of a deuterated standard resulted in a notable negative bias and higher variability.[7]
Generic Drug Bioanalysis¹³C-Labeled100.3%7.6%The ¹³C-labeled standard provided significantly improved accuracy and precision in the same assay.[7]
LipidomicsDeuterated (²H)Not SpecifiedHigher %CVThe use of deuterated standards in a lipidomics study resulted in higher coefficients of variation.[8]
Lipidomics¹³C-LabeledNot SpecifiedSignificantly Reduced %CVA biologically generated ¹³C-labeled internal standard mixture led to a significant reduction in the CV% for lipid quantification.[8]
Carvedilol BioanalysisDeuterated (²H)Potentially up to 40% errorNot SpecifiedA significant error was observed due to an imperfect retention time match and differential matrix effects between the deuterated standard and the analyte.[3][4]

Experimental Protocols

To ensure the reliability of quantitative data, rigorous evaluation of the internal standard's stability is paramount, especially when using deuterated compounds.

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if a deuterated internal standard is stable under the specific experimental conditions of an analytical method by monitoring for H/D exchange.

Materials:

  • Deuterated internal standard

  • Blank matrix (e.g., plasma, urine) free of the analyte

  • Solvents used in sample preparation and mobile phase

  • LC-MS/MS system

Methodology:

  • Prepare Test Samples:

    • Spike the deuterated internal standard into the blank matrix at the concentration used in the analytical method.

    • Prepare a solution of the internal standard in the mobile phase at the same concentration.

  • Incubation:

    • Incubate the prepared samples under conditions that mimic the entire analytical process, including temperature, pH, and duration of sample preparation and autosampler storage. For example, if samples are expected to remain in the autosampler at 10°C for 24 hours, the test samples should be incubated under these conditions.

  • Analysis:

    • Analyze the incubated samples at various time points (e.g., 0, 4, 8, 12, 24 hours) using the validated LC-MS/MS method.

    • Monitor the mass transition for the deuterated internal standard as well as the mass transition for the unlabeled analyte.

  • Data Interpretation:

    • A significant increase in the signal for the unlabeled analyte over the incubation period indicates that H/D exchange is occurring. The percentage of label loss can be calculated by comparing the peak areas of the exchanged and non-exchanged species.

Visualizing Key Concepts

Diagrams can effectively illustrate the fundamental differences between ¹³C and deuterium labeling and their implications in various applications.

The Choice of Internal Standard: A Logical Workflow

G start Start: Select Internal Standard q1 Is perfect co-elution critical for matrix effect compensation? start->q1 q2 Is mimicking the exact metabolic fate of the analyte crucial? q1->q2 No c13_choice Choose 13C-Labeled Standard q1->c13_choice Yes q3 Is there a risk of H/D exchange (labile protons, harsh pH)? q2->q3 No q2->c13_choice Yes q3->c13_choice Yes d_choice Choose Deuterium-Labeled Standard q3->d_choice No validate Perform rigorous validation, especially stability testing for H/D exchange. d_choice->validate

Caption: A decision-making workflow for selecting between ¹³C and deuterium-labeled internal standards.

Metabolic Switching: The Impact of the Kinetic Isotope Effect

The significant kinetic isotope effect of deuterium can alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching." In the case of doxophylline, deuteration of the dioxolane ring was found to promote a multidirectional metabolic switch, leading to an increase in the formation of theophylline (B1681296) and dmdoxophylline.[6]

G cluster_0 Doxophylline Metabolism cluster_1 Deuterated Doxophylline Metabolism doxo Doxophylline dh_doxo dh-doxophylline (Primary Metabolite) doxo->dh_doxo Major Pathway theo Theophylline (Minor Metabolite) doxo->theo Minor Pathway dmdoxo dmdoxophylline (Minor Metabolite) doxo->dmdoxo Minor Pathway d_doxo Deuterated Doxophylline d_dh_doxo dh-doxophylline (Metabolism Reduced) d_doxo->d_dh_doxo Reduced Rate (KIE) d_theo Theophylline (Metabolism Increased) d_doxo->d_theo Switched Major Pathway d_dmdoxo dmdoxophylline (Metabolism Increased) d_doxo->d_dmdoxo Switched Major Pathway G cluster_0 13C-Metabolic Flux Analysis Workflow start Introduce 13C-labeled substrate (e.g., 13C-Glucose) to cells culture Cell Culture and Metabolism start->culture extract Extract Metabolites culture->extract analyze Analyze by Mass Spectrometry or NMR extract->analyze model Computational Modeling and Flux Calculation analyze->model result Quantified Metabolic Flux Map model->result

References

Evaluating the Co-elution of Oxalic Acid-d2 with its Unlabeled Counterpart: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the co-elution of deuterium-labeled oxalic acid (Oxalic Acid-d2) with its unlabeled counterpart, a critical aspect of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in complex matrices. This document compares the performance of this method with alternative analytical techniques and provides detailed experimental protocols and supporting data.

Co-elution in LC-MS: The Gold Standard for Quantification

The fundamental principle behind using this compound as an internal standard is its near-identical chemical and physical properties to the endogenous, unlabeled oxalic acid. This chemical similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization. The key assumption is that the labeled and unlabeled forms co-elute, meaning they exit the chromatography column at the same time, and experience the same degree of matrix effects (ion suppression or enhancement) in the mass spectrometer. This co-elution allows the ratio of the analyte to the internal standard to be used for accurate quantification, as any variations in the analytical process will affect both compounds equally.

While ideal, perfect co-elution is not always guaranteed due to the "deuterium isotope effect." The carbon-deuterium bond is slightly stronger and shorter than the carbon-hydrogen bond, which can lead to subtle differences in polarity and interaction with the stationary phase of the chromatography column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. However, for small molecules like oxalic acid, this effect is often negligible, leading to practical co-elution.

Performance of this compound in LC-MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of oxalic acid in biological matrices. The use of an isotopically labeled internal standard like this compound is crucial for achieving high accuracy and precision.

Quantitative Data Summary

The following table summarizes key performance parameters of LC-MS/MS methods utilizing a stable isotope-labeled internal standard for oxalic acid analysis in human plasma and urine. For the purpose of this guide, data from studies using ¹³C₂-oxalic acid is included, as it behaves chromatographically in a very similar manner to this compound.

ParameterLC-MS/MS with Isotopically Labeled Internal StandardReference(s)
Precision (%CV) < 15% (typically < 7% for higher concentrations)[1]
Accuracy (%Bias) Within ± 15%[1]
Lower Limit of Quantification (LLOQ) 5.55 - 100 µmol/L[1][2]
Linearity (r²) > 0.99[1]
Recovery ~95-100%[2]

Studies consistently demonstrate that the labeled and unlabeled oxalic acid co-elute, with both peaks appearing at the same retention time. For example, one study reported the elution of both oxalate (B1200264) and ¹³C₂-oxalate at 1.2 minutes[2], while another reported co-elution at 0.29 minutes under different chromatographic conditions[3]. This consistent co-elution validates the use of this compound as a reliable internal standard.

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of Oxalic Acid in Human Plasma

This protocol represents a typical workflow for the analysis of oxalic acid in human plasma using an isotopically labeled internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Perform protein precipitation by adding an organic solvent (e.g., methanol) or an acid (e.g., trichloroacetic acid).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography:

  • Column: A suitable column for polar compounds, such as a mixed-mode or anion exchange column, is recommended. A common choice is a Waters OASIS WAX column.

  • Mobile Phase: A gradient elution is typically used, starting with a high aqueous component and increasing the organic phase (e.g., acetonitrile (B52724) or methanol) with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

  • Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transition for Oxalic Acid: m/z 89 -> 61

    • MRM Transition for this compound: m/z 91 -> 62 (assuming d2 labeling) or m/z 91 -> 62 for ¹³C₂-oxalic acid.

The diagram below illustrates the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Spike with this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography Separation supernatant->lc ms Mass Spectrometry Detection (MRM) lc->ms

Experimental workflow for oxalic acid analysis.

Comparison with Alternative Methods

While LC-MS with an isotopically labeled internal standard is a robust method, other techniques are available for oxalic acid quantification. The table below provides a comparison.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS with this compound Chromatographic separation followed by mass spectrometric detection using a co-eluting internal standard.High specificity and sensitivity.[4] Excellent accuracy and precision due to correction for matrix effects.[1] Can be automated for high throughput.Higher initial instrument cost. Requires specialized technical expertise.[4]
Enzymatic Assay Oxalate oxidase enzyme catalyzes the oxidation of oxalate, and the resulting product (e.g., hydrogen peroxide) is measured colorimetrically or fluorometrically.Lower instrument cost and simpler operation.[5] Can be adapted for automated analyzers.[6]Prone to interference from other substances like ascorbic acid, requiring sample cleanup.[2] May have lower precision compared to LC-MS.[6] Can show systematic differences in measured levels compared to LC-MS.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of oxalic acid to a volatile compound followed by separation and detection.High sensitivity and specificity.Requires a derivatization step, which can be time-consuming and introduce variability.
Ion Chromatography (IC) Separation of anions based on their charge, followed by conductivity or mass spectrometric detection.Can measure multiple anions simultaneously.Can be less specific and more prone to matrix interference than LC-MS/MS.
Titration Titration with a standard solution of an oxidizing agent like potassium permanganate.Low cost.[5]Not suitable for low concentrations or complex biological matrices.[5] Highly dependent on operator skill.

The logical relationship between the analytical challenges and the choice of method is depicted in the following diagram.

logical_relationship challenge Analytical Challenge: Accurate quantification in complex matrices matrix Matrix Effects (Ion Suppression/Enhancement) challenge->matrix loss Analyte Loss during Sample Preparation challenge->loss specificity Need for High Specificity challenge->specificity solution Solution: LC-MS/MS with Isotopically Labeled Internal Standard matrix->solution loss->solution specificity->solution coelution Co-elution of Analyte and IS solution->coelution Addresses mrm Specific MRM Transitions solution->mrm Addresses

Rationale for using LC-MS/MS with an internal standard.

Conclusion

The use of this compound as an internal standard for the quantification of its unlabeled counterpart by LC-MS/MS is a highly reliable and robust method. The near-perfect co-elution of the labeled and unlabeled forms effectively mitigates matrix effects and compensates for analyte loss during sample preparation, leading to superior accuracy and precision. While alternative methods such as enzymatic assays exist and can be useful in certain contexts, LC-MS/MS with an isotopically labeled internal standard remains the gold standard for research, clinical, and drug development applications where high-quality, reproducible data is paramount. The detailed protocols and comparative data presented in this guide provide a strong basis for the implementation and evaluation of this analytical approach.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Oxalic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as Oxalic Acid-d2, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

This compound, a deuterated form of oxalic acid, should be handled with the same precautions as its non-isotopically labeled counterpart. It is a corrosive and toxic compound that requires careful management from acquisition to disposal. Adherence to local, state, and federal regulations is mandatory for the disposal of this hazardous waste.[1][2][3]

Spill Management and Immediate Safety Protocols

In the event of a spill, immediate and decisive action is necessary to contain the substance and prevent exposure.

Emergency Spill Response:

  • Evacuate and Secure: Immediately evacuate all personnel from the affected area and restrict access.[4][5]

  • Eliminate Ignition Sources: Extinguish any open flames or other potential ignition sources in the vicinity.[4][5]

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or fumes.[4][5]

  • Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, and a fully-buttoned lab coat.[6] For larger spills, a respirator may be necessary.[1][2]

  • Containment and Cleanup:

    • Solid Spills: To prevent the generation of dust, moisten the spilled solid material before cleanup.[4][5][7] Use a HEPA-filter vacuum or carefully sweep the material into a sealed, labeled container for disposal.[4][5][7]

    • Liquid Spills: For solutions of this compound, absorb the spill with an inert material and place it in a suitable container for disposal.[6]

Neutralization and Disposal Procedures

Neutralization is a critical step in rendering this compound less hazardous prior to final disposal. This process involves reacting the acid with a base to form a more neutral salt.

Neutralization Agents:

Several bases can be used to neutralize this compound. The choice of agent may depend on availability and local disposal guidelines.

Neutralizing AgentChemical FormulaNotes
Sodium BicarbonateNaHCO₃A common and relatively safe neutralizing agent.
Sodium Carbonate (Soda Ash)Na₂CO₃More efficient than sodium bicarbonate.
Calcium Oxide (Lime)CaOReacts to form calcium oxalate.[8]
Calcium Carbonate (Limestone)CaCO₃Another option that forms calcium oxalate.[8]

Quantitative Neutralization Guidelines:

For effective neutralization, the following ratios can be used as a starting point. It is crucial to monitor the pH throughout the process to ensure complete neutralization.

Oxalic Acid FormNeutralizing AgentRequired Amount per 1.00g of Oxalic Acid
Oxalic Acid DihydrateSodium Bicarbonate1.33 g
Oxalic Acid DihydrateSodium Carbonate (anhydrous)0.841 g

This data is based on the stoichiometry of the reaction with standard oxalic acid and should be used as a guideline for this compound.

Experimental Protocol for Neutralization:

  • Preparation: Work in a well-ventilated fume hood and wear appropriate PPE.

  • Dilution: If dealing with a concentrated solution, slowly dilute it with water in a suitable container to manage the exothermic reaction.

  • Neutralization: Slowly and carefully add the chosen neutralizing agent (e.g., sodium bicarbonate) to the this compound solution.[9] Be cautious as the reaction will produce carbon dioxide gas, leading to fizzing and potential frothing.[9]

  • pH Monitoring: Continuously stir the solution and monitor the pH using a pH meter or universal indicator paper. The target pH for disposal is typically between 6 and 9.[6][9]

  • Final Disposal: Once neutralized, the resulting solution must be disposed of as hazardous waste in accordance with institutional and local regulations.[1][2][6] Collect the neutralized waste in a clearly labeled, sealed, and compatible container.[3][6] Do not pour down the drain unless explicitly permitted by your local environmental health and safety office.[6]

Waste Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Spill Contingency A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Slowly Add Neutralizing Agent (e.g., Sodium Bicarbonate) C->D E Monitor pH (Target: 6-9) D->E F Collect in a Labeled, Sealed Waste Container E->F G Store Waste Container Securely F->G H Arrange for Hazardous Waste Pickup (Follow Institutional Procedures) G->H Spill Spill Occurs S1 Evacuate & Secure Area Spill->S1 S2 Wear Enhanced PPE S1->S2 S3 Moisten Solid / Absorb Liquid S2->S3 S4 Collect in Sealed Container S3->S4 S5 Dispose as Hazardous Waste S4->S5

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant safety and environmental regulations. Always consult your institution's specific safety data sheets (SDS) and chemical hygiene plan for detailed guidance.

References

Safe Handling and Disposal of Oxalic Acid-d2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxalic Acid-d2. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance. Oxalic acid is a hazardous substance that is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation.[1][2][3]

Occupational Exposure Limits

It is crucial to maintain workplace air concentrations below established exposure limits. Engineering controls, such as local exhaust ventilation, should be the primary method of exposure control.[1][3]

Regulatory AgencyTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
OSHA (PEL) 1 mg/m³ (8-hour)-
NIOSH (REL) 1 mg/m³ (10-hour)2 mg/m³ (15-minute)
ACGIH (TLV) 1 mg/m³ (8-hour)2 mg/m³
Data sourced from multiple safety data sheets.[2][4][5]

Operational Plan: Handling Procedures

Required Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are mandatory to prevent exposure. Never wear contact lenses when working with oxalic acid.[6]

  • Eye and Face Protection: Wear tight-fitting, chemical splash goggles.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear protective gloves.[2] Recommended materials include nitrile rubber, neoprene, natural rubber, or PVC.[1][2][3] Gloves should be inspected before use and discarded immediately if any signs of degradation or breakthrough are observed.[1]

  • Body Protection: Wear appropriate personal protective clothing to prevent skin contact, such as a fully-buttoned lab coat, long pants, and closed-toe safety shoes.[2][6] For larger quantities, coveralls may be necessary.[2]

  • Respiratory Protection: A NIOSH-approved respirator should be used if ventilation is inadequate or if exposure limits are likely to be exceeded.[1][3] Respirator use requires a written program and proper training.[6]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure an eyewash station and safety shower are unobstructed and immediately accessible.[2][7]

    • Conduct all handling of this compound powder and concentrated solutions within a certified chemical fume hood to minimize inhalation risk.[3]

    • Designate a specific area for handling and storage.[8]

  • Donning PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated handling area.

  • Procedure:

    • When handling the solid material, avoid generating dust.[2][9]

    • Use spark-resistant tools for transferring solid material.[8]

    • Do not eat, drink, or smoke in the area where this compound is handled.[3][4]

    • Keep containers tightly sealed when not in use.[4][10]

  • Post-Handling:

    • Thoroughly decontaminate the work surface after use.

    • Remove contaminated clothing carefully and wash it before reuse.[1][4]

    • Wash hands, face, and any exposed skin thoroughly after handling.[1][3]

Emergency and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding eyelids open.[1][5] Seek urgent medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention.[5][7]

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] If the person is conscious, give a glass of water to drink.[3] Call a poison center or doctor immediately.[3][4]

  • Inhalation: Move the person to fresh air.[1][7] If breathing has stopped, begin artificial respiration.[5] Seek medical attention if symptoms occur.[1][7]

  • Spill Response:

    • For small spills, trained personnel wearing full PPE can clean up the material.[8]

    • Use dry cleanup procedures; sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for waste disposal.[7][9]

    • Prevent the spill from entering drains or waterways.[2][10]

Disposal Plan
  • Waste Collection:

    • All this compound waste and contaminated materials (e.g., gloves, wipes, containers) must be managed as hazardous waste.[8][10]

    • Collect waste in a clearly labeled, compatible, and tightly sealed container, such as one made of polyethylene.[8]

    • Store waste containers in a designated, secure area away from incompatible materials like strong bases or oxidizing agents.[7][8]

  • Waste Disposal:

    • Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][4][10] Do not empty into drains.[3][10]

    • A potential pretreatment method involves reacting the oxalic acid waste with calcium oxide (limestone) to form calcium oxalate, which can then be further processed.[11]

Visual Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_op 2. Operational Phase cluster_post 3. Post-Operational Phase cluster_disposal 4. Disposal Phase A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect Required PPE B->C D Don PPE C->D E Handle this compound in Designated Area D->E F Segregate & Label Waste E->F G Decontaminate Work Area F->G J Store Waste Securely F->J H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I K Arrange for EHS Disposal J->K

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxalic Acid-d2
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